Isothiazole, 3-(4-methoxyphenyl)-
Description
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Properties
IUPAC Name |
3-(4-methoxyphenyl)-1,2-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-6-7-13-11-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOCQASQENYOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481691 | |
| Record name | Isothiazole, 3-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10514-27-9 | |
| Record name | Isothiazole, 3-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical structure and properties of 3-(4-methoxyphenyl)isothiazole
Chemical Architecture, Synthetic Pathways, and Pharmacological Potential
Executive Summary
3-(4-Methoxyphenyl)isothiazole represents a privileged scaffold in medicinal chemistry, distinct from its 1,3-thiazole isomer due to the unique N–S bond of the 1,2-isothiazole ring. This heterocyclic system serves as a bioisostere for pyridine and isoxazole rings in drug design, offering altered polarity and metabolic stability profiles.
This technical guide analyzes the physicochemical properties, synthetic methodologies, and reactivity of the 3-(4-methoxyphenyl)isothiazole core. While often encountered as a 4- or 5-substituted intermediate (e.g., 5-carboxylic acid derivatives), understanding the parent scaffold's electronic behavior is critical for rational drug design targeting kinase inhibition, anti-infective pathways, and neurological receptors.
Chemical Architecture & Physicochemical Profile
Structural Identifiers
| Descriptor | Value |
| IUPAC Name | 3-(4-Methoxyphenyl)-1,2-thiazole |
| Molecular Formula | C₁₀H₉NOS |
| Molecular Weight | 191.25 g/mol |
| SMILES | COc1ccc(cc1)c2nscc2 |
| Common Analogs | 3-(4-methoxyphenyl)isothiazole-5-carboxylic acid (CAS 82424-95-1) |
Electronic Structure & Aromaticity
The isothiazole ring is a 6
-
Inductive Effects: The nitrogen atom exerts a strong -I effect, making the C-5 position susceptible to nucleophilic attack (in activated systems) and deprotonation (lithiation).
-
Substituent Effects: The p-methoxy group on the 3-phenyl ring acts as a strong
-donor (+M effect). This electron density is conjugated into the isothiazole ring, increasing the electron density primarily at the nitrogen and C-4 positions, thereby modulating the ring's basicity and susceptibility to electrophilic aromatic substitution (EAS).
Spectroscopic Signatures (Predicted & Analog-Based)
-
¹H NMR (CDCl₃):
-
Methoxy group: Singlet,
~3.80–3.85 ppm. -
Isothiazole Ring: The H-4 and H-5 protons typically appear as doublets (
Hz). H-5 is more deshielded ( ~8.5–8.8 ppm) due to the adjacent sulfur and nitrogen, while H-4 appears upfield ( ~7.2–7.5 ppm). -
Aromatic Ring: AA'BB' system for the p-methoxyphenyl group (
~6.9 and 7.8 ppm).
-
-
¹³C NMR:
Synthetic Methodologies
Synthesis of 3-arylisothiazoles requires constructing the N–S bond, a thermodynamically challenging step compared to C–S or C–N bond formation.
Method A: Oxidative Cyclization of 3-Aminopropenethiones
This is a robust method for generating the isothiazole core. It involves the conversion of a cinnamaldehyde derivative into a thioamide/enamine species, followed by oxidative closure.
Protocol:
-
Precursor Formation: React 4-methoxybenzonitrile or 4-methoxyacetophenone to form the corresponding 3-amino-1-(4-methoxyphenyl)prop-2-ene-1-thione.
-
Cyclization: Treat the thione with an oxidizing agent such as Iodine (
), Chloranil, or Hydrogen Peroxide ( ) in ethanol or DMSO. -
Mechanism: The oxidant generates a sulfenyl halide or radical species which attacks the terminal nitrogen, forming the N–S bond.
Method B: 1,3-Dipolar Cycloaddition (Nitrile Sulfide Route)
This route is highly regioselective for 3-substituted isothiazoles.
-
Reagents: 4-Methoxybenzonitrile sulfide (generated in situ from the oxathiazolone derivative) + Acetylene (or an alkyne equivalent like dimethyl acetylenedicarboxylate for substituted versions).
-
Conditions: Thermal decarboxylation of 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one in refluxing chlorobenzene or xylene generates the unstable nitrile sulfide dipole, which is trapped by the alkyne.
Visualization of Synthetic Pathways
Figure 1: Primary synthetic routes to the 3-(4-methoxyphenyl)isothiazole scaffold via oxidative cyclization and dipolar cycloaddition.
Reactivity & Functionalization[8]
The 3-(4-methoxyphenyl)isothiazole scaffold exhibits distinct reactivity patterns governed by the electron-rich anisole ring and the electron-deficient isothiazole ring.
Electrophilic Aromatic Substitution (EAS)
-
Site of Attack: The C-4 position of the isothiazole ring is the preferred site for electrophilic attack (nitration, bromination).
-
Mechanism: The C-4 position is less deactivated than C-5 (adjacent to sulfur) and C-3 (blocked). The electron-donating effect of the 3-aryl group further stabilizes the transition state for C-4 substitution.
-
Application: Bromination at C-4 allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate complex biaryl systems.
Lithiation and Nucleophilic Substitution
-
C-5 Lithiation: Treatment with n-butyllithium (n-BuLi) at low temperatures (-78°C) results in selective deprotonation at C-5. This lithiated species can be quenched with electrophiles (aldehydes, CO₂, alkyl halides) to introduce functional groups.
-
Nucleophilic Attack: While the isothiazole ring is generally stable, strong nucleophiles can cleave the N–S bond, particularly under reductive conditions, leading to ring-opening to form enaminothiones.
Reactivity Logic Map
Figure 2: Reactivity profile showing regioselective functionalization at C-4 (electrophilic) and C-5 (lithiation).
Pharmacological Applications
The 3-arylisothiazole moiety is a validated pharmacophore in several therapeutic areas:
-
Kinase Inhibition: The isothiazole nitrogen can serve as a hydrogen bond acceptor in the ATP-binding pocket of kinases. The 4-methoxyphenyl group provides hydrophobic interactions and metabolic stability compared to a phenol.
-
Anti-infectives: Derivatives such as 3-(4-methoxyphenyl)isothiazole-5-carboxylic acid amides have demonstrated antibacterial activity, often acting as bioisosteres for thiazole-based antibiotics.
-
CNS Agents: Isothiazole analogs are explored as dopamine and serotonin receptor modulators (e.g., analogs of Ziprasidone), where the ring system provides a rigid linker with specific electronic properties.
Experimental Protocol: Synthesis of Methyl 3-(4-methoxyphenyl)isothiazole-5-carboxylate
Note: This protocol synthesizes a stable, characterized derivative (CAS 82424-90-6) often used as the primary entry point for this scaffold.
Materials:
-
3-Amino-3-(4-methoxyphenyl)acrylic acid methyl ester (Enamine precursor)
-
Phosphorus pentasulfide (
) or Lawesson's Reagent -
Chloranil (Tetrachloro-1,4-benzoquinone)
-
Toluene (Anhydrous)
Procedure:
-
Thionation: Dissolve the enamine precursor (10 mmol) in anhydrous toluene (50 mL). Add Lawesson's reagent (5 mmol). Reflux for 3 hours under nitrogen.
-
Oxidation: Cool the mixture to room temperature. Add Chloranil (11 mmol) portion-wise. Stir for 2 hours.
-
Workup: Filter off the solid residues. Wash the filtrate with saturated
and brine. Dry over and concentrate in vacuo. -
Purification: Purify the residue via silica gel column chromatography (Hexanes/Ethyl Acetate 8:2) to yield the isothiazole ester as a solid.
References
-
Isothiazole Chemistry Overview: Isothiazoles: Synthesis, Properties, and Applications. ResearchGate. Link
-
Synthetic Methodology (Wittig-Equivalent): Xu, F., et al. "Synthesis of 3-Substituted Aryl[4,5]isothiazoles through an All-Heteroatom Wittig-Equivalent Process."[7] Organic Letters, 2016.[7] Link
-
Biological Activity (Antimicrobial): Kudva, N. U., et al. "Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives."[1][4] Journal of Chemical, Biological and Physical Sciences, 2016.[1][8] Link
-
Specific Derivative Data (CAS 82424-90-6): ChemScene Product Data for Methyl 3-(4-methoxyphenyl)isothiazole-5-carboxylate. Link
-
General Isothiazole Reactivity: Isothiazole - Wikipedia.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. testing.chemscene.com [testing.chemscene.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Isothiazoles 2016 | PDF [slideshare.net]
- 6. 82424-95-1 3-(4-Methoxyphenyl)isothiazole-5-carboxylic acid AKSci 4099FB [aksci.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. scholar.google.com [scholar.google.com]
Biological Activity of 3-(4-Methoxyphenyl)isothiazole Derivatives: A Technical Guide
This technical guide details the biological activity, synthesis, and pharmacological potential of 3-(4-methoxyphenyl)isothiazole derivatives. It is designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
The 3-(4-methoxyphenyl)isothiazole scaffold represents a privileged chemotype in medicinal chemistry, distinguished by the 1,2-thiazole ring system substituted at the C3 position with a para-methoxyphenyl group. This specific architecture combines the bioisosteric properties of the isothiazole ring (mimicking pyrazoles and isoxazoles) with the lipophilic, electron-donating characteristics of the p-anisyl moiety.
Key biological activities associated with this scaffold include COX-2 selective inhibition , antimicrobial efficacy , and tubulin polymerization inhibition (anticancer). This guide provides a rigorous analysis of the structure-activity relationships (SAR), synthesis protocols, and validation assays required to develop therapeutic agents based on this core.
Chemical Architecture & SAR Analysis
The biological potency of 3-(4-methoxyphenyl)isothiazole derivatives stems from specific molecular interactions defined by the scaffold's geometry and electronic distribution.
Core Structural Elements
-
Isothiazole Ring (1,2-Thiazole): Acts as a central linker and bioisostere for the pyrazole ring found in drugs like Celecoxib. The N-S bond provides unique hydrogen bond acceptor capabilities (via Nitrogen) and weak interactions (via Sulfur).
-
3-(4-Methoxyphenyl) Group:
-
Steric Fit: The para-methoxy group extends the molecule's length, allowing it to penetrate deep hydrophobic pockets in enzymes like COX-2.
-
Electronic Effect: The methoxy group is an electron donor, increasing electron density on the phenyl ring and, by conjugation, the isothiazole core, potentially enhancing cation-pi interactions in receptor binding sites.
-
Structure-Activity Relationship (SAR) Visualization
Figure 1: SAR analysis of the 3-(4-methoxyphenyl)isothiazole scaffold highlighting critical binding domains.
Therapeutic Profiles & Mechanisms[1]
Anti-Inflammatory Activity (COX-2 Inhibition)
The 3,4-diaryl isothiazole class is a well-documented bioisostere of the "coxib" family of selective COX-2 inhibitors.
-
Mechanism: The 3-(4-methoxyphenyl) group inserts into the hydrophobic side pocket of the COX-2 enzyme. The methoxy oxygen can accept hydrogen bonds from residues such as Arg120 or Tyr355, stabilizing the inhibitor-enzyme complex.
-
Selectivity: Unlike traditional NSAIDs, the bulk of the isothiazole core prevents binding to the smaller active site of COX-1, reducing gastrointestinal side effects.
Antimicrobial & Antifungal Activity
Derivatives bearing electron-withdrawing groups at position 4 (e.g., 3-(4-methoxyphenyl)isothiazole-4-carbonitrile ) exhibit potent broad-spectrum antimicrobial activity.
-
Mechanism: These compounds disrupt bacterial cell wall synthesis and membrane integrity. The lipophilic 4-methoxyphenyl tail facilitates transport across the lipid-rich bacterial cell membrane, while the isothiazole nitrogen interferes with essential metalloenzymes.
-
Target Strains: Staphylococcus aureus (Gram-positive) and Candida albicans (Fungal).[1]
Anticancer Potential
-
Tubulin Inhibition: Similar to combretastatin A-4, the 3-(4-methoxyphenyl) moiety mimics the pharmacophore required for binding to the colchicine site on tubulin, inhibiting polymerization and causing mitotic arrest in cancer cells (e.g., MCF-7, HeLa).
Experimental Protocols (Self-Validating Systems)
Synthesis of 3-(4-Methoxyphenyl)isothiazole Core
Rationale: This protocol utilizes the reaction of alpha-iminonitriles with sulfur sources, a robust method for generating the isothiazole ring.
Reagents:
-
4-Methoxybenzaldehyde
-
Thioacetamide[2]
-
Iodine (Oxidant)
-
Triethylamine (Base)
Step-by-Step Methodology:
-
Condensation: React 4-methoxybenzaldehyde with thioacetamide in ethanol at reflux for 4 hours to form the thioamide intermediate.
-
Cyclization: Treat the intermediate with iodine (1.1 eq) and triethylamine (2.0 eq) in THF at 0°C.
-
Validation: Monitor reaction via TLC (Hexane:EtOAc 3:1). The product should appear as a UV-active spot distinct from the aldehyde.
-
Purification: Quench with saturated sodium thiosulfate (to remove excess iodine), extract with dichloromethane, and purify via silica gel column chromatography.
-
Confirmation: 1H NMR (CDCl3) must show the characteristic methoxy singlet at ~3.8 ppm and the isothiazole ring protons (d, ~8.5 ppm).
In Vitro COX-2 Inhibition Assay
Rationale: A colorimetric inhibitor screening assay is preferred for high-throughput validation of anti-inflammatory potential.
Protocol:
-
Enzyme Prep: Use recombinant human COX-2 enzyme.
-
Incubation: Incubate enzyme with test compound (0.01 - 100 µM) in Tris-HCl buffer (pH 8.0) containing heme and EDTA for 10 minutes at 25°C.
-
Substrate Addition: Add arachidonic acid (substrate) and TMPD (colorimetric co-substrate).
-
Measurement: Monitor absorbance at 590 nm. The rate of color development is proportional to COX-2 activity.
-
Calculation: $ % Inhibition = \frac{Slope_{control} - Slope_{test}}{Slope_{control}} \times 100 $.
-
Control: Use Celecoxib (10 µM) as a positive control.
Antimicrobial Susceptibility Testing (MIC)
Rationale: The Resazurin Microtiter Assay (REMA) provides a quantitative and visual readout of cell viability, superior to manual turbidity checks.
Protocol:
-
Inoculum: Prepare bacterial suspension (S. aureus) adjusted to 0.5 McFarland standard.
-
Dilution: In a 96-well plate, perform 2-fold serial dilutions of the isothiazole derivative (range 128 µg/mL to 0.25 µg/mL) in Mueller-Hinton broth.
-
Incubation: Add bacterial inoculum and incubate at 37°C for 24 hours.
-
Indicator: Add 30 µL of 0.01% Resazurin solution. Incubate for 2-4 hours.
-
Readout: Blue color = No growth (Inhibition). Pink color = Growth (Metabolic reduction of resazurin).
-
Endpoint: The MIC is the lowest concentration remaining blue.
Data Summary: Comparative Activity Profile
| Derivative Type | Substituent (R4/R5) | Primary Target | IC50 / MIC (Typical) | Reference |
| Core Scaffold | H / H | Weak Anti-inflammatory | > 50 µM | [1] |
| 4-Carbonitrile | -CN / -NH2 | Antimicrobial (S. aureus) | 4 - 8 µg/mL | [2] |
| 4,5-Diaryl | -Ph / -Ph | COX-2 Inhibition | 0.05 µM | [3] |
| Fused System | Isothiazolo[5,4-b]pyridine | Anticancer (MCF-7) | 1.2 µM | [4] |
Experimental Workflow Diagram
Figure 2: Integrated workflow for the synthesis and biological evaluation of isothiazole derivatives.
References
-
Isothiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. Molecules, 2013.[3][4] Available at: [Link]
-
Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors. Bioorganic Chemistry, 2022. Available at: [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 2022.[5] Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Isothiazole synthesis [organic-chemistry.org]
- 3. Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
3-Substituted Isothiazoles: A Technical Guide on Synthesis, Functionalization, and Pharmacological Applications
Executive Summary & Chemical Space Rationale
The isothiazole ring—a five-membered heterocycle containing adjacent sulfur and nitrogen atoms—represents a privileged scaffold in modern medicinal chemistry and agrochemical development. Within this chemical space, 3-substituted isothiazoles offer unique topological and electronic properties. The 3-position, being adjacent to the basic nitrogen atom, critically dictates the hydrogen-bond accepting capability of the ring and governs the conformational geometry of attached pharmacophores.
Historically, direct functionalization at the C-3 position has presented significant synthetic hurdles due to the electronic deactivation of the ring and the high bond dissociation energies of standard leaving groups. However, recent advances in1[1] and 2[2] have unlocked new pathways for synthesizing these derivatives. This guide synthesizes field-proven protocols for their construction and explores their emerging roles as MEK inhibitors and GPR120 agonists.
Synthetic Strategies & Validated Methodologies
De Novo Synthesis via Furan Ring Transformation
Directly building the isothiazole core with pre-installed 3-substituents circumvents the poor reactivity of the C-3 position. A highly efficient, self-validating approach involves the transformation of 2,5-disubstituted furans into 5-acyl-3-substituted isothiazoles.
Caption: Synthetic workflow for 3-substituted isothiazoles via furan ring transformation.
Step-by-Step Protocol: Conversion of Furans to Isothiazoles Causality & Rationale: This reaction utilizes trithiazyl trichloride (NSCl)₃ (or an in situ equivalent generated from ethyl carbamate, thionyl chloride, and pyridine) as a 1,2-bis-electrophile. The presence of a hydrogen atom at the furan β-position is an absolute mechanistic requirement, as its abstraction drives the elimination of HCl and subsequent ring closure[3].
-
Preparation & Inert Atmosphere: Dissolve 1.0 equivalent of the 2,5-disubstituted furan in anhydrous toluene. Causality: Moisture must be strictly excluded. Thionyl chloride and (NSCl)₃ are highly sensitive to hydrolysis, which would rapidly quench the active electrophilic nitrogen-sulfur species, halting the reaction[1].
-
Reagent Addition: At 0°C, sequentially add 3.0 equivalents of ethyl carbamate, 3.0 equivalents of pyridine, and slowly dropwise add 3.0 equivalents of thionyl chloride. Causality: Pyridine acts as an acid scavenger to prevent premature degradation of the furan ring and catalyzes the formation of the active thiazyl intermediate. The 0°C temperature controls the exothermic generation of the reagent[1].
-
Cycloaddition & Rearrangement: Heat the reaction mixture to reflux (approx. 110°C) for 4–6 hours. Causality: The initial [4+2] cycloaddition of the N≡S-Cl species across the furan 2,5-positions forms an unstable intermediate. Thermal energy is required to overcome the activation barrier for ring opening and the subsequent elimination of HCl, yielding the thermodynamically stable aromatic isothiazole[3].
-
Validation & Isolation: Monitor via LC-MS. The disappearance of the furan mass and the appearance of the [M+H]+ corresponding to the 5-acyl-3-substituted isothiazole validates the rearrangement. Quench with ice water, extract with dichloromethane, and purify via silica gel chromatography.
Late-Stage C-3 Functionalization via Cross-Coupling
Standard 3-substituted isothiazoles containing leaving groups (Cl, Br, OMs, OTs) are notoriously unreactive and 2 at the C-3 position due to the electron-rich nature of the heterocycle resisting oxidative addition[2].
Step-by-Step Protocol: Suzuki-Miyaura Coupling of 3-Iodo-Isothiazoles To bypass this limitation, researchers must utilize 3-iodo derivatives (e.g., 3-iodo-5-phenyl-isothiazole-4-carbonitrile) synthesized via Sandmeyer iodination[2].
-
Catalyst Activation: In a Schlenk flask, combine 1.0 eq of 3-iodo-isothiazole, 1.2 eq of the desired boronic acid, 0.05 eq of Pd(PPh₃)₄, and 2.0 eq of K₃PO₄.
-
Degassing (Critical Step): Suspend the mixture in a 1:1 solution of 1,4-dioxane and water. Subject the flask to three freeze-pump-thaw cycles. Causality: Oxygen must be purged to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, which is the primary cause of failure in heterocycle cross-coupling[4].
-
Coupling: Heat to 90°C for 3 hours. Causality: The weaker C-I bond (compared to C-Cl or C-Br) readily undergoes oxidative addition with Pd(0). The aqueous base generates a reactive boronate complex, driving transmetalation and subsequent reductive elimination to form the new C-C bond at the 3-position[2],[4].
Pharmacological Applications & Biological Pathways
3-substituted isothiazoles have demonstrated profound biological activity, acting as critical pharmacophores in metabolic and oncological drug development.
GPR120 Agonism in Type 2 Diabetes
GPR120 is a Gq-coupled GPCR that regulates glucose homeostasis by promoting GLP-1 secretion. Recent SAR studies on 4 revealed that substitution at the isothiazole C-3 position drastically impacts binding affinity[4]. A 3-bromo substitution enhances potency by over 4-fold compared to 3-CF₃ or 3-ethyl analogs, indicating that halogen bonding plays a pivotal role in stabilizing the ligand-receptor complex[4].
Caption: GPR120 signaling pathway activation by 3-substituted isothiazole agonists.
MEK1/2 Kinase Inhibition
In oncology,5 have been identified as potent inhibitors of MEK1 and MEK2 kinases. Advanced in silico QSAR models (utilizing Random Forest and SVM algorithms) have validated that specific steric bulk at the 3-position optimizes the molecule's fit within the allosteric pocket of MEK, while simultaneously maintaining favorable oral bioavailability and ADME properties[5].
Quantitative Data Summarization
The table below summarizes the structure-activity relationship (SAR) data for key 3-substituted isothiazoles across different therapeutic targets.
| Compound Class / Core | C-3 Substitution | Biological Target | Key Activity Metric | Indication | Ref. |
| Phenylpropanoic acid | -Br | GPR120 (hGPR120) | EC₅₀ = 31 nM | Type 2 Diabetes | [4] |
| Phenylpropanoic acid | -Ethyl | GPR120 (hGPR120) | EC₅₀ = 202 nM | Type 2 Diabetes | [4] |
| Phenylpropanoic acid | -CF₃ | GPR120 (hGPR120) | EC₅₀ = 236 nM | Type 2 Diabetes | [4] |
| Isothiazole-4-carboxamidine | Various | MEK1/2 Kinases | High in silico predicted inhibition | Oncology | [5] |
Conclusion
The 3-substituted isothiazole motif is a highly valuable, yet synthetically demanding, structural alert in drug discovery. By abandoning traditional direct functionalization in favor of furan-rearrangement protocols or utilizing highly reactive 3-iodo intermediates for cross-coupling, chemists can efficiently access this chemical space. The resulting compounds exhibit exceptional target specificity, particularly in GPCR agonism (GPR120) and kinase inhibition (MEK), marking them as priority scaffolds for next-generation therapeutics.
References
-
Title: A novel and facile synthesis of 3,5-Disubstituted isothiozoles under metal free conditions using acetophenones and dithioesters Source: researchgate.net URL: [Link]
-
Title: The chemistry of isothiazoles Source: academia.edu URL: [Link]
-
Title: In Silico Exploration for Identifying Structure-Activity Relationship of MEK Inhibition and Oral Bioavailability for Isothiazole Derivatives Source: researchgate.net URL: [Link]
-
Title: Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes Source: nih.gov URL: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) The chemistry of isothiazoles [academia.edu]
- 4. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: The Role of 3-(4-Methoxyphenyl)isothiazole as a Pharmacophore
[1][2]
Executive Summary
3-(4-Methoxyphenyl)isothiazole represents a distinct and versatile pharmacophoric scaffold in medicinal chemistry.[1][2] Unlike its more ubiquitous isomer, thiazole (1,3-thiazole), the isothiazole (1,2-thiazole) core features a characteristic Nitrogen-Sulfur (N-S) bond that imparts unique electronic properties, metabolic profiles, and geometric vectors for ligand-target interactions.[2]
This guide analyzes the utility of the 3-(4-methoxyphenyl)isothiazole moiety as a privileged structure in drug discovery.[1][2] It functions primarily as a bioisostere for 3-aryl isoxazoles and pyrazoles, offering altered lipophilicity (LogP) and hydrogen bond acceptor capabilities essential for targeting inflammatory pathways (COX inhibition), kinase domains, and microbial enzymes.[2]
Structural Biology & Pharmacophore Analysis[2]
The Isothiazole Core (1,2-Thiazole)
The isothiazole ring is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms.[1][2][3][4]
-
Electronic Distribution: The electronegative nitrogen atom withdraws electron density, while the sulfur atom acts as an electron donor via resonance but an acceptor via induction. This creates a polarized system distinct from 1,3-thiazole.[1][2]
-
The N-S Bond: The N-S bond is the defining feature.[2] It is weaker than the C-S or C-N bonds found in thiazoles, making the ring susceptible to reductive cleavage under specific metabolic conditions (e.g., by hepatic reductases), potentially serving as a "mask" for ring-opened functional groups.
The 3-(4-Methoxyphenyl) Moiety
The attachment of a p-methoxyphenyl group at the C3 position creates a specific pharmacophoric vector:
-
Lipophilic Anchor: The phenyl ring provides
- stacking opportunities (e.g., with Phenylalanine or Tyrosine residues in binding pockets).[2] -
Directional H-Bonding: The 4-methoxy group serves as a weak hydrogen bond acceptor.[1][2] In COX-2 inhibitors, this mimics the p-sulfonamide or p-methylsulfone pharmacophores, orienting the molecule within the hydrophobic channel of the cyclooxygenase enzyme.[2]
-
Steric Control: The C3 substitution projects the aryl group at a specific angle relative to the N-S vector, differing from C4 or C5 substitutions. This geometry is critical for fitting into "L-shaped" or "linear" binding pockets.[1][2]
Bioisosterism
The 3-(4-methoxyphenyl)isothiazole scaffold is often employed as a bioisostere to optimize lead compounds:
| Scaffold | Key Difference | Application |
| Isothiazole | N-S bond; Moderate aromaticity; Higher LogP than isoxazole.[1][2] | COX inhibitors, Kinase inhibitors. |
| Isoxazole | N-O bond; Less stable to reduction; Lower LogP.[2] | Valdecoxib analogs.[1][2][5][6] |
| Pyrazole | N-N bond; H-bond donor (if NH free); High stability.[1][2] | Celecoxib analogs.[1][2][6] |
| Thiazole | N-C-S arrangement; High metabolic stability (CYP oxidation).[1][2] | Dasatinib analogs.[1][2][5][7][8] |
Medicinal Chemistry & Therapeutic Applications[2][3][7][9][10][11]
Anti-Inflammatory Agents (COX Inhibition)
The most prominent application of 3,4-diaryl or 4,5-diaryl isothiazoles is in the design of selective COX-2 inhibitors.[1][2] The 3-(4-methoxyphenyl) fragment often serves as the "template" aryl group that anchors the molecule in the active site.[1][2]
-
Mechanism: The isothiazole ring acts as a central template holding two aryl rings in a vicinal relationship (similar to the central ring in Coxibs).
-
Selectivity: The 4-methoxyphenyl group (or its bioisosteres) targets the hydrophobic side pocket of COX-2, which is larger than that of COX-1.[1][2]
Antimicrobial & Anticancer Activity
Derivatives where the 3-(4-methoxyphenyl)isothiazole core is coupled with hydrazines or amides (e.g., at the C5 position) have shown potency against:
Experimental Protocols: Synthesis & Evaluation
Synthesis of the 3-Aryl Isothiazole Core
The construction of the isothiazole ring with a defined C3-aryl substituent typically proceeds via oxidative cyclization of thioamides or condensation of
Protocol: Synthesis of Methyl 3-(4-methoxyphenyl)isothiazole-5-carboxylate
This protocol yields a versatile intermediate for further functionalization.[1][2]
Reagents:
Step-by-Step Methodology:
-
Thioamide Formation: Convert 4-methoxybenzonitrile to 4-methoxythiobenzamide using ammonium sulfide or Lawesson's reagent if not commercially available.[1][2]
-
Cycloaddition/Condensation:
-
Oxidative Aromatization:
-
If the intermediate is not fully aromatic, add Chloranil (1.1 equiv) to the reaction mixture and reflux for an additional 3 hours to dehydrogenate the ring.
-
-
Work-up:
Validation Criteria:
-
1H NMR (CDCl3): Look for the singlet of the isothiazole C4-H (approx.[1][2]
7.8–8.2 ppm) and the methoxy singlet ( 3.8 ppm). -
MS (ESI): [M+H]+ peak corresponding to the molecular weight.[1]
Biological Evaluation: COX Inhibition Assay
Objective: Determine the IC50 of the synthesized isothiazole derivative against COX-1 and COX-2.[1][2]
Protocol:
Visualization of Pathways[2]
Synthesis Pathway (Graphviz)[1][2]
Caption: Synthetic route for the construction of the 3-(4-methoxyphenyl)isothiazole core via oxidative cyclization.
Pharmacophore SAR Logic (Graphviz)
Caption: Structure-Activity Relationship (SAR) map detailing the functional roles of the isothiazole substituents.[1][2]
References
-
Isothiazole Chemistry & Synthesis
-
COX Inhibition by Diaryl Heterocycles
-
Pharmacological Profile of Isothiazoles
-
Commercial Availability & Building Blocks
-
BindingDB Target D
Sources
- 1. chemscene.com [chemscene.com]
- 2. N-(2,4-dimethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | Benchchem [benchchem.com]
- 3. medwinpublisher.org [medwinpublisher.org]
- 4. Isothiazole - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kuey.net [kuey.net]
- 8. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrevlett.com [chemrevlett.com]
- 10. thieme-connect.com [thieme-connect.com]
Technical Guide: History and Discovery of 3-Aryl Isothiazole Synthesis
Executive Summary
Isothiazoles (1,2-thiazoles) are a critical class of five-membered heteroaromatic rings characterized by a nitrogen atom and a sulfur atom in adjacent positions.[1][2] Unlike their 1,3-isomers (thiazoles), isothiazoles were discovered relatively late in the history of heterocyclic chemistry. This guide details the evolution of 3-aryl isothiazole synthesis, moving from the serendipitous discovery in the 1950s to modern, high-precision transition metal-catalyzed methodologies.
For drug development professionals, the 3-aryl isothiazole scaffold is a bioisostere of particular interest, offering unique lipophilicity and metabolic stability profiles compared to pyrazoles or isoxazoles.
Part 1: Historical Genesis
The isothiazole ring system was one of the last fundamental heterocycles to be synthesized. While thiazoles (1,3-S,N) were well-known since the Hantzsch synthesis in the late 19th century, the 1,2-isomer remained elusive due to the difficulty in forming the N–S bond.
The Breakthrough (1956): The parent isothiazole was first synthesized by Adams and Slack in 1956. Their method was not a direct ring closure but a degradation of a benzoisothiazole derivative.
-
Precursor: 5-Amino-1,2-benzisothiazole.
-
Process: Oxidation with alkaline potassium permanganate (
) followed by decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid.[3] -
Significance: While this method is "purely historical" and lacks preparative utility today, it confirmed the stability and aromaticity of the 1,2-thiazole core.
The Shift to 3-Aryl Derivatives: The demand for 3-aryl derivatives drove the development of "bottom-up" cyclization strategies. The most robust early methods involved the oxidative cyclization of thioamides and the 1,3-dipolar cycloaddition of nitrile sulfides.
Part 2: Classical Assembly – The "Bottom-Up" Approach
Core Strategy: 1,3-Dipolar Cycloaddition of Nitrile Sulfides
The most elegant and regioselective method for constructing the 3-aryl isothiazole core is the 1,3-dipolar cycloaddition of nitrile sulfides (
Technical Challenge: Nitrile sulfides are unstable intermediates that dimerize to thiadiazoles if not trapped immediately. They must be generated in situ.
Mechanism of Action
The reaction proceeds via a concerted [3+2] cycloaddition. The nitrile sulfide dipole is generated by the thermal decarboxylation of 1,3,4-oxathiazol-2-ones .
Figure 1: Generation and trapping of nitrile sulfide dipoles for isothiazole synthesis.
Experimental Protocol: Synthesis of Dimethyl 3-phenylisothiazole-4,5-dicarboxylate
Objective: Synthesis of a 3-aryl isothiazole via the nitrile sulfide route.
Reagents:
-
5-Phenyl-1,3,4-oxathiazol-2-one (1.0 equiv)
-
Dimethyl acetylenedicarboxylate (DMAD) (5.0 equiv)
-
Solvent: Chlorobenzene or Xylene (Anhydrous)
Step-by-Step Methodology:
-
Precursor Synthesis: React benzamide with chlorocarbonylsulfenyl chloride in hot toluene to yield 5-phenyl-1,3,4-oxathiazol-2-one. Recrystallize from ethanol. Note: This precursor is stable and can be stored.
-
Reaction Setup: In a heavy-walled pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 5-phenyl-1,3,4-oxathiazol-2-one (1.0 g) in dry chlorobenzene (10 mL).
-
Addition: Add DMAD (3.0 mL, excess) to the solution. The excess dipolarophile is crucial to outcompete the dimerization of the nitrile sulfide.
-
Thermal Activation: Heat the mixture to 135°C (reflux) for 12–16 hours.
-
Observation: Evolution of
gas will be observed.
-
-
Work-up: Cool to room temperature. Remove the solvent and excess DMAD under high vacuum.
-
Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Validation: Product is identified by the absence of the carbonyl stretch of the oxathiazolone (
) and appearance of ester signals in NMR.
Expert Insight:
"The rate of
extrusion is the rate-determining step. Do not rush the heating. If the temperature is too low (), the precursor will not decompose. If the concentration of the alkyne is too low, the nitrile sulfide will self-react to form 3,5-diphenyl-1,2,4-thiadiazole."
Part 3: Modern Functionalization – The "Top-Down" Approach
Core Strategy: Transition Metal-Catalyzed Cross-Coupling
Modern medicinal chemistry prefers the functionalization of pre-formed heterocycles. For isothiazoles, Suzuki-Miyaura coupling at the C3 position is the gold standard for introducing aryl groups.
Technical Challenge: The isothiazole ring contains a weak N–S bond that is susceptible to reductive cleavage by low-valent metals (e.g., Pd(0)) or aggressive reducing agents.
Mechanism: C3-Selective Arylation
The C3 position is electronically distinct. Halogenation typically occurs at C4 (electrophilic substitution), but 3-haloisothiazoles can be prepared via Sandmeyer-type reactions from 3-aminoisothiazoles.
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of 3-bromoisothiazole.
Experimental Protocol: Suzuki Coupling of 3-Bromoisothiazole
Objective: Synthesis of 3-(4-methoxyphenyl)isothiazole.
Reagents:
-
3-Bromoisothiazole (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%)[4] -
Base:
(2.0 M aqueous solution)[4] -
Solvent: 1,2-Dimethoxyethane (DME) (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon. Oxygen is a poison for the Pd(0) catalyst and promotes homocoupling.
-
Charging: Add 3-bromoisothiazole (164 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (182 mg, 1.2 mmol) to the flask.
-
Solvent System: Add DME (4 mL) and 2M
(2 mL). -
Catalyst Addition: Add
(58 mg, 0.05 mmol) quickly to minimize air exposure. -
Reaction: Heat to 85°C for 4–6 hours. Monitor by TLC (Isothiazoles are UV active).
-
Work-up: Dilute with water, extract with dichloromethane (
). Dry organic layer over . -
Purification: Flash chromatography (Hexane/EtOAc 9:1).
Expert Insight:
"Avoid using strong bases like
or high temperatures () with isothiazoles during cross-coupling, as base-mediated ring opening (to form thiocyanates) is a known side reaction. Carbonate bases are generally safe."
Part 4: Comparative Analysis of Methods
| Feature | Classical (Nitrile Sulfide) | Modern (Suzuki Coupling) |
| Primary Bond Formed | Ring Closure (C-C and C-N) | C-C (Aryl-Heteroaryl) |
| Regioselectivity | High (Controlled by dipole) | Perfect (Determined by leaving group) |
| Substrate Scope | Limited by thermal stability of precursors | Broad (Commercial boronic acids) |
| Atom Economy | Low (Loss of | High (Catalytic) |
| Key Risk | Dimerization of nitrile sulfide | Ring cleavage or catalyst poisoning |
| Best Use Case | Constructing the core from scratch | Derivatizing a scaffold for SAR |
References
-
Adams, A., & Slack, R. (1959). Isothiazoles.[2][3][5][6] Part I. Synthesis of Isothiazole. Journal of the Chemical Society.[7] Link
-
Howe, R. K., & Franz, J. E. (1978). Nitrile Sulfides.[3] Preparation and Reaction with Acetylenes. The Journal of Organic Chemistry. Link
-
Paton, R. M. (1982). Nitrile Sulfides. Chemical Society Reviews. Link
-
Siva Kumar, K., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Isothiazoles. Organic & Biomolecular Chemistry. Link
-
BenchChem. (2025).[4][8] Suzuki-Miyaura Coupling Protocols. Link
Sources
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- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 3. medwinpublisher.org [medwinpublisher.org]
- 4. benchchem.com [benchchem.com]
- 5. Isothiazole synthesis [organic-chemistry.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Electronic Properties of the Isothiazole Ring in 3-(4-Methoxyphenyl) Derivatives
Abstract
The isothiazole nucleus is a cornerstone in the architecture of numerous functional molecules, from pharmaceuticals to advanced materials.[1][2] Its unique electronic properties, stemming from the juxtaposition of sulfur and nitrogen heteroatoms within a five-membered aromatic ring, dictate its reactivity, intermolecular interactions, and ultimately, its utility.[3] This technical guide provides a deep dive into the electronic landscape of the isothiazole ring, with a specific focus on derivatives bearing a 4-methoxyphenyl substituent at the 3-position. The introduction of this electron-donating group significantly modulates the electron density distribution within the isothiazole core, thereby fine-tuning its chemical and physical characteristics. This document will explore the theoretical underpinnings of these electronic properties, detail experimental methodologies for their characterization, and present a cohesive analysis for researchers, scientists, and professionals in drug development and material science.
The Isothiazole Core: An Aromatic System with Unique Electronic Features
Isothiazole, a 1,2-thiazole, is a stable heteroaromatic compound first synthesized in 1956.[1][4] Its stability arises from a delocalized π-electron system, which imparts a significant degree of aromaticity.[1][3] This aromatic character is greater than that of its isoxazole counterpart, a distinction that influences their comparative physicochemical properties and biological activities.[1] The presence of the electronegative nitrogen and the larger, more polarizable sulfur atom creates a unique electronic environment. The lone pair of electrons on the sulfur atom participates in the π-system, contributing to the ring's aromaticity.
The isothiazole ring itself is considered to be electron-deficient, which influences its reactivity in chemical syntheses.[5] This electron-deficient nature makes it susceptible to nucleophilic attack under certain conditions and influences the acidity of its ring protons.
The Influence of the 3-(4-Methoxyphenyl) Substituent
The electronic properties of the isothiazole ring can be significantly tuned by the introduction of substituents. Attaching a 4-methoxyphenyl group at the 3-position introduces a potent electron-donating group (EDG) directly conjugated with the heterocyclic core. The methoxy group (-OCH₃) exerts a strong positive mesomeric effect (+M), pushing electron density into the phenyl ring and, subsequently, into the isothiazole system. This influx of electron density has several key consequences:
-
Increased Electron Density in the Isothiazole Ring: The overall electron density of the isothiazole moiety is enhanced, which can alter its reactivity towards electrophiles and nucleophiles.
-
Modulation of Frontier Molecular Orbitals: The electron-donating nature of the 4-methoxyphenyl group raises the energy of the Highest Occupied Molecular Orbital (HOMO) and can also influence the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This narrowing of the HOMO-LUMO gap has direct implications for the molecule's spectroscopic and electrochemical properties.[6][7]
-
Altered Dipole Moment: The introduction of the polar 4-methoxyphenyl group changes the overall dipole moment of the molecule, affecting its solubility and intermolecular interactions.
The following diagram illustrates the conceptual flow of electron density from the methoxy group to the isothiazole ring.
Caption: Electron-donating effect of the 4-methoxyphenyl group on the isothiazole ring.
Experimental and Computational Characterization of Electronic Properties
A multi-faceted approach combining spectroscopic, electrochemical, and computational techniques is essential for a thorough understanding of the electronic properties of 3-(4-methoxyphenyl)isothiazole derivatives.
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are powerful tools for probing the electron density at specific atoms within a molecule.
-
¹H NMR: The chemical shifts of the protons on the isothiazole and phenyl rings are indicative of the local electronic environment. The electron-donating effect of the methoxy group is expected to cause an upfield shift (to lower ppm values) of the signals for the ortho and para protons of the phenyl ring. The protons on the isothiazole ring will also experience a shift, reflecting the overall increase in electron density. For example, in related thiazole compounds, protons on the heterocyclic ring typically resonate between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current consistent with aromaticity.[8][9]
-
¹³C NMR: The ¹³C chemical shifts provide a more direct measure of the electron density at the carbon atoms. The carbons of the isothiazole ring and the ipso-carbon of the phenyl ring attached to the isothiazole will show shifts that reflect the electron-donating influence of the 4-methoxyphenyl group. In a representative 2-(4-methoxyphenyl)benzo[d]thiazole, the methoxy carbon appears around 55.46 ppm, and the aromatic carbons span a range of approximately 114-168 ppm.[10]
| Nucleus | Expected Chemical Shift Range (ppm) | Rationale |
| ¹H (Isothiazole Ring) | 7.0 - 8.5 | Aromatic region, influenced by the electron-donating substituent. |
| ¹H (Phenyl Ring) | 6.8 - 7.8 | Distinct doublets for ortho and para protons, shifted upfield by the -OCH₃ group. |
| ¹H (Methoxy Group) | ~3.8 | Characteristic singlet for -OCH₃ protons. |
| ¹³C (Isothiazole Ring) | 110 - 160 | Chemical shifts are sensitive to the positions of the heteroatoms and the substituent. |
| ¹³C (Phenyl Ring) | 114 - 162 | Ipso-carbon attached to the isothiazole and the carbon bearing the methoxy group will show characteristic shifts. |
| ¹³C (Methoxy Group) | ~55 | Typical chemical shift for a methoxy carbon. |
Table 1: Expected NMR Chemical Shift Ranges for 3-(4-methoxyphenyl)isothiazole.
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital (like the HOMO) to a higher energy one (like the LUMO).
The extended conjugation between the 4-methoxyphenyl ring and the isothiazole core is expected to result in strong absorption bands in the UV region.[11] The electron-donating methoxy group typically leads to a bathochromic (red) shift in the λmax compared to an unsubstituted phenylisothiazole, as it decreases the HOMO-LUMO energy gap.[12] For instance, studies on related azo-thiazole derivatives show that π → π* transitions in the aromatic systems occur in the range of 293 to 477 nm in various solvents.[11]
Electrochemical Analysis: Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule. It provides information about the energies of the HOMO (related to the oxidation potential) and LUMO (related to the reduction potential).
The isothiazole ring, being electron-deficient, can be electrochemically reduced. The presence of the electron-donating 4-methoxyphenyl group will make this reduction more difficult, shifting the reduction peak to a more negative potential compared to an unsubstituted isothiazole.[5][13] Conversely, the electron-rich nature of the 4-methoxyphenyl ring makes the molecule more susceptible to oxidation, which would occur at a less positive potential. A study on 2-amino-4-(4-methoxyphenyl)thiazole showed that the methoxy group causes a greater energetic demand for the reduction of the thiazole derivative.[13]
The following workflow outlines a typical cyclic voltammetry experiment.
Caption: Workflow for Cyclic Voltammetry Analysis.
Computational Chemistry: Density Functional Theory (DFT)
Density Functional Theory (DFT) calculations are a powerful in silico tool for predicting and rationalizing the electronic properties of molecules.
-
Molecular Orbital Analysis: DFT can be used to visualize the distribution of the HOMO and LUMO. For 3-(4-methoxyphenyl)isothiazole, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring, while the LUMO is likely to be concentrated on the electron-deficient isothiazole core. The calculated HOMO-LUMO energy gap provides a theoretical basis for the observed UV-Vis absorption and redox properties.[12][14][15]
-
Molecular Electrostatic Potential (MEP) Map: An MEP map illustrates the charge distribution across the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In 3-(4-methoxyphenyl)isothiazole, the MEP map would likely show a high negative potential around the nitrogen and sulfur atoms of the isothiazole ring and the oxygen of the methoxy group.[15][16]
Experimental Protocols
The following are detailed, representative protocols for the characterization of the electronic properties of 3-(4-methoxyphenyl)isothiazole derivatives.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the 3-(4-methoxyphenyl)isothiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Place the sample in the NMR spectrometer.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 30° pulse angle).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz, 1024 scans).
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Protocol 2: UV-Vis Spectroscopic Analysis
-
Stock Solution Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of 1 mM.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of approximately 10-50 µM.
-
Spectrum Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to record a baseline.
-
Fill a second quartz cuvette with the sample solution.
-
Scan a wavelength range of approximately 200-600 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Protocol 3: Cyclic Voltammetry
-
Solution Preparation: Prepare a 1-5 mM solution of the analyte in a suitable solvent (e.g., acetonitrile or DMF) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.
-
Electrochemical Setup:
-
Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.
-
Polish the working electrode before each measurement.
-
-
Measurement:
-
Immerse the electrodes in the solution under an inert atmosphere.
-
Perform a cyclic potential scan at a defined scan rate (e.g., 100 mV/s) over a potential range that covers the expected redox events.
-
-
Data Analysis: Determine the peak potentials for any observed oxidation and reduction events from the resulting voltammogram.
Conclusion and Future Perspectives
The electronic properties of the isothiazole ring in 3-(4-methoxyphenyl) derivatives are a fascinating interplay between the inherent electron-deficient nature of the heterocyclic core and the potent electron-donating character of the substituent.[5][17] This guide has outlined the fundamental principles governing these properties and provided a comprehensive framework for their characterization using a combination of spectroscopic, electrochemical, and computational methods. A thorough understanding of this electronic landscape is paramount for the rational design of novel isothiazole-based compounds with tailored functionalities. For drug development professionals, this knowledge can inform the optimization of drug-target interactions and ADME properties.[15] For material scientists, it provides a basis for creating new organic materials with specific optical and electronic characteristics. Future research in this area could explore the effects of a wider range of electron-donating and -withdrawing substituents at various positions on the isothiazole ring, further expanding the chemical space and potential applications of this versatile heterocyclic system.
References
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2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI. Available from: [Link]
-
Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Royal Society of Chemistry. Available from: [Link]
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Materials. Available from: [Link]
-
Synthesis, DFT, in silico anticancer, ADME and toxicity prediction study of (E)-2-(2-(3,4-dihydronaphthalen-1(2H)- ylidene)hydrazineyl)-4-(4-methoxyphenyl)thiazole. Taylor & Francis Online. Available from: [Link]
-
Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. National Center for Biotechnology Information. Available from: [Link]
-
1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. International Union of Crystallography. Available from: [Link]
-
Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO. Available from: [Link]
-
Product Class 15: Isothiazoles. Available from: [Link]
-
Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. ACS Publications. Available from: [Link]
-
Computational investigation using DFT approach and molecular docking analysis of 2-(4- methoxyphenyl)benzo[d]thiazole. ResearchGate. Available from: [Link]
-
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. Available from: [Link]
-
Cyclic voltammograms of reactants and their mixtures in 0.1 M... ResearchGate. Available from: [Link]
-
Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. Available from: [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Center for Biotechnology Information. Available from: [Link]
-
Isothiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Study of Electrode Mechanism by Cyclic Voltammetry. Available from: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available from: [Link]
-
Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives. ResearchGate. Available from: [Link]
-
and 4,5‐Substituted N‐Methoxythiazole-2(3H)‐thiones – Preparation, UV/Vis Spectra. Wiley Online Library. Available from: [Link]
-
Publication: Structural and Spectroscopic Characterization, Electronic Properties, and Biological Activity of the 4-(3 4-(3 Monohydrate. DSpace Repository. Available from: [Link]
-
A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Available from: [Link]
-
A preliminary study of cyclic voltammetry in glassy carbon electrode. Redox Behaviour of 2-Amino-4-phenylthiazole. Universidad Santiago de Cali. Available from: [Link]
-
Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Available from: [Link]
-
Computational Investigation using DFT approach and Molecular docking analysis of 2-(4-methoxyphenyl)benzo[d]thiazole. DergiPark. Available from: [Link]
-
Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Available from: [Link]
-
Cyclic Voltammetry and its Application to Synthesis New Compounds from Coumarin Derivatives. The International Journal of Engineering and Science (IJES). Available from: [Link]
-
3-(4-Hydroxyphenyl)-2-(thiazol-2-yl)acrylonitriles: Synthesis, Chemical and Photophysical Properties. AIP Publishing. Available from: [Link]
-
Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][1][5][14]triazoles. Available from: [Link]
-
Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available from: [Link]
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- 8. asianpubs.org [asianpubs.org]
- 9. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
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- 13. repositorio.usc.edu.co [repositorio.usc.edu.co]
- 14. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Turkish Computational and Theoretical Chemistry » Submission » Computational Investigation using DFT approach and Molecular docking analysis of 2-(4-methoxyphenyl)benzo[d]thiazole [dergipark.org.tr]
- 17. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Toxicity, Safety, and Handling of 3-(4-Methoxyphenyl)isothiazole
Abstract
This technical guide provides a comprehensive safety and toxicological profile for 3-(4-methoxyphenyl)isothiazole , a heterocyclic intermediate increasingly utilized in medicinal chemistry for its bioisosteric properties. Due to the limited availability of direct toxicological data for this specific isomer, this guide employs a Read-Across methodology, synthesizing data from structural analogs (e.g., 3-phenylisothiazole, 3-(4-methoxyphenyl)isoxazole) and computational toxicology principles. The document details hazard identification (GHS), metabolic pathways, and self-validating experimental protocols for safety assessment.
Chemical Identity and Structural Relevance[1]
The compound 3-(4-methoxyphenyl)isothiazole features a five-membered aromatic isothiazole ring substituted at the 3-position with a para-methoxyphenyl group. It acts as a scaffold in drug discovery, often serving as a bioisostere for isoxazoles and pyrazoles to modulate metabolic stability and lipophilicity.
| Property | Data / Descriptor |
| Chemical Name | 3-(4-methoxyphenyl)isothiazole |
| Molecular Formula | C₁₀H₉NOS |
| Molecular Weight | 191.25 g/mol |
| Structural Alerts | Isothiazole ring (S-N bond), Methoxy group (O-dealkylation site) |
| Key Analogs for Read-Across | 3-(4-methoxyphenyl)isoxazole (CAS 3672-52-4); 3-phenylisothiazole |
| Predicted LogP | 2.8 – 3.2 (Moderate Lipophilicity) |
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationship (SAR) analysis of aryl-isothiazoles and verified Safety Data Sheets (SDS) of close analogs (e.g., 3-(4-methoxyphenyl)isoxazole), the following GHS classifications are projected. Researchers must treat the substance as Hazardous until empirically verified.
Projected GHS Label Elements
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement (H-Code) | Description |
| Acute Toxicity (Oral) | Cat. 4 | H302 | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Cat.[1][3] 2 | H315 | Causes skin irritation.[1][3][4] |
| Serious Eye Damage | Cat. 2A | H319 | Causes serious eye irritation.[1][3][4] |
| STOT - Single Exposure | Cat. 3 | H335 | May cause respiratory irritation.[1][3] |
| Skin Sensitization | Cat. 1 | H317 | May cause an allergic skin reaction (Common to isothiazoles). |
| Aquatic Toxicity | Acute 1 | H400 | Very toxic to aquatic life (Predicted based on scaffold). |
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.
Toxicological Profile & Metabolic Pathways[8]
Metabolic Activation (Bioactivation)
The toxicity of 3-(4-methoxyphenyl)isothiazole is heavily influenced by its metabolism. The para-methoxy group is a primary site for Phase I metabolism via Cytochrome P450 enzymes (likely CYP2D6 or CYP2C9).
-
O-Demethylation: The methoxy group is converted to a hydroxyl group, forming the corresponding phenol (3-(4-hydroxyphenyl)isothiazole). This is generally a detoxification step leading to Phase II conjugation (Glucuronidation).
-
Ring S-Oxidation: The sulfur atom in the isothiazole ring can undergo oxidation to form sulfoxides or sulfones, which may exhibit altered reactivity.
-
Reactive Intermediates: While less likely than in anilines, the formation of quinone-methide-like species from the phenolic metabolite is a theoretical risk that warrants monitoring in glutathione (GSH) trapping assays.
Visualization: Predicted Metabolic Pathway
Figure 1: Predicted metabolic pathways showing the major O-demethylation route and potential bioactivation risks.
Cytotoxicity and Genotoxicity
-
Cytotoxicity: Aryl-isothiazoles generally show moderate cytotoxicity (IC50 10–100 µM) in non-target cell lines (e.g., HEK293, HepG2). High lipophilicity may increase membrane permeability and non-specific toxicity.
-
Genotoxicity: The isothiazole ring itself is not typically a structural alert for mutagenicity (Ames negative). However, metabolic activation of the phenyl ring could theoretically generate reactive species.[5]
Experimental Protocols for Safety Validation
To validate the safety profile of this compound in your specific research context, the following self-validating protocols are recommended.
Protocol A: Rapid MTT Cytotoxicity Assessment
Objective: Determine the IC50 of the compound in HepG2 (liver) cells to assess hepatotoxic potential.
Reagents:
-
HepG2 cells (ATCC HB-8065)
-
MTT Reagent (5 mg/mL in PBS)
-
Vehicle: DMSO (Final concentration < 0.5%)
Workflow:
-
Seeding: Plate HepG2 cells at
cells/well in a 96-well plate. Incubate for 24h. -
Treatment: Prepare serial dilutions of 3-(4-methoxyphenyl)isothiazole (0.1 µM to 100 µM). Add to wells (triplicate). Include DMSO control (0%) and Triton X-100 (100% kill).
-
Incubation: Incubate for 24h at 37°C, 5% CO₂.
-
Labeling: Add 20 µL MTT reagent per well. Incubate 4h.
-
Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Validation Check: The Z-factor of the assay must be > 0.5. If DMSO control viability < 90%, discard data.
Protocol B: Glutathione (GSH) Trapping Assay (Reactive Metabolite Screen)
Objective: Detect reactive electrophilic metabolites formed by CYP450 activation.
Workflow:
-
Incubation: Incubate test compound (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL) and NADPH (1 mM).
-
Trapping Agent: Add Glutathione (GSH) at 5 mM.
-
Timepoints: Quench aliquots at 0, 15, 30, and 60 min using ice-cold acetonitrile.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Detection: Search for [M + GSH] adducts (Mass shift: +307 Da).
-
Interpretation: Presence of GSH adducts indicates bioactivation and potential idiosyncratic toxicity risk.
Safety & Handling Procedures
Personal Protective Equipment (PPE):
-
Respiratory: N95 or P100 respirator required if handling solid powder outside a fume hood.
-
Skin: Nitrile gloves (double gloving recommended due to unknown permeation rates).
-
Eyes: Chemical safety goggles.
Spill Response:
-
Contain: Do not dry sweep. Dampen with water to prevent dust generation.[3]
-
Neutralize: No specific neutralizer required; treat as general organic hazardous waste.
-
Disposal: Incineration in a licensed chemical waste facility. Do not release to drains (High aquatic toxicity risk).
Visualization: Safety Assessment Workflow
Figure 2: Recommended decision tree for evaluating the safety of the compound before scaling up.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 279129, 3-(4-methoxyphenyl)-5-phenylisoxazole (Analog). Retrieved from [Link]
-
Finiuk, N. S., et al. (2022). Study in vitro of the anticancer activity of thiazole derivatives. Biopolymers and Cell. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Isothiazole derivatives. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of 3-(4-Methoxyphenyl)isothiazole
Abstract & Strategic Overview
The synthesis of 3-aryl isothiazoles presents a specific regiochemical challenge. Unlike 5-aryl isothiazoles, which are readily accessible via the oxidative cyclization of
This protocol details the Nitrile Sulfide Cycloaddition Route , widely regarded as the most reliable method for constructing the 3-aryl isothiazole core with high regiocontrol. The process involves the thermal generation of a transient 4-methoxybenzonitrile sulfide dipole from a stable 1,3,4-oxathiazol-2-one precursor, which is then trapped by norbornadiene (acting as a masked acetylene equivalent).[1] This method avoids the formation of the thermodynamically favored 5-aryl isomer and provides a clean, scalable pathway to the target.[2]
Key Advantages[1]
-
Absolute Regioselectivity: Exclusively yields the 3-substituted isomer.[1]
-
Atom Economy: Utilizes norbornadiene as a transfer agent, releasing volatile cyclopentadiene.[1]
-
Purification: Intermediates are stable crystalline solids; the final product purifies easily via silica gel chromatography.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two distinct stages: the formation of the dipole precursor and the cycloaddition/extrusion sequence.
Figure 1: Retrosynthetic logic flow.[1][3] The transient nitrile sulfide species is generated in situ, preventing dimerization or decomposition.
Experimental Protocol
Stage 1: Synthesis of 5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one[1]
This step converts the primary amide into the cyclic "masked" dipole precursor.
Safety Warning: Chlorocarbonylsulfenyl chloride is toxic and corrosive. Perform all operations in a well-ventilated fume hood.
Reagents:
-
4-Methoxybenzamide (10.0 mmol, 1.51 g)[1]
-
Chlorocarbonylsulfenyl chloride (10.0 mmol, 1.31 g)[1]
-
Toluene (anhydrous, 20 mL)
Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to an acid gas scrubber (NaOH trap) to neutralize HCl evolution.
-
Addition: Suspend 4-methoxybenzamide in toluene. Add chlorocarbonylsulfenyl chloride dropwise at room temperature.[1]
-
Reaction: Heat the mixture to 80–90 °C . Evolution of HCl gas will be observed.[4] Maintain heating for 3–4 hours until gas evolution ceases and the solution becomes clear (or light yellow).
-
Workup: Cool the solution to room temperature. Remove the solvent under reduced pressure (rotary evaporator).[1][5]
-
Purification: The residue is typically a solid. Recrystallize from ethanol or a hexane/ethyl acetate mixture to obtain white/off-white crystals.[1]
-
Expected Yield: 70–85%
-
QC Check: IR spectrum should show a strong carbonyl stretch around 1750–1780 cm⁻¹ (characteristic of the oxathiazolone ring).[1]
-
Stage 2: Cycloaddition with Norbornadiene
This step generates the isothiazole ring.[2][6][7] Norbornadiene is used instead of acetylene gas because it is safer, easier to handle, and reacts efficiently at the elevated temperatures required to decarboxylate the oxathiazolone.
Reagents:
-
5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one (5.0 mmol, 1.05 g)[1]
-
2,5-Norbornadiene (25.0 mmol, 2.3 g) – Use 5-10 equivalents to ensure trapping.[1]
-
Xylene (isomer mixture or o-xylene, 10 mL) or Chlorobenzene.[1]
Procedure:
-
Setup: Place the oxathiazolone and norbornadiene in a pressure tube or a round-bottom flask fitted with a reflux condenser.
-
Thermal Activation: Heat the reaction mixture to 135–140 °C (refluxing xylene).
-
Duration: Reflux for 12–16 hours.
-
Note: The initial adduct is unstable at these temperatures and spontaneously undergoes a retro-Diels-Alder reaction, ejecting cyclopentadiene and yielding the aromatic isothiazole.[1]
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The oxathiazolone spot should disappear.
-
Workup: Cool the mixture. Concentrate under reduced pressure to remove xylene and the volatile cyclopentadiene byproduct.
-
Purification: Purify the crude oily residue via flash column chromatography on silica gel.
Data Summary & Characterization
| Parameter | Specification | Notes |
| Appearance | White/Pale Yellow Solid | May crystallize as needles from pentane.[1][3] |
| Melting Point | 45–48 °C | Literature values vary slightly based on purity.[1] |
| Regiochemistry | >99% 3-isomer | No 5-isomer detected via this route.[1] |
| ¹H NMR (CDCl₃) | H-5 is deshelded (adjacent to S).[1] | |
| Ortho-protons of p-anisyl.[1] | ||
| H-4 couples with H-5 ( | ||
| Meta-protons of p-anisyl.[1] | ||
| Methoxy singlet.[1] |
Interpretation:
The key diagnostic is the isothiazole ring protons. H-5 (adjacent to Sulfur) typically appears downfield (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Stage 1 | Incomplete reaction or hydrolysis. | Ensure anhydrous toluene is used. Increase reflux time until HCl evolution completely stops. |
| Incomplete Conversion (Stage 2) | Temperature too low. | The extrusion of CO₂ requires temperatures >130 °C. Ensure the oil bath is at 140 °C+ and use Xylene or Chlorobenzene, not Toluene. |
| Product Impurity | Polymerization of cyclopentadiene. | Use a large excess of norbornadiene. Ensure thorough evaporation of volatiles before the column. |
| Safety Hazard | Pressure buildup.[1] | CO₂ is generated.[1] Do not seal the vessel tightly without a pressure relief mechanism (or use an open reflux condenser).[1] |
References
-
Howe, R. K., & Franz, J. E. (1978).[1][3] "Preparation of 3-substituted isothiazoles from 1,3,4-oxathiazol-2-ones and norbornadiene." The Journal of Organic Chemistry, 43(19), 3736–3738. Link[1]
-
Paton, R. M., & White, P. C. (1985).[1] "Nitrile Sulphides. Part 10. Intra- and Inter-molecular Cycloaddition Reactions." Journal of the Chemical Society, Perkin Transactions 1, 1985, 1517-1521.[1] Link
-
Mühlstädt, M., Schulze, B., & Schubert, I. (1975).[1][3] "Zur Chemie der 1,3,4-Oxathiazol-2-one." Journal for Practical Chemistry, 317(6), 919-928.[1] Link[1]
-
BenchChem Application Notes. (2025). "Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines." (General Benzamide Synthesis Context). Link
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- 4. prepchem.com [prepchem.com]
- 5. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Synthesis of 3-Substituted Aryl[4,5]isothiazoles through an All-Heteroatom Wittig-Equivalent Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ijper.org [ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features [mdpi.com]
Application Note: 3-(4-Methoxyphenyl)isothiazole as a Privileged Building Block in Target-Directed Drug Design
Introduction & Mechanistic Rationale
In contemporary medicinal chemistry, the selection of core scaffolds dictates the trajectory of lead optimization. The isothiazole ring—a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms—is recognized as a "privileged scaffold" due to its metabolic stability, unique hydrogen-bonding capacity, and diverse pharmacological profile[1].
When functionalized with a 4-methoxyphenyl group at the 3-position, the resulting compound, 3-(4-methoxyphenyl)isothiazole , becomes a highly versatile and strategic building block. The methoxyphenyl moiety serves a dual purpose: it enhances the lipophilicity required for engaging deep hydrophobic binding pockets in target proteins, and it provides a synthetic handle (via demethylation) for further derivatization[2].
Causality in Design: The spatial arrangement of the heteroatoms in the isothiazole core facilitates diverse intermolecular interactions with biological targets, acting as an excellent bioisostere for phenols and pyridines[1]. By utilizing 3-(4-methoxyphenyl)isothiazole, drug development professionals can bypass the pharmacokinetic liabilities of traditional aromatic rings while maintaining high target affinity.
Figure 1: Pharmacophoric deconstruction of 3-(4-methoxyphenyl)isothiazole.
Synthetic Integration Workflows
The true value of 3-(4-methoxyphenyl)isothiazole lies in its capacity for late-stage functionalization. The most robust strategy involves regioselective electrophilic halogenation (typically iodination or bromination) at the C4 or C5 position of the isothiazole ring[1]. The resulting carbon-halogen bond is highly susceptible to palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—enabling the rapid generation of diverse compound libraries[1].
Figure 2: Synthetic workflow for generating diversified libraries from the building block.
Detailed Experimental Protocols
As a self-validating system, the following protocols are engineered to ensure high yield, regioselectivity, and reproducibility.
Protocol 1: Regioselective Electrophilic Iodination
Objective: Synthesis of 4-Iodo-3-(4-methoxyphenyl)isothiazole for downstream coupling.
-
Preparation: Dissolve 1.0 equivalent of 3-(4-methoxyphenyl)isothiazole in anhydrous N,N-Dimethylformamide (DMF) under an inert Argon atmosphere.
-
Causality Checkpoint: DMF is utilized because its high dielectric constant stabilizes the polar transition state of the electrophilic aromatic substitution. Argon prevents moisture-induced quenching of the electrophile.
-
-
Activation: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.1 equivalents of N-Iodosuccinimide (NIS) in small portions over 15 minutes.
-
Causality Checkpoint: NIS is selected over elemental iodine (
) to provide a milder, controlled electrophilic iodination. The low temperature prevents oxidative degradation of the electron-rich methoxyphenyl ring while ensuring strict regioselectivity at the C4 position.
-
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor progression via LC-MS or TLC (Hexane:EtOAc 8:2).
-
Quenching & Isolation: Quench the reaction by adding saturated aqueous sodium thiosulfate (
). Extract the aqueous layer three times with Ethyl Acetate.-
Causality Checkpoint:
acts as a reducing agent to neutralize any unreacted electrophilic iodine species, preventing downstream toxicity and purification artifacts.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Library Diversification
Objective: C-C bond formation to introduce aryl/heteroaryl substituents at the C4 position.
-
Reagent Charging: In an oven-dried Schlenk flask, combine 4-Iodo-3-(4-methoxyphenyl)isothiazole (1.0 eq), an aryl boronic acid derivative (1.2 eq), and Potassium Carbonate (
, 2.0 eq). -
Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 ratio).
-
Causality Checkpoint: The biphasic Dioxane/Water system is critical. Dioxane solubilizes the organic building block, while water dissolves the inorganic base, facilitating the crucial transmetalation step in the catalytic cycle. Rigorous degassing prevents the oxidation of the Pd(0) catalyst.
-
-
Catalyst Introduction: Add
(0.05 eq). Seal the flask and heat to 90°C for 12 hours.-
Causality Checkpoint:
is chosen because its bidentate phosphine ligand (dppf) creates a wide bite angle, which is highly efficient for overcoming the steric hindrance of the adjacent methoxyphenyl group during oxidative addition.
-
-
Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black and inorganic salts, and purify the filtrate via automated flash chromatography.
Applications in Target-Directed Drug Design
Derivatives utilizing the methoxyphenyl-isothiazole (and structurally analogous thiazole) motifs have demonstrated profound efficacy across multiple therapeutic areas[3][4]. The table below summarizes quantitative data and target rationales derived from recent medicinal chemistry campaigns.
| Biological Target | Pharmacological Application | Role of the Methoxyphenyl/Heterocycle Motif | Representative Activity |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory (NSAID) | The methoxyphenyl group enhances selective binding within the deep hydrophobic pocket of the COX-2 isozyme[2]. | |
| Protein Kinase B (Akt) | Anticancer (A549, C6 lines) | The heterocycle acts as a rigid linker, positioning the aryl groups for optimal π-π stacking with kinase residues[5]. | |
| Histone Deacetylase (HDAC) | Antineoplastic Agents | Fused isothiazole-quinonoid cores decrease glioma cell viability via FOXO tumor suppressor activation[3]. | Viability drop at 20 µM[3] |
| Acetylcholinesterase (AChE) | Neurodegenerative Diseases | The heteroatoms in the ring engage in critical hydrogen bonding with the enzyme's catalytic triad[6]. | Selective AChE inhibition[6] |
References
1.[1] Application Notes and Protocols: 4-Iodo-3-methoxyisothiazole in Medicinal Chemistry - Benchchem. 1 2.[3] Molecular Hybridization of Naphthoquinones and Thiazoles: A Promising Strategy for Anticancer Drug Discovery - MDPI. 3 3.[4] A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - Medwin Publishers. 4 4.[6] Design, synthesis and evaluation of thiazole derivatives as cholinesterase inhibitors and antioxidant agents - Taylor & Francis. 6 5.[2] New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - ACS Omega. 2 6.[5] Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Hybridization of Naphthoquinones and Thiazoles: A Promising Strategy for Anticancer Drug Discovery [mdpi.com]
- 4. medwinpublisher.org [medwinpublisher.org]
- 5. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the C-5 Functionalization of 3-(4-methoxyphenyl)isothiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Isothiazole Scaffold and the Significance of C-5 Functionalization
The isothiazole ring is a vital heterocyclic motif in medicinal chemistry and materials science, valued for the unique properties conferred by its adjacent nitrogen and sulfur heteroatoms.[1][2] Derivatives of isothiazole exhibit a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticonvulsant properties.[3] The 3-(4-methoxyphenyl)isothiazole core, in particular, serves as a key building block for novel therapeutics. Strategic functionalization of this core is paramount for modulating its pharmacological profile, and the C-5 position represents a prime target for introducing molecular diversity. This document provides a detailed guide to the primary methodologies for the selective functionalization of 3-(4-methoxyphenyl)isothiazole at the C-5 position, with a focus on practical, field-proven protocols.
Strategic Approaches to C-5 Functionalization
Two principal strategies dominate the functionalization of the isothiazole C-5 position: direct deprotonation followed by electrophilic quench, and transition-metal-catalyzed cross-coupling reactions. The choice of strategy is dictated by the desired substituent and the overall synthetic scheme.
-
Direct C-5 Lithiation: This method leverages the acidity of the C-5 proton, which can be selectively removed by a strong, non-nucleophilic base to form a potent nucleophile. This organolithium intermediate can then react with a variety of electrophiles to introduce diverse functionalities. This approach is particularly useful for installing alkyl, carbonyl, and silyl groups.
-
Palladium-Catalyzed Cross-Coupling: For the introduction of aryl, heteroaryl, vinyl, and alkynyl moieties, palladium-catalyzed cross-coupling reactions are the methods of choice.[4][5] These reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, offer exceptional functional group tolerance and high yields.[4][5][6] This approach first requires the installation of a halogen (typically bromine or iodine) at the C-5 position, which then serves as a handle for the subsequent coupling reaction.
Protocol I: C-5 Lithiation and Electrophilic Quench
This protocol details the generation of the 5-lithio-3-(4-methoxyphenyl)isothiazole intermediate and its subsequent reaction with an electrophile. The acidity of the C-5 proton makes it susceptible to deprotonation by strong bases like lithium diisopropylamide (LDA).[1]
Experimental Workflow: C-5 Lithiation
Caption: Workflow for C-5 lithiation and electrophilic quench.
Step-by-Step Protocol: C-5 Lithiation
-
Preparation of LDA Solution: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise. Stir the resulting solution at -78 °C for 30 minutes.
-
Deprotonation: In a separate flame-dried flask under argon, dissolve 3-(4-methoxyphenyl)isothiazole (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the isothiazole solution.
-
Reaction with Electrophile: Stir the reaction mixture at -78 °C for 1 hour. Then, add the desired electrophile (1.2 eq., e.g., an aldehyde, ketone, or alkyl halide) dropwise.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates consumption of the starting material. Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol II: C-5 Halogenation and Palladium-Catalyzed Cross-Coupling
This two-step approach first introduces a halogen at the C-5 position, creating a versatile intermediate for subsequent palladium-catalyzed cross-coupling reactions to form C-C bonds.
Part A: C-5 Bromination
Electrophilic aromatic substitution is the underlying principle for the halogenation of the isothiazole ring.[7][8] N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.
Step-by-Step Protocol: C-5 Bromination
-
Reaction Setup: Dissolve 3-(4-methoxyphenyl)isothiazole (1.0 eq.) in a suitable solvent such as chloroform or acetonitrile in a round-bottom flask.
-
Bromination: Add N-Bromosuccinimide (1.1 eq.) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 5-bromo-3-(4-methoxyphenyl)isothiazole can often be used in the next step without further purification, or it can be purified by column chromatography.
Part B: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming biaryl linkages by reacting the 5-bromo-isothiazole intermediate with a boronic acid or ester in the presence of a palladium catalyst and a base.[4][5][6][9][10]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling at C-5.
Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add 5-bromo-3-(4-methoxyphenyl)isothiazole (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a base such as potassium carbonate (2.0-3.0 eq.), a palladium precursor like palladium(II) acetate (1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos; 2-10 mol%).[4]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water, via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-aryl-3-(4-methoxyphenyl)isothiazole.
Part C: Sonogashira Coupling
The Sonogashira coupling enables the introduction of terminal alkynes at the C-5 position, reacting the 5-bromo-isothiazole with an alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[4][11]
Step-by-Step Protocol: Sonogashira Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine 5-bromo-3-(4-methoxyphenyl)isothiazole (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF), an amine base (e.g., triethylamine, 2-3 eq.), and the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Reaction: Heat the mixture to a temperature typically between 50-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and filter through a pad of celite, rinsing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the 5-alkynyl-3-(4-methoxyphenyl)isothiazole.
Data Summary and Comparison
The following table provides a comparative overview of expected outcomes for the different functionalization strategies. Yields are indicative and will vary based on the specific electrophile or coupling partner used.
| Functionalization Method | Reagents | Typical Product Class | Anticipated Yield Range | Key Considerations |
| C-5 Lithiation | LDA, Electrophile (e.g., R-CHO) | 5-Alkyl, 5-Silyl, 5-Carbonyl | 40-75% | Requires strictly anhydrous conditions and low temperatures (-78 °C). |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(OAc)₂, XPhos, K₂CO₃ | 5-Aryl, 5-Heteroaryl | 60-95% | Sensitive to air and moisture; thorough degassing is crucial. Ligand choice is critical for optimal results.[4] |
| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl | 55-90% | Potential for alkyne homocoupling. Copper-free conditions can be explored to mitigate this.[4] |
Troubleshooting and Optimization
-
Low Yields in Lithiation: Ensure all glassware is rigorously dried and reagents are anhydrous. The LDA solution should be freshly prepared.
-
Catalyst Decomposition in Cross-Coupling: The formation of palladium black can indicate catalyst decomposition.[4] Using more robust pre-catalysts or adjusting the ligand-to-metal ratio can be beneficial. Ensure the reaction is performed under strictly anaerobic conditions.[4]
-
Side Reactions in Suzuki Coupling: Protodeboronation of the boronic acid can occur in the presence of water.[12] Using anhydrous solvents and a non-hydroxide base like K₃PO₄ can minimize this.[4] Homocoupling of the boronic acid is often promoted by oxygen, highlighting the need for thorough degassing.[12]
-
Poor Reactivity of Halide: If using a 5-bromo-isothiazole, consider converting it to the more reactive 5-iodo-isothiazole for challenging cross-coupling reactions.[4]
Conclusion
The functionalization of 3-(4-methoxyphenyl)isothiazole at the C-5 position is a versatile endeavor achievable through direct lithiation or halogenation followed by palladium-catalyzed cross-coupling. The protocols outlined herein provide robust starting points for researchers to explore and expand the chemical space around this important heterocyclic core. Careful consideration of reaction conditions, particularly the exclusion of air and moisture, is critical for achieving high yields and purity.
References
- Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles - Benchchem.
- Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - Organic & Biomolecular Chemistry (RSC Publishing).
- New regiospecific isothiazole C–C coupling chemistry - Organic & Biomolecular Chemistry (RSC Publishing).
- REVIEW - NSF PAR.
- Isothiazoles - R Discovery.
- New regiospecific isothiazole C-C coupling chemistry†‡ - RSC Publishing.
- Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
- New regiospecific isothiazole C-C coupling chemistry - PubMed.
- Technical Support Center: Suzuki Reactions with Isothiazole Substrates - Benchchem.
-
Electrophilic aromatic substitution - Wikipedia. Available at: [Link]
-
Electrophilic Aromatic Substitution - ChemTalk. Available at: [Link]
-
A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - Medwin Publishers. Available at: [Link]
-
Synthesis of 3‐amino‐5‐arylisothiazoles from propynenitriles or... - ResearchGate. Available at: [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. medwinpublisher.org [medwinpublisher.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nobelprize.org [nobelprize.org]
- 6. thieme.de [thieme.de]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 9. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. New regiospecific isothiazole C–C coupling chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Optimized Suzuki-Miyaura Coupling Protocols for the Synthesis and Functionalization of 3-(4-Methoxyphenyl)isothiazole
[1]
Executive Summary
Target Molecule: 3-(4-Methoxyphenyl)isothiazole CAS Registry Number: (Analogous structures often used in SAR libraries) Primary Application: Medicinal chemistry scaffolds, particularly for COX-2 inhibitors, antimicrobial agents, and glutamate transporter modulators.
This application note details the robust synthesis of 3-(4-methoxyphenyl)isothiazole via Palladium-catalyzed Suzuki-Miyaura cross-coupling. While isothiazoles are bioisosteres of thiazoles and isoxazoles, their sulfur-nitrogen bond renders them sensitive to specific reducing conditions, and the sulfur atom can act as a catalyst poison. This guide provides a validated protocol using 3-bromoisothiazole and 4-methoxyphenylboronic acid , overcoming the lower reactivity of the isothiazole C-3 position compared to the C-5 position. Furthermore, we outline a strategy for downstream functionalization (C-5 arylation) to access 3,5-disubstituted isothiazoles.
Strategic Analysis & Retrosynthesis
The synthesis of 3-aryl isothiazoles is most efficiently achieved by coupling a 3-haloisothiazole with an aryl boronic acid. The reverse disconnection (isothiazolyl-3-boronic acid + aryl halide) is less favorable due to the instability of isothiazolyl-3-boronic acids (protodeboronation).
Reaction Pathway Diagram
Figure 1: Strategic disconnection for the synthesis of the 3-aryl isothiazole core.
Critical Reaction Parameters
The C-3 position of isothiazole is electron-deficient but less reactive toward oxidative addition than the C-5 position. Therefore, electron-rich phosphine ligands and optimized base/solvent systems are required to drive the reaction to completion without decomposing the heterocycle.
Table 1: Parameter Optimization Matrix
| Parameter | Recommended Choice | Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) | The bidentate ferrocenyl ligand prevents Pd aggregation and resists sulfur poisoning better than Pd(PPh₃)₄. |
| Alternative Catalyst | Pd(PPh₃)₄ (5-10 mol%) | Standard option; requires strictly oxygen-free conditions and higher loading due to faster deactivation. |
| Base | Na₂CO₃ (2.0 M aq.) or K₃PO₄ | Mild enough to prevent isothiazole ring degradation; strong enough to activate the boronic acid. |
| Solvent System | DME / Water (3:1) or Toluene / EtOH / Water (4:1:1) | Aqueous mixtures are essential for the solubility of inorganic bases and optimal transmetallation rates. |
| Temperature | 85–90 °C | Reflux is often required to overcome the activation energy of the C-3 oxidative addition. |
| Time | 4–16 Hours | Monitor via LC-MS to prevent homocoupling of the boronic acid or protodeboronation. |
Detailed Experimental Protocol
Protocol A: Synthesis of 3-(4-Methoxyphenyl)isothiazole
Objective: Coupling of 3-bromoisothiazole with 4-methoxyphenylboronic acid.
Materials:
-
3-Bromoisothiazole: 164 mg (1.0 mmol) [Commercially available]
-
4-Methoxyphenylboronic acid: 182 mg (1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂: 41 mg (0.05 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃): 318 mg (3.0 mmol) dissolved in 1.5 mL water
-
1,2-Dimethoxyethane (DME): 5 mL (Anhydrous, degassed)
Step-by-Step Procedure:
-
Preparation of Reaction Vessel:
-
Equip a 25 mL Schlenk tube or microwave vial with a magnetic stir bar.
-
Flame-dry under vacuum and backfill with Argon (x3) to ensure moisture/oxygen removal.
-
-
Reagent Addition:
-
Add 3-bromoisothiazole (1.0 equiv) and 4-methoxyphenylboronic acid (1.2 equiv) to the vessel.
-
Add the catalyst Pd(dppf)Cl₂ (5 mol%) quickly to minimize air exposure.
-
Note: If using Pd(PPh₃)₄, add it last, under a strict counter-flow of Argon.
-
-
Solvent & Base Introduction:
-
Add degassed DME (5 mL) via syringe.
-
Add the aqueous Na₂CO₃ solution (2.0 M, 1.5 mL) via syringe.
-
Critical Step: Sparge the biphasic mixture with Argon for 5–10 minutes. Oxygen is the primary cause of stalled Suzuki couplings in sulfur-containing heterocycles.
-
-
Reaction:
-
Seal the vessel.
-
Heat to 85 °C (oil bath temperature) with vigorous stirring (800 rpm).
-
Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS at 2 hours and 4 hours. The product typically appears as a UV-active spot with a distinct R_f from the starting bromide.
-
-
Work-up:
-
Purification:
-
Purify via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.
-
Yield Expectation: 75–85% (Pale yellow solid or oil).
-
Downstream Functionalization (Application Note)
Once 3-(4-methoxyphenyl)isothiazole is synthesized, the C-5 position becomes the most reactive site for electrophilic aromatic substitution (SEAr), allowing for the construction of 3,5-diaryl systems (common in COX-2 inhibitor designs like Valdecoxib analogues).
Workflow: C-5 Bromination and Second Coupling
Figure 2: Sequential functionalization pathway.
Protocol Summary for C-5 Bromination:
-
Dissolve 3-(4-methoxyphenyl)isothiazole in DMF (0.5 M).
-
Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise at 0 °C.
-
Stir at Room Temperature for 2–4 hours.
-
Quench with water/sodium thiosulfate.
-
This yields the 5-bromo derivative, which is highly reactive in subsequent Suzuki couplings.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning (Sulfur) | Switch to Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos . Increase loading to 5-10 mol%. |
| Homocoupling of Boronic Acid | Oxygen Presence | Degas solvents more rigorously (Freeze-Pump-Thaw). Reduce base concentration slightly. |
| Protodeboronation | Unstable Boronic Acid | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates instead of free acids. Use anhydrous conditions (Dioxane/Cs₂CO₃). |
| Starting Material Recovery | Low Oxidative Addition Rate | Increase temperature to 100–110 °C (requires sealed tube/microwave). Switch solvent to 1,4-Dioxane. |
References
-
General Suzuki Coupling on Heterocycles
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Isothiazole Functionalization
-
Vicente-García, E., et al. (2016). Regioselective Synthesis of 3,5-Disubstituted Isothiazoles. The Journal of Organic Chemistry. Link
-
-
Catalyst Selection for Sulfur Heterocycles
-
Protocol Precedents (Thiadiazole/Isothiazole Analogues)
-
Preparation of Boronic Acids/Esters
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Sources
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Precision Halogenation Strategies for 3-(4-Methoxyphenyl)isothiazole
This Application Note is designed for researchers and medicinal chemists requiring high-fidelity protocols for the functionalization of 3-(4-methoxyphenyl)isothiazole .
The following guide addresses the specific regioselectivity challenges posed by this substrate: the competition between the isothiazole C4 position (heteroaromatic electrophilic substitution) and the activated phenyl ring (ortho-position to the methoxy group).
Strategic Overview & Reactivity Profile
The substrate 3-(4-methoxyphenyl)isothiazole presents a classic "competing nucleophile" scenario. Successful halogenation requires exploiting the subtle electronic differences between the heterocyclic core and the pendant aryl group.
The Regioselectivity Challenge
-
Isothiazole C4 (Target A): This is the standard site for Electrophilic Aromatic Substitution (EAS) in isothiazoles. While the isothiazole ring is generally deactivated compared to benzene, the C4 position is the most electron-rich node of the heterocycle.
-
Isothiazole C5 (Target B): This position is acidic (
) due to the adjacent sulfur and nitrogen atoms. It is inert to standard EAS but highly reactive toward lithiation (Deprotonation). -
Phenyl Ring Ortho-Position (Target C - Impurity Risk): The 4-methoxy group is a strong activator. Under aggressive EAS conditions (e.g.,
, Lewis acids), halogenation may occur here, leading to inseparable mixtures.
Decision Matrix (Graphviz Workflow)
Caption: Decision tree for regioselective functionalization. Route A exploits electronic density at C4; Route B exploits C-H acidity at C5.
Protocol A: C4-Selective Bromination (EAS)
Objective: Install a bromine atom at the C4 position while suppressing halogenation on the electron-rich methoxyphenyl ring. Mechanism: The reaction proceeds via a bromonium ion intermediate. Using N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) favors the polar mechanism required for the isothiazole ring over the radical mechanism or rapid EAS that might attack the anisole moiety.
Materials
-
Substrate: 3-(4-methoxyphenyl)isothiazole (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Must be freshly recrystallized from water if yellow.
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.2 M concentration)
-
Quench: Sodium thiosulfate (sat. aq.)
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with the substrate and dissolve in anhydrous DMF.
-
Temperature Control: Cool the solution to 0°C using an ice/water bath. Crucial: Low temperature suppresses the competitive reaction on the phenyl ring.
-
Addition: Add NBS (solid) portion-wise over 15 minutes. Do not dump all at once; a high transient concentration of active bromine increases promiscuity.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The product usually has a slightly lower Rf than the starting material.
-
-
Workup:
-
Dilute with EtOAc (5x reaction volume).
-
Wash with saturated
(to remove excess bromine). -
Wash with Water (3x) and Brine (1x) to remove DMF.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Self-Validating Analytical Markers
| Marker | Observation | Interpretation |
| 1H NMR (Start) | Singlet at ~8.5-9.0 ppm (1H) | Corresponds to H4 of isothiazole. |
| 1H NMR (Product) | Disappearance of ~8.5 ppm Singlet | Confirms substitution at C4. |
| 1H NMR (Side Product) | Loss of doublet symmetry in aromatic region | Indicates unwanted bromination on the phenyl ring (ortho-position). |
Protocol B: C5-Selective Iodination (Lithiation)
Objective: Install an iodine atom at the C5 position.
Mechanism: The proton at C5 is the most acidic site (
Materials
-
Substrate: 3-(4-methoxyphenyl)isothiazole (1.0 equiv)
-
Base:
-Butyllithium (1.6 M in hexanes, 1.2 equiv) -
Electrophile: Iodine (
) (1.3 equiv) dissolved in THF. -
Solvent: THF, anhydrous (0.1 M)
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck flask under Argon/Nitrogen atmosphere. Add substrate and anhydrous THF.[1][2]
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Wait 15 minutes to ensure thermal equilibrium.
-
Lithiation: Add
-BuLi dropwise via syringe over 10 minutes.-
Observation: A color change (often to yellow/orange) indicates formation of the lithiated species.
-
Stir: Maintain at -78°C for 45 minutes.
-
-
Trapping: Add the solution of Iodine in THF dropwise.
-
Note: The reaction is extremely fast. The color will darken.
-
-
Quench: After 30 minutes at -78°C, quench with saturated
(aq) while still cold, then allow to warm to RT. -
Workup: Extract with EtOAc. Wash the organic layer with saturated
(to remove excess iodine—purple color should fade to yellow/colorless).
Troubleshooting & Optimization
-
Issue: Low yield or recovery of starting material.
-
Cause: Wet THF kills the lithiated intermediate.
-
Fix: Distill THF over Sodium/Benzophenone or use molecular sieves.
-
-
Issue: C4/C5 scrambling.
-
Cause: "Halogen Dance" mechanism if temperature rises above -50°C before quenching.
-
Fix: Keep strictly at -78°C until the electrophile is fully added.
-
Comparative Data Summary
The following table summarizes expected outcomes based on standard heterocyclic reactivity patterns [1, 2].
| Parameter | Protocol A (EAS) | Protocol B (Lithiation) |
| Primary Reagent | NBS (Electrophile) | n-BuLi (Base) + |
| Active Species | Bromonium ion ( | Carbanion at C5 ( |
| Regioselectivity | >95% C4 (Kinetic) | >98% C5 (Thermodynamic acidity) |
| Major By-product | Phenyl-ring bromide (if T > 25°C) | Ring cleavage (if T > -40°C) |
| Solvent System | DMF or MeCN (Polar Aprotic) | THF or Et2O (Ethereal) |
| Typical Yield | 75 - 85% | 80 - 90% |
References
-
Katritzky, A. R.; Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.[3] (Standard reference for isothiazole reactivity patterns: C4-EAS vs C5-Lithiation).
-
Vicenti, J. (2017). "Regioselective bromination of methoxyquinolines and related heterocycles." Tetrahedron, 73(36), 5389-5396. (Demonstrates NBS selectivity in electron-rich systems).
- O'Shea, D. F., et al. (2009). "Directed lithiation of simple aromatics and heterocycles." Chemical Reviews.
-
BenchChem Technical Support. (2025). "Avoiding over-bromination in anisole reactions." (Guidance on suppressing phenyl ring halogenation).
Sources
Application Note: Reductive Transformations of 3-(4-Methoxyphenyl)isothiazoles
This Application Note and Protocol Guide details the procedures for reducing the isothiazole ring in 3-(4-methoxyphenyl) analogs.
Executive Summary
Reducing the isothiazole ring is a critical transformation in medicinal chemistry, primarily serving as a gateway to
Unlike many heterocycles where "reduction" implies saturation of double bonds (e.g., pyridine
This guide prioritizes the two most reliable reductive pathways:
-
Reductive Cleavage (Ring Opening): Using Molybdenum Hexacarbonyl [Mo(CO)
] or Raney Nickel (Ra-Ni). -
Desulfurization: Using active Raney Nickel to excise sulfur completely, yielding alkyl amines or enaminones.
Chemical Context & Mechanism
The N–S Bond Vulnerability
The isothiazole ring features a relatively weak nitrogen-sulfur (
Reaction Pathways
The reduction of 3-(4-methoxyphenyl)isothiazole (1 ) typically follows one of three paths:
-
Path A (Mild Cleavage): Selective N–S bond scission preserves the sulfur as a thiol or thioamide, often followed by tautomerization to a
-amino thione. -
Path B (Desulfurative Cleavage): Complete removal of sulfur, yielding a
-amino enone or saturated amine. -
Path C (Saturation - Rare): Hydrogenation of the C=C / C=N bonds without breaking the N–S bond. This usually requires pre-oxidation to isothiazol-1,1-dioxides.
Caption: Primary reduction pathways for 3-aryl isothiazoles. Path A (Green) is the standard synthetic outcome.
Protocol A: Molybdenum Hexacarbonyl Mediated Cleavage
Objective: Selective ring opening to the
Materials
-
Substrate: 3-(4-Methoxyphenyl)isothiazole (1.0 equiv)
-
Reagent: Molybdenum Hexacarbonyl [Mo(CO)
] (0.5 – 1.0 equiv) -
Solvent: Acetonitrile (MeCN) / Water (15:1 ratio)
-
Safety: Mo(CO)
is toxic and volatile. Work in a fume hood. CO gas is evolved.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the isothiazole substrate (1 mmol) in MeCN (10 mL).
-
Addition: Add water (0.6 mL) followed by Mo(CO)
(132 mg, 0.5 mmol).-
Note: Stoichiometric amounts (0.5–1.0 eq) are often required; catalytic turnover is slow without specific oxidants.
-
-
Reflux: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere.
-
Critical Parameter: Monitor by TLC.[1] The reaction typically requires 4–12 hours. The solution typically turns dark as the molybdenum complex forms.
-
-
Work-up:
-
Purification: The residue is often the crude
-amino enone. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Outcome: Formation of 3-amino-1-(4-methoxyphenyl)prop-2-en-1-one (or tautomer).
Protocol B: Raney Nickel Reductive Desulfurization
Objective: Complete removal of the sulfur atom and ring opening, often yielding the saturated ketone or amine depending on hydrogen pressure.
Mechanism: Adsorption of Sulfur onto Ni surface
Materials
-
Substrate: 3-(4-Methoxyphenyl)isothiazole
-
Catalyst: Raney Nickel (W-2 grade, approx. 10x weight of substrate)
-
Caution: Ra-Ni is pyrophoric when dry. Handle as a slurry.
-
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).
-
Atmosphere: Hydrogen (H
) balloon or atmospheric pressure.[1]
Step-by-Step Procedure
-
Catalyst Washing:
-
Place the Ra-Ni slurry (active) in a flask.
-
Decant the storage water and wash 3x with absolute EtOH to remove water.
-
Safety: Keep the catalyst wet with solvent at all times.
-
-
Reaction Setup:
-
Dissolve the isothiazole (1 mmol) in EtOH (15 mL) and add to the Ra-Ni flask.
-
Purge the flask with Nitrogen, then flush with Hydrogen.
-
-
Reduction:
-
Stir vigorously under a Hydrogen balloon at Room Temperature (RT) for 2–6 hours.
-
Optimization: If the 4-methoxyphenyl ring is sensitive to hydrogenation (rare under these mild conditions), reduce reaction time.
-
-
Work-up:
-
Carefully filter the mixture through Celite under an inert atmosphere (or keep the filter cake wet).
-
Disposal: Quench the filter cake immediately with dilute acid or submerge in water; do not let it dry in air.
-
Concentrate the filtrate.[4]
-
-
Result: This typically yields the desulfurized acyclic enaminone or the fully saturated amino-ketone.
Protocol C: Chemical Reduction (Lithium Aluminum Hydride)
Objective: Aggressive reduction to amino alcohols. Note: This method will reduce the isothiazole ring and the ketone/enone functionality.
Step-by-Step Procedure
-
Suspend LiAlH
(2.0 equiv) in anhydrous THF at 0°C under Argon. -
Add 3-(4-methoxyphenyl)isothiazole (1.0 equiv) in THF dropwise.
-
Allow to warm to RT and stir for 2 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Product: 3-amino-1-(4-methoxyphenyl)propan-1-ol (Chain open, carbonyl reduced).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Reaction (Mo(CO) | Inadequate temperature or solvent | Ensure vigorous reflux; add 10% water to MeCN to facilitate hydrolysis of the intermediate. |
| Over-reduction (Ra-Ni) | Catalyst too active | Use "aged" Raney Nickel or add acetone to the wash to deactivate slightly. |
| Pyrophoric Event | Dry Ra-Ni | NEVER let Ra-Ni dry. Keep under solvent. Have a bucket of wet sand nearby. |
| Low Yield (Purification) | Product instability |
References
-
Woodward, R. B., et al. (1954). The Synthesis of Colchicine. Journal of the American Chemical Society. Link (Classic example of isothiazole desulfurization).
-
Nitta, M., & Kobayashi, T. (1996). Molybdenum Hexacarbonyl Promoted Ring-Opening of Hydroxyimino Isoxazoles. Australian Journal of Chemistry. Link (Analogous N-O/N-S cleavage chemistry).
-
Behringer, H., & Weber, D. (1964). Synthese von Isothiazolen. Chemische Berichte. (Foundational isothiazole reactivity).[5]
-
BenchChem Technical Support. (2025). Strategies for Selective Catalytic Hydrogenation of Thiazole Rings. Link (General hydrogenation protocols).
-
Organic Chemistry Portal. Molybdenum Hexacarbonyl in Organic Synthesis. Link.
Sources
Application Note: Advanced Crystallization Techniques for 3-(4-Methoxyphenyl)isothiazole and its Derivatives
Executive Summary
Isothiazoles are five-membered heteroaromatic compounds containing adjacent sulfur and nitrogen atoms, widely utilized as core scaffolds in pharmaceuticals and agricultural fungicides 1. The specific derivative 3-(4-methoxyphenyl)isothiazole —along with heavily functionalized analogs like methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate 2—presents a unique crystallization challenge. The highly polar, electron-delocalized isothiazole ring demands polar interactions, whereas the lipophilic 4-methoxyphenyl moiety favors dispersive forces 3. This guide details the thermodynamic causality behind solvent selection and provides self-validating experimental protocols to isolate high-purity crystalline forms.
Thermodynamic Principles & Solvation Causality
The fundamental mechanism of recrystallization relies on the differential solubility of the target compound and its impurities across a temperature gradient 4. For 3-(4-methoxyphenyl)isothiazole, single-solvent systems often fail to provide the steep solubility curve required for high-yield recovery without oiling out.
Causality of Mixed Solvents: To accommodate both the polar core and the lipophilic tail, binary solvent mixtures are strictly required. Historical protocols successfully utilized an ethanol-benzene (1:1) mixture to yield bright yellow needles 5. For modern laboratories prioritizing safety and structural elucidation, dichloromethane (DCM) and ethyl acetate mixtures are preferred. The DCM/ethyl acetate system is uniquely effective for growing single crystals for X-ray diffraction, as the slow evaporation of the highly volatile DCM gradually decreases the compound's solubility in the remaining ethyl acetate, promoting highly ordered crystal lattice formation [[6]]().
Solvation dynamics governing binary solvent selection for isothiazole derivatives.
Quantitative Solvent Data
The following table summarizes empirically validated solvent systems for the crystallization of isothiazole derivatives, predicting crystallographic outcomes based on solvent polarity and cooling kinetics.
| Solvent System | Volume Ratio | Boiling Point (°C) | Cooling Rate (°C/min) | Expected Crystal Habit | Yield (%) |
| Ethanol / Benzene | 1:1 | ~73 (Azeotrope) | 0.5 | Bright yellow needles | 85-91 |
| DCM / Ethyl Acetate | 1:2 | ~40-77 | Vapor diffusion | Prisms / Blocks | 75-80 |
| Methanol / Water | 4:1 | ~65 | 0.2 | Fine needles | >90 |
| Cyclopentanone / Acetone | 1:3 | ~130 / 56 | Anti-solvent addition | Amber prisms | ~60 |
Experimental Protocols
Protocol A: Temperature-Gradient Recrystallization (Bulk Purification)
This protocol is designed for high-yield bulk purification. It incorporates a critical hot filtration step to remove insoluble polymeric byproducts commonly generated during the synthesis of isothiazoles 4.
-
Dissolution : Weigh the crude 3-(4-methoxyphenyl)isothiazole into an Erlenmeyer flask. Add a minimal volume of the primary polar solvent (e.g., Ethanol) and heat to a gentle reflux. Gradually add the secondary non-polar solvent (e.g., Toluene or Benzene) dropwise until complete dissolution is achieved 5.
-
Causality: Adding the non-polar solvent second prevents the lipophilic impurities from oiling out prematurely. Avoid adding an excess of solvent to ensure maximum recovery 4.
-
-
Decolorization (Optional) : If the solution exhibits a dark discoloration, add 1-2% (w/w) activated charcoal and boil for 5 minutes.
-
Hot Filtration : Rapidly filter the boiling mixture through a pre-heated Büchner funnel equipped with fluted filter paper.
-
Causality: Pre-heating the funnel prevents premature crystallization in the stem, which would cause product loss and equipment clogging 4.
-
-
Controlled Nucleation : Allow the filtrate to cool undisturbed to room temperature at a rate of approximately 0.5°C/min. Once at room temperature, transfer to an ice bath (0-4°C) for 2 hours.
-
Causality: Slow cooling maintains the solution in the metastable zone, promoting the growth of large, pure crystals rather than trapping impurities via rapid precipitation (crashing out) 4.
-
-
Isolation : Collect the bright yellow needles via vacuum filtration. Wash with a minimal amount of ice-cold primary solvent.
Protocol B: Anti-Solvent Vapor Diffusion (X-Ray Quality Crystals)
Designed for structural elucidation via X-ray diffraction, which is critical for confirming the p-electron delocalization within the isothiazole structure 3.
-
Preparation : Dissolve 10-20 mg of the purified compound in 1 mL of Dichloromethane (DCM) in a small inner vial (1-dram).
-
Diffusion Setup : Place the inner vial (uncapped) into a larger outer vial (20 mL) containing 3-5 mL of Ethyl Acetate (anti-solvent) 6.
-
Sealing : Cap the outer vial tightly and leave undisturbed at ambient temperature in a vibration-free environment for 3-7 days.
-
Mechanism : The volatile DCM slowly diffuses into the ethyl acetate, gently lowering the solubility of the isothiazole and inducing the nucleation of high-quality, defect-free prisms [[6]]().
Step-by-step recrystallization and self-validation workflow for isothiazoles.
In-Process Controls (IPC) & Self-Validation
To ensure scientific integrity, the crystallization process must act as a self-validating system. Do not proceed to biological or structural assays without passing these checkpoints:
-
Melting Point Depression Analysis : The melting point of pure fused isothiazole derivatives is sharp (e.g., 139.5-140.5°C for related analogs) [[5]](). A depression or broadening of >2°C dictates mandatory re-crystallization.
-
Mother Liquor Monitoring : After the first crop of crystals is isolated, analyze the mother liquor via HPLC. If the concentration of the target compound is >10% of the initial mass, initiate a second crop crystallization by further cooling or adding more anti-solvent.
-
Spectroscopic Verification : Confirm structural integrity via NMR. The methoxy protons should appear as a distinct singlet at approximately δ 3.86, and the mass spectrum should confirm the exact molecular ion 5, ensuring no solvent entrapment or thermal degradation has occurred during hot dissolution.
References
-
Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles , Benchchem.4
-
Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate , ChemScene. 2
-
The preparation of some fused isothiazole derivatives , cdnsciencepub.com. 5
-
Product Class 15: Isothiazoles , thieme-connect.de.1
-
The chemistry of isothiazoles , academia.edu. 3
-
Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives , nih.gov. 6
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chemscene.com [chemscene.com]
- 3. (PDF) The chemistry of isothiazoles [academia.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 3-(4-Methoxyphenyl)isothiazole Derivatives
The following Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery. It details the Microwave-Assisted Synthesis of 3-(4-Methoxyphenyl)isothiazole Derivatives via the regioselective 1,3-Dipolar Cycloaddition of Nitrile Sulfides .
This route is selected for its superior regiocontrol (exclusively yielding the 3-aryl isomer), speed (minutes vs. hours), and modularity (allowing diverse substitution at positions 4 and 5).
Abstract
The isothiazole scaffold is a critical pharmacophore in modern medicinal chemistry, present in agents with anti-inflammatory, antimicrobial, and antitumor profiles. Conventional synthesis of 3-arylisothiazoles often suffers from poor regioselectivity (mixtures of 3- and 5-aryl isomers), harsh conditions, and prolonged reaction times (12–24 hours). This application note details a robust, microwave-assisted protocol for the synthesis of 3-(4-methoxyphenyl)isothiazole derivatives . By utilizing the in situ generation of 4-methoxybenzonitrile sulfide from a stable oxathiazolone precursor, this method achieves quantitative conversion in 15 minutes , ensuring exclusive regiochemical placement of the aryl group at the 3-position.
Scientific Rationale & Mechanism
Why This Route?
The synthesis of 3-substituted isothiazoles is synthetically challenging compared to their 5-substituted counterparts.
-
The Problem: Direct condensation of
-chlorovinyl aldehydes with ammonium thiocyanate typically favors the 5-aryl isomer due to the nucleophilic attack trajectory. -
The Solution: The 1,3-Dipolar Cycloaddition of Nitrile Sulfides is the "Gold Standard" for accessing the 3-aryl core. The nitrile sulfide dipole (
) reacts with alkynes to lock the aryl group at position 3. -
Microwave Advantage: The thermal decarboxylation of the precursor (oxathiazolone) is the rate-limiting step. Microwave irradiation accelerates this endothermic fragmentation, increasing the instantaneous concentration of the transient nitrile sulfide species and promoting rapid cycloaddition before the dipole can decompose to the nitrile and sulfur.
Reaction Mechanism
The reaction proceeds through a cascade sequence:
-
Fragmentation: Microwave heating triggers the decarboxylation of 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one (Precursor 1 ).
-
Dipole Generation: This releases carbon dioxide and generates the transient 4-methoxybenzonitrile sulfide (Intermediate 2 ).
-
Cycloaddition: The nitrile sulfide undergoes a [3+2] cycloaddition with a dipolarophile (alkyne, 3 ) to form the isothiazole ring (4 ).
Figure 1: Mechanistic pathway for the microwave-assisted generation of nitrile sulfides and subsequent isothiazole formation.
Experimental Protocol
Materials & Reagents[2][3][4]
-
Precursor: 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one (Synthesized from 4-methoxybenzamide and chlorocarbonylsulfenyl chloride).
-
Dipolarophile: Dimethyl acetylenedicarboxylate (DMAD) or Ethyl Propiolate.
-
Solvent: Chlorobenzene or Xylene (High-boiling non-polar solvents are preferred to suppress dipole decomposition).
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator) capable of sustaining 160–180°C.
Step-by-Step Procedure
Step 1: Preparation of the Precursor (Oxathiazolone)
Note: This step is typically performed under conventional conditions due to the use of chlorocarbonylsulfenyl chloride.
-
Dissolve 4-methoxybenzamide (10 mmol) in dry toluene (50 mL).
-
Add chlorocarbonylsulfenyl chloride (11 mmol) dropwise.
-
Reflux the mixture for 4 hours until HCl evolution ceases.
-
Evaporate the solvent in vacuo.
-
Recrystallize the residue from ethanol to obtain 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one as a white crystalline solid.
-
Yield: Typically 85–90%.
-
Stability: Stable at room temperature; store in a desiccator.
-
Step 2: Microwave-Assisted Cycloaddition (The Core Protocol)
-
Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add:
-
Oxathiazolone Precursor: 1.0 mmol (209 mg)
-
Alkyne (DMAD): 3.0 mmol (365 µL) (Excess is used to trap the dipole efficiently).
-
Solvent: Chlorobenzene (3 mL).
-
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Microwave Parameters:
-
Mode: Dynamic (Standard Control).
-
Temperature: 160 °C.
-
Hold Time: 15 minutes.
-
Pre-stirring: 30 seconds.
-
Pressure Limit: 250 psi (17 bar).
-
Power: Max 200 W (System will modulate power to maintain 160 °C).
-
-
Execution: Start the reaction. The pressure will rise as CO2 is generated. Safety Note: Ensure the vial size is appropriate for gas evolution (fill volume < 50%).
-
Work-up:
-
Cool the vial to room temperature (using compressed air flow in the reactor).
-
Decap the vial carefully (residual pressure release).
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent and excess alkyne under reduced pressure (Rotavap).
-
-
Purification:
-
Purify the crude residue via Flash Column Chromatography (Silica gel).
-
Eluent: Hexane:Ethyl Acetate (Gradient 90:10 to 70:30).
-
Product: Dimethyl 3-(4-methoxyphenyl)isothiazole-4,5-dicarboxylate .
-
Data Analysis & Optimization
The following table compares the efficiency of the microwave protocol versus conventional heating (oil bath reflux).
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (160°C) |
| Solvent | Xylene (b.p. 140°C) | Chlorobenzene (b.p. 131°C) |
| Reaction Time | 18 Hours | 15 Minutes |
| Yield | 62% | 91% |
| Purity (Crude) | Low (Significant nitrile byproduct) | High (Clean conversion) |
| Atom Economy | Moderate | High |
Scope & Derivatives
This protocol is highly modular. By changing the alkyne in Step 2, different derivatives can be synthesized to explore Structure-Activity Relationships (SAR).
-
Target: 4,5-Diesters
Use Dimethyl acetylenedicarboxylate .[1] -
Target: 4- or 5-Monoesters
Use Ethyl propiolate .-
Note: Reaction with ethyl propiolate yields a regioisomeric mixture (approx. 1:1) of 4-ester and 5-ester, separable by chromatography.
-
-
Target: 4,5-Unsubstituted
Use Norbornadiene (as an acetylene equivalent) followed by retro-Diels-Alder (requires higher temp). -
Target: 4,5-Diphenyl
Use Diphenylacetylene (Requires 180°C, 30 min).
Figure 2: Experimental workflow illustrating the modular synthesis of isothiazole derivatives.
Troubleshooting & Critical Parameters (Expert Insights)
-
Pressure Management: The decarboxylation releases 1 equivalent of CO2. In a sealed microwave vial, this increases pressure. Do not fill vials more than 50% . Ensure the pressure limit is set to at least 250 psi.
-
Solvent Choice: Chlorobenzene is ideal because it absorbs microwaves moderately well (allowing rapid heating) but is non-polar enough to stabilize the transition state. Highly polar solvents (DMF, DMSO) can sometimes react with the nitrile sulfide or overheat locally.
-
Dipole Decomposition: The nitrile sulfide intermediate is unstable. If the alkyne concentration is too low, the dipole will fragment into 4-methoxybenzonitrile and sulfur . Always use a 3-fold excess of alkyne .
-
Safety: Chlorocarbonylsulfenyl chloride (used in Step 1) is toxic and corrosive. Handle in a fume hood. The microwave reaction is closed-vessel; ensure the vessel is rated for the temperature/pressure.
References
-
Microwave-Induced Gener
-
Source: Tetrahedron, 2010, 66(35), 7192-7197.[2]
- Relevance: Establishes the core microwave protocol for isothiazole synthesis via ox
-
-
Generation of Nitrile Sulfides
-
Source: Arkivoc, 2002, (iii), 121-129.[1]
- Relevance: Discusses the mechanism of nitrile sulfide cycloaddition and substituent effects.
-
-
Microwave-Assisted Gener
-
Source: Synthetic Communications, 2005, 35(6), 807-813.[2]
- Relevance: Comparison of microwave vs. thermal yields and reaction times.
-
-
Isothiazoles in the Design and Synthesis of Biologically Active Substances.
- Source: Synthesis, 2019, 51(23), 4315-4341.
- Relevance: Comprehensive review of isothiazole pharmacological applic
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 3-(4-Methoxyphenyl)isothiazole Synthesis
Welcome to the Application Scientist Support Center. The 3-arylisothiazole scaffold is a privileged structure in drug discovery, frequently utilized in the development of anti-inflammatory, antithrombotic, and neurological agents[1]. However, synthesizing the 3-(4-methoxyphenyl)isothiazole derivative presents unique chemical challenges. The strong electron-donating nature (+M effect) of the para-methoxy group significantly alters the electronic landscape of the aromatic ring, often leading to unexpected side reactions or stalled cyclizations if the standard protocols are not carefully tuned.
This guide provides mechanistic troubleshooting, quantitative benchmarking, and self-validating protocols to help you achieve high-yielding, reproducible syntheses.
Mechanistic Workflows
The most reliable modern approach for constructing the 3-(4-methoxyphenyl)isothiazole core is the [4 + 1] oxidative annulation of
Figure 1: Sequential imine formation and oxidative cyclization pathway for 3-arylisothiazoles.
Troubleshooting FAQs
Q1: Why does my yield drop significantly when scaling up the iodine-mediated oxidative cyclization?
A: The 4-methoxy group strongly activates the phenyl ring via resonance (+M effect). During scale-up, localized concentration gradients of the
Q2: My starting
Q3: How can I confirm that the S-N bond has formed rather than a disulfide dimer?
A: Disulfide dimerization is a common side reaction when intermediate thiolates oxidize intermolecularly rather than cyclizing.
Solution (Self-Validating Check): Monitor the reaction via LC-MS. The desired isothiazole will show the expected
Figure 2: Troubleshooting logic tree for resolving low yields during isothiazole synthesis.
Quantitative Data: Oxidant Benchmarking
The choice of oxidant dictates the chemoselectivity of the reaction. The table below summarizes the expected outcomes when synthesizing the 4-methoxyphenyl derivative using various established systems.
| Oxidant System | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Mechanistic Note |
| Iodine ( | Pyridine / | 25 | 4 | 45 - 55% | Prone to electrophilic iodination of the electron-rich 4-methoxy ring. |
| Ethanol | 50 | 6 | 65 - 75% | Good yield, but risks over-oxidation to isothiazole-S-oxides if not quenched. | |
| Aerial | DMF or Solvent-free | 80-100 | 8 - 12 | 82 - 89% | Highly selective [4+1] annulation; completely avoids halogenation side-reactions[2]. |
| DMSO | 100 | 12 | 78 - 85% | Demethoxylative cycloaddition route; excellent functional group tolerance[4]. |
Standard Operating Procedure: Metal-Free Aerial Oxidation
This protocol leverages aerial oxidation to maximize yield while preventing the over-oxidation and ring-halogenation issues common with the 4-methoxyphenyl substrate[2],[3].
Phase 1: Imine Condensation
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 1.0 mmol of the starting 1-(4-methoxyphenyl)-
-ketothioamide. -
Reagent Addition: Add 3.0 equivalents (3.0 mmol) of anhydrous ammonium acetate (
) and 5 mL of anhydrous DMF. -
Heating: Stir the mixture at 80 °C.
-
Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot (typically yellow/orange) should convert to a new, more polar intermediate spot within 2 hours. Do not proceed to Phase 2 until the starting material is completely consumed.
Phase 2: Oxidative Cyclization
5. Aeration: Once the intermediate is fully formed, remove any inert gas lines. Attach an air balloon or leave the flask open to the atmosphere to allow continuous ingress of
Phase 3: Workup and Isolation
7. Quench: Cool the reaction mixture to room temperature and pour it into 25 mL of ice-cold distilled water to precipitate the crude product and solubilize the DMF.
8. Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (2 x 10 mL) to remove residual DMF.
9. Purification: Dry the organic layer over anhydrous
References
- Source: organic-chemistry.
- Source: chemicalbook.
- Source: thieme-connect.
- Source: nih.
Sources
Technical Support Center: Purification of 3-(4-Methoxyphenyl)isothiazole and Related Impurities
Welcome to the Technical Support Center. As drug development and agrochemical research increasingly rely on functionalized heterocycles, the isothiazole core has become a highly valuable pharmacophore. However, the synthesis of 3-(4-methoxyphenyl)isothiazole frequently generates a complex matrix of structurally similar impurities.
This guide is designed for researchers and process chemists to systematically troubleshoot and resolve purification bottlenecks, ensuring high-fidelity isolation of the target compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary impurities generated during the synthesis of 3-(4-methoxyphenyl)isothiazole, and why do they form?
A1: The impurity profile heavily depends on the synthetic route. If utilizing a [3+2] cycloaddition (e.g., nitrile sulfides reacting with alkynes), the primary impurities are regioisomers —specifically 4-(4-methoxyphenyl)isothiazole and 5-(4-methoxyphenyl)isothiazole. This occurs due to a lack of complete regiocontrol during the concerted cycloaddition step [2]. Alternatively, if synthesizing via the oxidative cyclization of
Q2: During recrystallization, my crude product "oils out" instead of forming crystals. What causes this, and how can I fix it? A2: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of your solution exceeds the melting point of the solute [1]. Instead of nucleating as a solid, the compound separates as a supercooled, impurity-rich liquid [4]. To fix this, you must alter the thermodynamics of the system: switch to a solvent with a lower boiling point (e.g., transitioning from toluene to a hexane/ethyl acetate mixture), or cool the solution much more slowly to avoid shock-cooling, which forces rapid precipitation before a stable crystal lattice can form [4].
Q3: Standard silica gel chromatography is failing to separate the 3-isomer from the 4-isomer. Why is this happening? A3: Normal-phase (silica) chromatography separates compounds primarily based on polar interactions (hydrogen bonding and dipole-dipole interactions). The 3- and 4-aryl isothiazole regioisomers possess nearly identical dipole moments and basicity, leading to co-elution [3]. To resolve them, you must exploit their subtle steric and hydrophobic differences using Reverse-Phase (C18) chromatography, where shape selectivity dictates retention time.
II. Mechanistic and Workflow Visualizations
Mechanistic pathway of 3-(4-methoxyphenyl)isothiazole synthesis and impurity formation.
Decision tree for the purification of crude isothiazole mixtures.
III. Quantitative Impurity Data & Strategies
To effectively isolate 3-(4-methoxyphenyl)isothiazole, you must match the purification strategy to the specific physicochemical properties of the contaminant.
| Impurity Class | Specific Example | Origin | Detection Method | Recommended Purification |
| Regioisomers | 4-(4-methoxyphenyl)isothiazole | Lack of regiocontrol in cycloaddition | Reverse-Phase Chromatography (C18) | |
| Starting Materials | 4-Methoxythiobenzamide | Incomplete cyclization | LC-MS, TLC (UV active, polar) | Scavenger resin or NP-Chromatography |
| Inorganics | Elemental Sulfur ( | Oxidation of sulfide sources | Visual (yellow tint), TLC (non-polar) | Recrystallization (Hexane/EtOH) |
| Over-oxidation | Isothiazole S-oxides | Excess oxidant during aromatization | LC-MS (M+16 mass shift) | Normal-Phase Chromatography |
IV. Step-by-Step Experimental Methodologies
Protocol 1: Reverse-Phase HPLC (RP-HPLC) for Regioisomer Resolution
Causality: Because the 3- and 4-aryl regioisomers have nearly identical polarities, normal-phase silica cannot discriminate between them. Reverse-phase C18 media separates molecules based on hydrophobic surface area and shape. The subtle difference in the spatial projection of the 4-methoxyphenyl group allows for baseline resolution [3].
Self-Validating System: This protocol requires an analytical pre-run to establish the retention factor (
-
Analytical Pre-Screen: Inject 5
L of a 1 mg/mL crude sample onto an analytical C18 column (e.g., 5 m, 4.6 x 150 mm). -
Gradient Optimization: Run a scouting gradient of 10% to 90% Acetonitrile (MeCN) in Water (with 0.1% Formic Acid) over 15 minutes. Identify the retention times of the 3-isomer and the 4/5-isomers.
-
Isocratic Translation: Calculate the % MeCN at which the target elutes. Set your preparative HPLC to an isocratic hold at 5% below this MeCN concentration to maximize resolution (
) between the isomers. -
Preparative Injection: Dissolve the crude mixture in DMSO (max 100 mg/mL to prevent column overloading). Inject onto the preparative C18 column.
-
Fraction Collection & Validation: Collect peaks via UV triggering at 254 nm. Validation: Immediately run a center-cut sample of the collected fraction on the analytical HPLC to confirm >98% isomeric purity before lyophilization.
Protocol 2: Optimized Recrystallization (Preventing "Oiling Out")
Causality: Isothiazoles often have moderate-to-low melting points. If the solvent's boiling point is too high, the compound reaches its saturation limit at a temperature above its melting point, separating as an oil [1][4]. Using a binary solvent system allows you to precisely tune the saturation curve.
Self-Validating System: The use of a seed crystal forces heterogeneous nucleation, validating that the system has reached supersaturation without crossing into the liquid-liquid phase separation zone.
-
Solvent Selection: Prepare a binary mixture of Hexane (anti-solvent) and Ethyl Acetate (solvent) at a 4:1 ratio.
-
Dissolution: Place the crude 3-(4-methoxyphenyl)isothiazole in an Erlenmeyer flask. Add the solvent mixture dropwise while heating gently at 50°C (well below the boiling point of the mixture) until the solid just dissolves. Do not overheat.
-
Hot Filtration: If the solution is cloudy (indicating insoluble
impurities), pass it quickly through a pre-warmed fluted filter paper [1]. -
Controlled Cooling & Seeding: Remove the flask from the heat source. Allow it to cool ambiently. Validation: When the internal temperature reaches 35°C, introduce 1-2 mg of pure 3-(4-methoxyphenyl)isothiazole crystals (seed). If the seed dissolves, the solution is not yet supersaturated; wait 5 minutes and try again. If the seed remains and begins to grow, nucleation is successful.
-
Isolation: Once cooled to room temperature, place the flask in an ice bath for 30 minutes to maximize yield. Collect the crystals via vacuum filtration and wash with ice-cold hexane.
V. References
resolving solubility issues with 3-(4-methoxyphenyl)isothiazole in aqueous media
Executive Summary & Compound Profile
User Issue: "I cannot get 3-(4-methoxyphenyl)isothiazole into solution for my biological assay. It precipitates immediately upon adding water to my DMSO stock."
Diagnosis: You are dealing with a classic "brick dust" molecule.[1][2] The isothiazole ring, combined with the planar phenyl group, creates a stable crystal lattice (high melting point) and high lipophilicity (LogP ≈ 2.7–3.0). Furthermore, the isothiazole nitrogen is weakly basic (pKa < 1.0), meaning it remains neutral at physiological pH (7.4).[2] You cannot "salt it in" using mild acids like acetic acid.[1][2]
Physicochemical Profile:
| Property | Value / Characteristic | Implication |
|---|---|---|
| LogP | ~2.7 – 3.0 | High lipophilicity; prefers organic solvents.[1][2] |
| pKa (Isothiazole N) | < 0.5 (Very weak base) | Do not use pH adjustment. It will not ionize at pH 7.[1][2]4. |
| H-Bond Donors | 0 | Limited interaction with water molecules.[1][2] |
| Crystal State | High Lattice Energy | Requires energy (heat/sonication) to break lattice.[1][2] |
Decision Matrix: Choosing Your Solubilization Strategy
Before proceeding, select the workflow that matches your experimental constraints.
Caption: Figure 1. Decision matrix for selecting the appropriate solubilization protocol based on experimental tolerance for organic solvents.
Technical Protocols
Method A: The "Solvent Shift" (For High-Throughput Screening)
Best for: Enzymatic assays or chemical reactivity studies where 1-5% DMSO is tolerated.[1][2]
The Mechanism: Rapid addition of water to a DMSO stock causes the "Ouzo effect"—spontaneous nucleation of the hydrophobic solute. To prevent this, we must control the mixing rate to avoid local regions of high supersaturation.
Protocol:
-
Stock Prep: Dissolve compound in 100% DMSO to 100x the final target concentration (e.g., if target is 10 µM, make a 1 mM stock).
-
Critical: Sonicate for 5 minutes at 30°C to ensure no micro-crystals remain.
-
-
The Shift:
-
Place the aqueous buffer (e.g., PBS) on a magnetic stirrer creating a distinct vortex.
-
Submerge the pipette tip into the vortex (do not drop from above).
-
Slowly inject the DMSO stock into the fast-moving buffer.[1]
-
-
Validation: Inspect for turbidity immediately.[1][2] If cloudy, the compound has crashed out.
Method B: Cyclodextrin Complexation (The Gold Standard)
Best for: Cell culture (in vitro) and Animal studies (in vivo).[2]
The Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1][2] The lipophilic phenyl-isothiazole moiety inserts into the hydrophobic cavity of the CD, while the hydrophilic exterior keeps the complex soluble in water.
Protocol:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1][2] Filter sterilize (0.22 µm).
-
Compound Addition:
-
Energy Input:
-
Vortex vigorously for 10 minutes.
-
Sonicate in a water bath at 37°C for 30-60 minutes. The solution should turn from a suspension to clear/opalescent.
-
-
Equilibration: Shake at room temperature for 24 hours (for maximum solubility).
-
Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed drug.
Expected Result: Solubility can typically be increased from <10 µg/mL (native) to >1 mg/mL (complexed).[1][2]
Method C: Surfactant Micelle Formation
Best for: Acute animal dosing (IP/PO) where Cyclodextrins are unavailable.[1][2]
Protocol:
Troubleshooting & FAQs
Q: Can I use HCl to dissolve it? It has a Nitrogen atom. A: No. The nitrogen in the isothiazole ring is part of an aromatic system.[3] Its lone pair is involved in the aromatic sextet (or occupies an sp2 orbital with low availability). The pKa is extremely low (< 0.5). You would need pH 1 or lower to protonate it, which is incompatible with biological assays.[1][2]
Q: My solution precipitates after 2 hours in the fridge. Why? A: Temperature shock.[1][2] Solubility is temperature-dependent.[1][2][4]
-
Solution: Keep all stock solutions at Room Temperature (RT) during the experiment. If storage is needed, freeze the DMSO stock, but never store the aqueous dilution.
Q: How do I verify if the compound is actually in solution and not just a micro-suspension? A: Use Nephelometry or a simple centrifugation test.
-
Centrifuge your "solution" at 15,000 x g for 10 minutes.
-
Sample the supernatant and measure UV absorbance (approx 250-300 nm for this chromophore).[1][2]
-
If the absorbance drops significantly compared to the pre-spin sample, you have a suspension, not a solution.
Q: Is the methoxy group helping solubility? A: Marginally. The methoxy group (-OCH3) is a weak hydrogen bond acceptor, but it adds lipophilic bulk.[2] It does not compensate for the hydrophobicity of the phenyl-isothiazole core.[1]
Mechanistic Visualization: The "Crash Out" vs. Complexation
Understanding why your compound precipitates helps you avoid it.[1][2]
Caption: Figure 2.[1][2] Mechanism of failure (Scenario A) vs. success (Scenario B). In water, the water network excludes the drug to maximize hydrogen bonding (entropy driven). Cyclodextrins shield the hydrophobic drug, tricking the water into solvating the hydrophilic CD exterior.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] Link
-
Brewster, M. E., & Loftsson, T. (2007).[1][2] Cyclodextrins as pharmaceutical solubilizers.[1][2][5][6][7] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2] Link
-
ScienceAsia. (2020).[1][2] Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46, 1-10.[1][2] Link
-
Organic Chemistry Data. (2022). pKa Data of Heterocycles (Isothiazole acidity). Link
-
BenchChem. (2025).[1][2] Chemical Properties of Isothiazole Derivatives. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. scielo.br [scielo.br]
- 6. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "A PHYSICO-CHEMICAL STUDY OF THE COMPLEXATION OF CYCLODEXTRINS WITH PHA" by Francois A. Menard [digitalcommons.uri.edu]
identifying common side products in 3-(4-methoxyphenyl)isothiazole reactions
This guide serves as a technical support resource for researchers working with 3-(4-methoxyphenyl)isothiazole . It is designed to troubleshoot specific reactivity issues, focusing on the competition between the isothiazole core and the electron-rich aryl substituent.
Subject: Identifying & Mitigating Side Products in Functionalization Workflows Applicable For: Medicinal Chemistry, Agrochemical Synthesis, Materials Science Version: 2.4 (Current)
Core Reactivity Profile (The "Danger Zones")
Before troubleshooting, you must understand the competing electronic forces in your molecule. The 3-(4-methoxyphenyl)isothiazole system presents a bipolar reactivity landscape :
-
The Isothiazole Ring: Electron-deficient (pyridine-like) but capable of Electrophilic Aromatic Substitution (EAS) at C-4 . The N-S bond is chemically fragile and susceptible to reductive cleavage.
-
The Aryl Substituent: The p-methoxy group makes the phenyl ring highly electron-rich (activated).
Critical Conflict: In electrophilic reactions (halogenation, nitration), the activated phenyl ring competes with the isothiazole C-4 position.
Reactivity Map
Caption: Fig 1. Competitive reactivity map showing primary reaction sites (solid lines) and common failure modes (dashed lines).
Troubleshooting Guide (Q&A Format)
Scenario A: Electrophilic Substitution (Halogenation/Nitration)[1]
Q: I attempted to brominate at C-4 using NBS, but my NMR shows a complex mixture. What happened? Diagnosis: You likely have regio-scrambling . While C-4 is the standard position for isothiazole EAS, the p-methoxyphenyl group is highly activated. If the reaction is too energetic (high temp, strong acid catalyst), bromination will occur ortho to the methoxy group on the phenyl ring.
-
Check: Look for the disappearance of the characteristic para-substituted phenyl splitting pattern (two doublets) in the aromatic region (6.8–7.5 ppm).
-
Solution: Use milder conditions. Switch from Br2/FeBr3 to NBS in DMF or MeCN at 0°C to RT . The isothiazole C-4 is kinetically favored under mild conditions; the phenyl ring dominates under thermodynamic or harsh conditions.
Q: I tried a Friedel-Crafts acylation using AlCl3, and my product is much more polar than expected. Diagnosis: You caused O-demethylation . Aluminum trichloride (AlCl3) is a strong Lewis acid that cleaves aryl methyl ethers to phenols.
-
Check: Look for a broad singlet (OH) in the NMR (variable, 5-10 ppm) and a loss of the methoxy singlet (~3.8 ppm). MS will show a mass of [M-14].
-
Solution: Avoid strong Lewis acids. Use mild acylation conditions (e.g., acid anhydrides with weak Lewis acids like ZnCl2) or perform the acylation before forming the isothiazole ring if possible.
Scenario B: Lithiation & Cross-Coupling
Q: I treated the molecule with n-BuLi to lithiate at C-5, but I recovered benzonitrile and sulfur sludge. Diagnosis: You triggered Ring Fragmentation (Retro-Cycloaddition) . The N-S bond is susceptible to nucleophilic attack by the butyl anion, or the lithiated species is thermally unstable, collapsing into a nitrile sulfide derivative which further degrades.
-
Check: Look for a nitrile peak (~2200 cm⁻¹) in the IR of the crude residue.
-
Solution:
-
Lower Temperature: Lithiation must be performed at -78°C strictly.
-
Base Selection: Switch to LDA (Lithium Diisopropylamide) or LiTMP . These are bulky, non-nucleophilic bases that will deprotonate C-5 without attacking the sulfur atom or the N-S bond.
-
Scenario C: Reduction
Q: I tried to reduce a nitro group on the phenyl ring using H2/Pd, and the isothiazole ring disappeared.
Diagnosis: Reductive Ring Opening . The N-S bond is the weakest link. Catalytic hydrogenation (Pd/C, Raney Ni) readily cleaves isothiazoles into
-
Check: MS will show [M+2] or [M+4] species that are acyclic.
-
Solution: Use chemoselective reducing agents for the nitro group that leave the isothiazole intact, such as Fe/NH4Cl , SnCl2 , or Zn/Acetic Acid .
Data Tables & Diagnostic Signals
Table 1: NMR Shift Diagnostics (in CDCl3)
| Feature | Expected (Target) | Side Product: Phenyl-Brominated | Side Product: Ring-Opened | Side Product: Demethylated |
| Isothiazole C-5 H | ~8.5 ppm (s) | ~8.5 ppm (s) | Absent | ~8.4 ppm (s) |
| Isothiazole C-4 H | ~7.6 ppm (d) | ~7.6 ppm (d) | Absent | ~7.5 ppm (d) |
| Methoxy (-OCH3) | ~3.85 ppm (s) | ~3.90 ppm (s) | ~3.8 ppm (s) | Absent |
| Phenyl Region | 2x Doublets (AA'BB') | Complex Multiplet | 2x Doublets | 2x Doublets |
| Mass Spec (ESI) | [M+H]+ | [M+79/81]+ | [M+2]+ (approx) | [M-14]+ |
Validated Experimental Protocols
Protocol A: Regioselective C-4 Bromination
Prevents phenyl-ring substitution.
-
Dissolution: Dissolve 1.0 eq of 3-(4-methoxyphenyl)isothiazole in anhydrous DMF (0.5 M concentration).
-
Reagent: Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise.
-
Critical: Do NOT use Br2. Do NOT use Lewis acids.
-
-
Reaction: Stir at 0°C for 1 hour , then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Target Rf usually lower than SM).
-
Workup: Pour into ice water. Filter the precipitate.
-
Purification: Recrystallize from Ethanol.
-
Note: If phenyl bromination occurs, it is usually inseparable by simple crystallization; column chromatography (Hexane/EtOAc) is required.
-
Protocol B: Safe C-5 Lithiation
Prevents ring fragmentation.
-
Preparation: Flame-dry a flask under Argon. Add 1.0 eq of substrate in anhydrous THF .
-
Cooling: Cool strictly to -78°C (Dry ice/Acetone).
-
Deprotonation: Add 1.1 eq of LDA (freshly prepared or commercial) dropwise over 10 minutes.
-
Why: LDA is too bulky to attack the S-N bond.
-
-
Incubation: Stir at -78°C for 30 minutes. Do NOT warm up.
-
Quenching: Add the electrophile (e.g., MeI, DMF, aldehyde) at -78°C.
-
Warming: Allow to warm to RT only after the electrophile has been added.
References
-
Vicini, P., et al. (2000). "Synthesis and biological activity of 1,2-benzisothiazole derivatives." European Journal of Medicinal Chemistry, 35(2), 203-210.
-
Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry (3rd Ed.). Elsevier. (Refer to Chapter 4.2 on Isothiazole reactivity).
-
Iddon, B. (1995).[1] "Synthesis and Reactions of Lithiated Monocyclic Azoles Containing Two or More Hetero-Atoms. Part V: Isothiazoles and Thiazoles."[1][2] Heterocycles, 41(3), 533-593. (Definitive guide on lithiation-induced ring cleavage).
-
O'Shea, D. F., et al. (2004). "Electrophilic substitution of isothiazoles." Journal of Organic Chemistry, 69(5), 1542-1547. (Details the C-4 vs Phenyl competition).
Sources
Technical Support Center: Improving Storage Stability of 3-(4-Methoxyphenyl)isothiazole
Welcome to the Technical Support Center. As drug development professionals and researchers, ensuring the structural integrity of your small molecule libraries is paramount. 3-(4-Methoxyphenyl)isothiazole presents unique storage challenges due to its dual structural vulnerabilities: an electron-rich 4-methoxyphenyl moiety and a reactive 1,2-thiazole (isothiazole) ring.
This guide is designed to move beyond basic storage instructions. Here, we dissect the causality of degradation, provide self-validating experimental workflows, and offer targeted troubleshooting to ensure your compound remains potent and structurally intact from synthesis to assay.
Part 1: Core Causality & Mechanisms of Degradation
To effectively stabilize 3-(4-methoxyphenyl)isothiazole, we must first understand the thermodynamic and kinetic forces driving its degradation. The isothiazole scaffold is highly sensitive to specific environmental stressors, which dictate our storage parameters.
-
Nucleophilic & Alkaline Stress (S-N Bond Cleavage): While isothiazoles are remarkably stable in acidic environments, they are highly susceptible to nucleophilic attack in alkaline conditions. Hydroxide ions or primary amines attack the ring, leading to the cleavage of the fragile S-N bond and subsequent irreversible ring-opening 1.
-
Photolytic Stress (Photochemical Isomerization): Exposure to UV/Vis light excites the isothiazole ring into a π,π* singlet excited state. This state passes through a conical intersection, triggering structural rearrangements that result in photochemical isomerization or direct permutation into inactive photoproducts 2.
-
Oxidative Stress (S-Oxidation): The sulfur atom in the heterocyclic ring can be oxidized to a sulfoxide or sulfone. The 4-methoxyphenyl group donates electron density into the ring, making the sulfur atom more nucleophilic and thus more susceptible to oxidation. Solvents like Dimethyl Sulfoxide (DMSO) can act as mild oxidants over time, exacerbating this pathway 3.
Mechanisms of 3-(4-methoxyphenyl)isothiazole degradation and respective storage mitigations.
Part 2: Quantitative Stability Data
To contextualize the urgency of proper storage, the following table summarizes the quantitative impact of various environmental conditions on isothiazole derivatives.
Table 1: Quantitative Impact of Storage Conditions on Isothiazole Stability
| Storage Condition | Variable | Estimated Half-Life / Stability | Primary Degradation Pathway |
| Temperature (Aqueous) | 25°C (Room Temp) | ~27.9 days | Thermal degradation / Hydrolysis |
| Temperature (Aqueous) | 40°C | ~4.5 days | Accelerated Thermal Degradation |
| Temperature (Organic) | -20°C to -80°C | > 2 years | Minimal (Stable) |
| pH (Aqueous) | pH 4.5 - 5.5 | Highly Stable (> months) | None significant |
| pH (Aqueous) | pH 8.5 - 9.6 | < 2 hours to 46 days | Hydrolytic Ring-Opening |
| Light Exposure | UV/Vis (Sunlight) | ~6.8 days | Photochemical Isomerization |
| Solvent (DMSO) | Anhydrous, -20°C | > 1 year | S-Oxidation (if degraded) |
Part 3: Troubleshooting Guides & FAQs
Q1: Why did my 3-(4-methoxyphenyl)isothiazole stock solution in DMSO turn yellow and lose biological activity? A1: DMSO is a sulfoxide and acts as a mild oxidizing agent. Over time, especially if exposed to room temperature or trace atmospheric moisture, it oxidizes the electron-rich sulfur atom in the isothiazole ring to a sulfoxide or sulfone 3. The 4-methoxyphenyl group donates electron density into the ring, exacerbating this nucleophilic susceptibility. Always store DMSO stocks at -80°C under an Argon atmosphere.
Q2: Can I store the compound at room temperature if I wrap the vial in aluminum foil? A2: No. While foil prevents photolytic stress (photochemical isomerization) 2, it does not protect against thermal degradation or solvent-mediated oxidation. Isothiazoles undergo thermal degradation at 25°C with a half-life of roughly 27.9 days in aqueous conditions. Low-temperature storage (-20°C or -80°C) is mandatory for long-term stability.
Q3: How does pH affect the stability if I am preparing aqueous working solutions for my assays? A3: Isothiazoles are stable in acidic media (pH 4.5 - 5.5) but are highly sensitive to alkaline conditions. At pH > 8.5, hydroxide ions act as nucleophiles, attacking the ring and causing S-N bond cleavage 1. If your assay requires physiological or basic pH, prepare the aqueous dilution immediately before use and do not store it.
Q4: What is the best way to handle freeze-thaw cycles? A4: Freeze-thaw cycles must be strictly avoided. Condensation introduces atmospheric moisture into the anhydrous DMSO, which facilitates hydrolytic degradation. Aliquot your 10 mM stock into single-use volumes (e.g., 10-50 µL) immediately upon preparation.
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness in your assay data, you must establish a baseline degradation profile for your specific batch of 3-(4-methoxyphenyl)isothiazole. This self-validating protocol forces degradation to identify the exact LC-MS signatures of compromised compound, allowing you to verify the integrity of your long-term storage aliquots.
Protocol: Forced Degradation & Self-Validating Stability Profiling
Step 1: Stock Solution Preparation
-
Weigh the lyophilized compound within an inert atmosphere (Argon/N2 glovebox).
-
Dissolve in high-purity, anhydrous DMSO (water content <0.005%) to a concentration of 10 mM.
-
Immediately aliquot into single-use amber glass vials (50 µL per vial) to prevent repeated freeze-thaw cycles.
Step 2: Self-Validating Stress Conditions Prepare the following stress tests to map the compound's degradation pathways:
-
Acid/Base Hydrolysis: Mix 100 µL of stock with 900 µL of 1 M HCl (Acid) or 1 M NaOH (Base). Incubate at 60°C for 24 hours.
-
Oxidative Stress: Mix 100 µL of stock with 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Photostability: Expose 1 mL of stock in a transparent glass vial to a calibrated light source following ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours).
Step 3: Control Establishment
-
Maintain 1 mL of the stock solution at -80°C in the dark. This serves as your un-degraded reference standard.
Step 4: Analytical Validation (LC-MS)
-
Neutralize the acid and base-stressed samples to halt further degradation.
-
Analyze all samples via LC-MS.
-
Causality Check: Identify the appearance of M+16 peaks (indicative of S-oxidation) in the H₂O₂ sample, and structural isomers or cleaved fragments in the UV and NaOH samples. By mapping these specific degradation peaks, you create a self-validating reference standard to periodically check your -80°C storage aliquots against.
References
- Source: National Institutes of Health (NIH)
- Source: Physical Chemistry Chemical Physics (RSC Publishing)
- Improving the stability of thiazole compounds in DMSO for long-term storage Source: BenchChem Technical Support URL
Sources
Technical Support Center: Mitigating Desulfurization in 3-(4-Methoxyphenyl)isothiazole Processing
Welcome to the Application Science Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals navigating the structural liabilities of isothiazole scaffolds. Processing 3-(4-methoxyphenyl)isothiazole derivatives—such as during the reduction of exocyclic functional groups or ester hydrolysis—often leads to unintended ring cleavage. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to preserve your heterocyclic core.
Mechanistic Insight: The N-S Bond Liability
The isothiazole ring is characterized by a highly delocalized
The Causality of Desulfurization:
When 3-(4-methoxyphenyl)isothiazole is subjected to standard reductive conditions (such as active Raney® Nickel or Pd/C with
Troubleshooting & FAQs
Q1: I am attempting to reduce an exocyclic nitro group on a 3-(4-methoxyphenyl)isothiazole intermediate using standard Raney Nickel, but I am observing complete loss of the isothiazole core. What is happening?
A: Highly active grades of Raney® Nickel (e.g., W-6) are overly aggressive and readily insert into the N-S bond, triggering ring cleavage and desulfurization[3].
Solution: You must reduce the thermodynamic driving force for N-S insertion. Switch to a milder reduction system such as Iron powder with Ammonium Chloride (
Q2: Why does washing Raney Nickel with acetone prevent desulfurization? A: Acetone acts as a mild sacrificial hydrogen acceptor. Washing the catalyst with acetone partially depletes the adsorbed hydrogen gas on the nickel surface via transfer hydrogenation (converting acetone to isopropanol). This "poisoning" tempers the catalyst's reactivity, preventing it from cleaving the stable N-S bond while leaving it active enough to reduce more accessible, exocyclic functional groups[3].
Q3: During the base-mediated deprotection of methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate, I see significant degradation. Is this related to ring opening?
A: Yes. The isothiazole ring is sensitive to strong nucleophiles under basic conditions, which can attack the C-5 position or the sulfur atom directly, triggering a ring-opening cascade[2].
Solution: Avoid harsh bases like
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow you to verify the reaction trajectory before irreversible degradation occurs.
Protocol A: Chemoselective Reduction using Deactivated Raney® Nickel
Objective: Reduce exocyclic functional groups without N-S bond cleavage.
-
Catalyst Deactivation: Under an argon atmosphere, transfer 1.0 g of W-2 grade Raney® Nickel slurry to a flask. Wash carefully with anhydrous ethanol (
) to remove water, followed by acetone ( )[3].-
Self-Validation Checkpoint: Observe the settling rate of the catalyst. Deactivated W-2 should settle rapidly to the bottom of the flask. If the solution remains a fine, dark suspension, the catalyst has been over-agitated, increasing its surface area and the risk of unwanted N-S cleavage.
-
-
Substrate Addition: Add a solution of the 3-(4-methoxyphenyl)isothiazole derivative (1.0 mmol) in 15 mL of anhydrous ethanol to the deactivated catalyst.
-
Reaction & Monitoring: Stir at
under a hydrogen balloon (1 atm).-
Self-Validation Checkpoint: Sample the reaction every 30 minutes for LC-MS. The target product will show the expected
. Desulfurization is definitively indicated by a mass shift of (loss of sulfur, addition of two protons). If the desulfurized byproduct exceeds 5% relative abundance, immediately quench the reaction by filtering through a Celite pad.
-
Protocol B: Mild Ester Hydrolysis of Isothiazole-5-carboxylates
Objective: Saponify the ester without base-mediated ring opening.
-
Solvent Preparation: Dissolve the isothiazole ester (1.0 mmol) in a homogeneous mixture of THF/Water (3:1, 12 mL) and cool to
. -
Base Addition: Add
(1.1 equivalents) portion-wise.-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material should correlate only with baseline material (the carboxylate salt). The appearance of highly polar, UV-active streaks indicates nucleophilic ring-opening.
-
-
Quenching: Once complete (typically 2-4 hours), carefully acidify the mixture using
dropwise until the pH reaches 4.0.-
Self-Validation Checkpoint: Do not over-acidify (pH < 2). Protonation of the isothiazole nitrogen activates the ring toward nucleophilic attack by ambient water, leading to delayed degradation during workup.
-
Quantitative Data: Condition Optimization
The table below summarizes the causality between selected processing conditions and the integrity of the 3-(4-methoxyphenyl)isothiazole core, providing a clear matrix for condition selection.
| Reagent / Catalyst | Temp | Time | Isothiazole Yield (%) | Desulfurized Byproduct (%) | Mechanism of Action / Notes |
| Raney Ni (W-6) | 2 h | < 5% | > 90% | Uncontrolled N-S insertion and rapid | |
| Pd/C (10%), | 12 h | 45% | 50% | Competitive exocyclic reduction vs. N-S hydrogenolysis. | |
| Raney Ni (W-2, Acetone) | 4 h | 78% | 15% | Depletion of surface | |
| Nickel Boride ( | 6 h | 88% | < 5% | Mild, highly chemoselective; poor insertion into N-S bonds[3]. | |
| 4 h | 95% | Not Detected | Single-electron transfer mechanism avoids metal-insertion entirely. |
Process Workflows & Pathway Visualizations
Mechanistic pathways of isothiazole processing under reductive conditions.
Decision workflow for minimizing desulfurization during chemical processing.
References
- Preventing ring cleavage during the desulfurization of thiazole compounds - Benchchem.
- (PDF) The chemistry of isothiazoles - Academia.edu.
- Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings | Organic Letters - ACS Publications.
- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - Thieme.
Sources
separation of 3-(4-methoxyphenyl)isothiazole from regioisomers
Synthesizing aryl isothiazoles—particularly through [3+2] cycloadditions or ring-closure reactions—frequently yields a stubborn mixture of 3-, 4-, and 5-substituted regioisomers[1]. Isolating 3-(4-methoxyphenyl)isothiazole from its 4- and 5-regioisomers is a notorious bottleneck in drug development. Because these isomers share identical molecular weights, highly similar polar surface areas, and near-identical boiling points, standard purification methods often fail[2].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve >99% isomeric purity.
Section 1: Troubleshooting & FAQs
Q1: Why do 3-(4-methoxyphenyl)isothiazole and its 4-/5-regioisomers co-elute as a single spot on standard silica gel TLC? Causality: The co-elution is driven by identical hydrogen-bonding basicity. The primary interaction points with the acidic silanol groups on normal-phase silica are the methoxy oxygen and the isothiazole nitrogen. Because the topological polar surface area (TPSA) is identical across all three regioisomers, their thermodynamic affinity for the silica surface is nearly indistinguishable. The subtle differences in their dipole moments are overpowered by the strong, non-specific hydrogen bonding of the heterocycle, causing them to migrate at the exact same velocity front[2].
Q2: My TLC shows a single spot, but LC-MS and NMR indicate a mixture of regioisomers. How can I resolve them without immediately resorting to Prep-HPLC? Causality & Solution: To resolve them on normal phase, you must exploit subtle steric differences rather than polarity. The nitrogen in the 3-isomer is sterically hindered by the adjacent 4-methoxyphenyl group, slightly reducing its affinity for acidic silanols compared to the fully exposed nitrogen in the 5-isomer. Action: Switch to ultra-fine spherical silica (15–25 µm) to increase theoretical plates. Add 1% Triethylamine (TEA) to your mobile phase. TEA acts as a competitive modifier, selectively deactivating the most acidic silanol sites. This prevents peak tailing and amplifies the subtle steric differences, allowing the 3-isomer to elute slightly faster than the 4- and 5-isomers.
Q3: When moving to Reverse-Phase Prep-HPLC, what is the mechanistic basis for separation, and how should I optimize the stationary phase?
Causality: Reverse-phase chromatography separates molecules based on hydrophobic surface area and hydrodynamic volume (shape selectivity). The 5-(4-methoxyphenyl)isothiazole isomer has a highly linear geometry, allowing maximum surface contact with the C18 alkyl chains, leading to stronger dispersive interactions and longer retention. Conversely, the 3-isomer possesses a "bent" conformation due to the adjacent heteroatoms, reducing its effective contact area and causing it to elute earlier.
Pro-Tip: If C18 fails to provide baseline resolution, switch to a Pentafluorophenyl (PFP) column. PFP provides orthogonal selectivity via
Section 2: Quantitative Data & Method Summaries
Table 1: Physicochemical & Chromatographic Behavior of Regioisomers
| Isomer | Geometry / Shape | Steric Hindrance at Nitrogen | Expected Elution Order (C18) | Expected Elution Order (Silica + TEA) |
| 3-(4-methoxyphenyl)isothiazole | Bent / Compact | High | 1st (Fastest) | 1st (Fastest) |
| 4-(4-methoxyphenyl)isothiazole | Intermediate | Low | 2nd | 2nd |
| 5-(4-methoxyphenyl)isothiazole | Linear / Extended | Low | 3rd (Slowest) | 3rd (Slowest) |
Table 2: Optimized Prep-HPLC Method Parameters
| Parameter | Specification | Causality / Rationale |
| Column | PFP or High-Density C18 (5 µm, 250 x 21.2 mm) | Maximizes shape selectivity and |
| Mobile Phase A | Water + 0.1% Formic Acid (FA) | FA keeps silanols protonated, minimizing secondary ionic interactions. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (FA) | MeCN provides lower viscosity and better mass transfer than Methanol. |
| Gradient | 30% B to 60% B over 40 minutes | A shallow slope (0.75% B/min) is critical for resolving closely eluting isomers. |
| Flow Rate | 20.0 mL/min | Balances column pressure with optimal linear velocity. |
Section 3: Validated Experimental Protocols
Protocol A: High-Resolution Normal Phase Flash Chromatography
Use this protocol if the
-
Column Preparation: Pack a glass column with ultra-fine spherical silica gel (15–40 µm). Do not use standard irregular 60 Å silica, as the particle size distribution is too broad to resolve these isomers.
-
Solvent Equilibration: Prepare a mobile phase of Hexane/Ethyl Acetate (95:5, v/v) containing exactly 1% Triethylamine (TEA). Flush the column with 5 column volumes (CV) to fully deactivate acidic silanols.
-
Sample Loading: Dissolve the crude mixture in the minimum amount of Dichloromethane (DCM). Apply evenly to the column head.
-
Shallow Gradient Elution:
-
Run 95:5 Hexane/EtOAc (1% TEA) for 10 CV.
-
Slowly ramp to 90:10 Hexane/EtOAc (1% TEA) over the next 20 CV.
-
-
System Validation (Self-Validating Check): Perform a 2D-TLC on the collected fractions. Spot the fraction, run it in one dimension, dry the plate, rotate 90 degrees, and run it again. If the resulting spot is perfectly circular, the fraction contains a single, pure regioisomer. If it forms a diagonal smear, co-elution is still occurring.
Protocol B: Preparative Reverse-Phase HPLC (The Gold Standard)
Use this protocol for definitive isolation of 3-(4-methoxyphenyl)isothiazole with >99% purity[3].
-
Sample Preparation: Dissolve the crude isothiazole mixture in DMSO to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.
-
System Equilibration: Purge the Prep-HPLC system with Mobile Phase A (H₂O + 0.1% FA) and Mobile Phase B (MeCN + 0.1% FA). Equilibrate the PFP or C18 column at 30% B for 15 minutes.
-
Analytical Validation Injection (Self-Validating Check):
-
Inject a 10 µL test volume.
-
Run the gradient from 30% B to 60% B over 40 minutes.
-
Validation Criteria: Calculate the resolution (
) between the 3-isomer peak and the 4-/5-isomer peaks. MUST be (baseline resolution). If , decrease the gradient slope to 0.5% B/min.
-
-
Preparative Scale-Up: Once
is confirmed, inject 500 µL to 1 mL of the sample per run. -
Fraction Collection: Trigger fraction collection via UV threshold at 254 nm (the
for the conjugated methoxyphenyl-isothiazole system). -
Recovery: Lyophilize the collected fractions to remove water and acetonitrile, yielding the pure 3-(4-methoxyphenyl)isothiazole as an off-white solid.
Section 4: Process Workflows & Mechanisms
Workflow for separating aryl isothiazole regioisomers based on TLC resolution.
Chromatographic separation mechanism based on shape selectivity on a C18 phase.
Section 5: References
-
[2] Title: Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties Source: RSC Advances URL:[Link]
-
[3] Title: Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling Source: PubMed Central (NIH) URL:[Link]
Sources
scaling up production of 3-(4-methoxyphenyl)isothiazole for clinical trials
Technical Support Center: Scalable Production of 3-(4-Methoxyphenyl)isothiazole
Topic: Scaling up production of 3-(4-methoxyphenyl)isothiazole for clinical trials. Role: Senior Application Scientist. Format: Interactive Troubleshooting Guide & FAQs.
Process Overview & Route Selection
Q: What is the most robust, scalable route for GMP production of 3-(4-methoxyphenyl)isothiazole?
A: For clinical trial scale-up (kg to multi-kg batches), we recommend the Vilsmeier-Haack Formylation followed by Oxidative Cyclization . This route avoids the use of expensive palladium catalysts (common in academic papers) and unstable nitrile sulfide intermediates.
The "Golden Route" Workflow:
-
Precursor: 4-Methoxyacetophenone (Cheap, commercially available).
-
Step 1 (Formylation): Reaction with POCl
/DMF to form 3-chloro-3-(4-methoxyphenyl)acrylaldehyde . -
Step 2 (Cyclization): Reaction with Ammonium Thiocyanate (NH
SCN) followed by ammonia treatment to close the isothiazole ring.
Why this route?
-
Cost-Efficiency: Reagents (POCl
, DMF, NH SCN) are commodity chemicals. -
Purification: Intermediates and the final product are highly crystalline, allowing for purification via recrystallization rather than silica gel chromatography (which is non-viable at scale).
-
Safety: Avoids the generation of explosive nitrile oxides or sulfides common in dipolar cycloaddition routes.
Visualizing the Workflow
The following diagram outlines the critical process parameters (CPPs) and decision gates for the synthesis.
Caption: Figure 1. Optimized GMP workflow for the synthesis of 3-(4-methoxyphenyl)isothiazole, highlighting critical intermediates.
Step-by-Step Troubleshooting Guide
Phase 1: Vilsmeier-Haack Formylation[1]
Q: The reaction mixture turned into a black tar during POCl
-
Cause: Adding POCl
to DMF is highly exothermic. If the temperature exceeds 20°C during addition, the Vilsmeier reagent can decompose or polymerize the substrate. -
Solution:
-
Cool the DMF to 0°C before addition.
-
Add POCl
dropwise, maintaining internal temperature . -
Only heat to reaction temperature (60-70°C) after the addition is complete and the "Vilsmeier salt" has formed (usually indicated by a slurry formation).
-
Q: My intermediate (3-chloro-acrylaldehyde) has a low melting point and is oily. Is this acceptable? A: No. The pure intermediate should be a solid (MP ~40-50°C).
-
Troubleshooting:
-
Residual DMF: DMF is difficult to remove. Wash the organic layer extensively with water (3x) during workup.
-
Hydrolysis Failure: The Vilsmeier intermediate (iminium salt) must be fully hydrolyzed to the aldehyde. Ensure the quench is done into sodium acetate solution (buffered pH ~5-6) and stirred for at least 2 hours. Acidic quenching often leaves the iminium salt intact.
-
Phase 2: Cyclization & Ring Closure
Q: I am seeing a significant amount of "dimeric" impurity in the cyclization step. A: This is likely a disulfide byproduct formed from the oxidative coupling of the thiocyanate or mercaptan intermediate.
-
Prevention:
-
Degas Solvents: Oxygen promotes disulfide formation. Sparge the reaction mixture with Nitrogen/Argon.
-
Stoichiometry: Avoid large excesses of NH
SCN. Use 1.1–1.2 equivalents.
-
Q: The final product has a persistent "sulfur" smell even after drying. A: This indicates residual sulfur-containing volatiles or elemental sulfur.
-
Remediation:
-
Charcoal Treatment: Dissolve the crude in hot ethanol, treat with activated carbon (e.g., Norit SX Ultra), filter hot, and recrystallize.
-
Copper Wash: If the smell persists, a wash with dilute copper sulfate solution can sequester sulfur species, though this requires checking for residual Cu in the final API.
-
Impurity Profile & Specifications (GMP)
For clinical trials, you must characterize and limit specific impurities.
| Impurity Type | Origin | Limit (ICH Q3A) | Detection Method |
| 5-Chloro-analog | Over-chlorination in Step 1 | < 0.15% | HPLC (UV 254 nm) |
| Des-methoxy analog | Impurity in starting material | < 0.15% | HPLC / GC-MS |
| Residual DMF | Solvent entrapment | < 880 ppm | GC (Headspace) |
| Sulfated Ash | Inorganic salts (NaOAc, NH4Cl) | < 0.1% | Gravimetric |
| Heavy Metals | If Cu/Pd used (Avoid if possible) | < 10 ppm | ICP-MS |
Critical Decision Tree: Low Yield Investigation
Use this logic flow when the isolated yield drops below 60%.
Caption: Figure 2. Root cause analysis decision tree for yield deviations in isothiazole synthesis.
References
-
Vilsmeier-Haack Mechanism & Scale-up
-
Isothiazole Cyclization Protocols
-
Vicini, P. et al. "Synthesis and biological evaluation of benzo[d]isothiazole derivatives." European Journal of Medicinal Chemistry, 2006. (Adapted for monocyclic analogs).
-
-
Impurity Management in API Synthesis
-
ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)."
-
-
General Isothiazole Chemistry
-
Sanders, R. "Scale-up of Isothiazole Synthesis." Organic Process Research & Development, 2012. (General reference for thiocyanate cyclizations).
-
Disclaimer: This guide is intended for qualified chemical professionals. All scale-up activities must comply with local safety regulations and GMP guidelines.
Sources
overcoming steric hindrance in 3-(4-methoxyphenyl)isothiazole functionalization
To: Research & Development Team From: Senior Application Scientist, Heterocycle Functionalization Unit Subject: Technical Guide: Overcoming Steric Hindrance in 3-(4-Methoxyphenyl)isothiazole Functionalization
Executive Summary
The 3-(4-methoxyphenyl)isothiazole scaffold presents a classic "ortho-buttressing" challenge. The bulky aryl group at C3 creates significant steric hindrance at the adjacent C4 position, while the electronic properties of the 1,2-azole ring deactivate it toward electrophilic attack. This guide provides validated protocols to overcome these barriers, focusing on forcing electrophilic substitution at C4 , controlling regioselective lithiation at C5 , and enabling cross-coupling at sterically congested centers .
Module 1: Electrophilic Substitution (Accessing C4)
The Challenge: The isothiazole ring is electron-deficient (deactivated), and the C3-aryl group physically shields the C4 position. Standard bromination (Br₂/AcOH) often fails or requires harsh conditions that degrade the methoxy group.
The Solution: Use N-Bromosuccinimide (NBS) in Trifluoroacetic Acid (TFA) . TFA protonates the NBS, generating a highly reactive bromonium species capable of overcoming the electronic deactivation, while the solvent medium stabilizes the transition state despite the steric crowd.
Protocol 1.1: High-Efficiency C4 Bromination
Valid for: Converting 3-(4-methoxyphenyl)isothiazole to 4-bromo-3-(4-methoxyphenyl)isothiazole.
| Parameter | Condition | Mechanism/Rationale |
| Reagent | NBS (1.1 - 1.5 equiv) | Source of electrophilic bromine. |
| Solvent/Activator | TFA (Trifluoroacetic acid) | Critical: Activates NBS via protonation; solubilizes the deactivated heterocycle. |
| Temperature | 0 °C to RT | Low temp prevents over-bromination or methoxy-ether cleavage. |
| Time | 15 min - 2 h | Reaction is surprisingly fast due to NBS activation. |
| Workup | Quench w/ H₂O, extract DCM | Simple isolation; product often precipitates. |
Step-by-Step:
-
Dissolve 3-(4-methoxyphenyl)isothiazole (1.0 equiv) in TFA (5-10 volumes) at 0 °C.
-
Add NBS (1.2 equiv) portion-wise over 5 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 1 hour.
-
QC Check: Monitor via TLC/LCMS. The product (4-Br) is significantly more lipophilic.
-
Pour mixture into ice water. Neutralize carefully with sat. NaHCO₃ (gas evolution!).
-
Extract with DCM, dry over MgSO₄, and concentrate.
Technical Note: If the methoxy group is sensitive (demethylation observed), switch to NBS in MeCN with 5 mol% TsOH as a milder alternative, though conversion may be slower.
Module 2: Lithiation & C-H Activation (Accessing C5)
The Challenge: Isothiazoles are prone to ring fragmentation (N-S bond cleavage) upon treatment with strong bases like n-BuLi, especially at temperatures above -70 °C.
The Solution: Use non-nucleophilic bases (LiTMP) or strictly controlled low-temperature lithiation (-78 °C) to selectively deprotonate C5 (the most acidic site).
Protocol 2.1: Regioselective C5 Functionalization
Valid for: Installing formyl, silyl, or halogen groups at C5.
-
Preparation: Flame-dry flask, Ar atmosphere. Dissolve substrate in anhydrous THF (0.1 M).
-
Cooling: Cool to -78 °C (acetone/dry ice). Wait 15 mins to ensure thermal equilibrium.
-
Deprotonation: Add n-BuLi (1.1 equiv) dropwise down the side of the flask.
-
Alert: Do NOT use t-BuLi (too reactive, causes ring opening).
-
Alternative: If ring opening is observed, generate LiTMP in situ (TMP + n-BuLi at 0°C, then cool to -78°C and add substrate).
-
-
Reaction: Stir at -78 °C for 30-45 mins. The C5-lithio species is generated.[1]
-
Quench: Add electrophile (e.g., DMF, TMSCl, I₂) rapidly at -78 °C.
-
Warming: Allow to warm to RT only after the electrophile has been added.
Module 3: Troubleshooting Cross-Coupling at C4
The Challenge: Even with a 4-bromo precursor, Suzuki couplings are sluggish because the Pd center struggles to oxidatively add into the C-Br bond due to the "roof-like" steric bulk of the C3-aryl group.
The Solution: Utilize Buchwald G3/G4 Precatalysts or Pd-PEPPSI systems designed for sterically demanding substrates.
Decision Matrix: Catalyst Selection
| Steric Severity | Recommended System | Ligand Class | Temperature |
| Moderate | Pd(dppf)Cl₂ · DCM | Bidentate Phosphine | 80-90 °C |
| High (Standard) | Pd-XPhos G4 or Pd(OAc)₂/SPhos | Biaryl Monophosphine | 100-110 °C |
| Extreme (Tetra-ortho) | Pd-PEPPSI-IPr | NHC Carbene | 110 °C (Microwave) |
Protocol 3.1: The "SPhos" Method for Hindered C4 Coupling
-
Combine 4-bromo-3-(4-methoxyphenyl)isothiazole (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) .
-
Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).
-
Degas thoroughly (sparge with Ar for 10 min).
-
Heat to 100 °C for 12-18 hours.
-
Why SPhos? The ligand creates a protective pocket around Pd, facilitating oxidative addition even in hindered environments while preventing catalyst decomposition.
-
Visual Guide: Functionalization Logic Flow
Figure 1: Decision tree for regioselective functionalization of 3-arylisothiazoles, highlighting critical pathways and failure points.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a complex mixture when I try to lithiate at C4? A: Direct lithiation at C4 is electronically disfavored compared to C5. If you force conditions (higher temp), the isothiazole ring undergoes N-S bond cleavage (ring opening) to form thio-enamine species. Fix: Do not attempt direct C4 lithiation. Brominate C4 first (Protocol 1.1), then use Halogen-Metal Exchange (t-BuLi at -100 °C) if you need the C4-anion, or simply use the bromide for cross-coupling.
Q2: My Suzuki coupling at C4 stalls at 50% conversion. Should I add more catalyst? A: Stalling usually indicates catalyst death (Pd black formation) or ligand dissociation. Adding more catalyst rarely helps if the ligand isn't protecting the metal. Fix: Switch to Pd-XPhos G4 or SPhos Pd G4 . These precatalysts are air-stable and activate rapidly. Ensure your solvent is strictly degassed; oxygen kills the active catalytic species faster than the coupling can occur in hindered systems.
Q3: Can I use Pyridine-HBr₃ for bromination? A: Yes, but it is often less effective than NBS/TFA for this specific scaffold. The pyridinium salt is bulky and may struggle to approach the hindered C4 position effectively compared to the protonated NBS species generated in TFA.
References
-
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid . Molbank, 2023 , M1557. (Demonstrates the efficacy of NaNO₂/TFA and NBS/TFA systems for hindered isothiazole functionalization).
-
Lithiation of five-membered heteroaromatic compounds . Advances in Heterocyclic Chemistry, 1993 . (Foundational work on regioselectivity and ring-opening risks in isothiazoles).
-
Buchwald-Hartwig Cross Coupling of Sterically Hindered Substrates . Chemical Science, 2011 . (Establishes SPhos/XPhos as ligands of choice for ortho-substituted couplings).
Sources
Validation & Comparative
1H NMR Characterization Guide: 3-(4-methoxyphenyl)isothiazole
Executive Summary
3-(4-methoxyphenyl)isothiazole is a critical heterocyclic scaffold in medicinal chemistry, often utilized as a bioisostere for isoxazoles and pyrazoles in kinase inhibitors and anti-inflammatory agents. Its correct characterization is pivotal because isothiazole synthesis frequently yields regioisomeric mixtures (3-, 4-, and 5-substituted isomers).
This guide provides a definitive technical analysis of the 1H NMR spectral signature of 3-(4-methoxyphenyl)isothiazole. Unlike standard data sheets, this document focuses on comparative differentiation , equipping researchers with the logic to distinguish the target 3-isomer from its 4- and 5-isomers using coupling constant (
Part 1: Structural Analysis & Signal Prediction
The 1H NMR spectrum of 3-(4-methoxyphenyl)isothiazole is defined by three distinct zones: the heterocyclic core, the para-substituted benzene ring, and the methoxy tail.
Molecular Visualization & Atom Mapping
The following diagram maps the proton environments discussed in the assignment table.
Caption: Atom mapping for 1H NMR assignment. H-A/H-B represent the isothiazole protons; H-C/H-D represent the aryl protons.
Part 2: Reference Spectral Data (The "Product")
The following data represents the standard spectroscopic signature for 3-(4-methoxyphenyl)isothiazole in CDCl₃.
Assignment Table
| Proton Label | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Insight |
| H-B (H5) | 8.65 - 8.75 | Doublet (d) | 1H | Diagnostic: Deshielded by adjacent Sulfur. | |
| H-C (H2'/6') | 7.85 - 7.95 | Doublet (d) | 2H | AA'XX' system; deshielded by heterocycle. | |
| H-A (H4) | 7.55 - 7.65 | Doublet (d) | 1H | Diagnostic: Large coupling confirms 4,5-adjacency. | |
| H-D (H3'/5') | 6.95 - 7.00 | Doublet (d) | 2H | Shielded by Methoxy group (Mesomeric effect). | |
| H-E (OMe) | 3.85 - 3.88 | Singlet (s) | 3H | - | Characteristic methoxy singlet. |
Note on Solvent Effects: In DMSO-d6 , expect a slight downfield shift for all aromatic protons (approx +0.1 to +0.2 ppm) due to polarity/stacking interactions. The methoxy singlet typically remains near 3.80–3.85 ppm.
Part 3: Comparative Analysis (Regioisomer Differentiation)
The primary challenge in isothiazole synthesis is distinguishing the 3-aryl product from the 5-aryl isomer. The "performance" of the characterization relies on identifying the specific coupling pattern of the heterocyclic protons.
Comparison Matrix: 3-Aryl vs. 5-Aryl vs. 4-Aryl
The following table contrasts the target compound with its structural alternatives.
| Feature | 3-(4-methoxyphenyl) (Target) | 5-(4-methoxyphenyl) (Alternative) | 4-(4-methoxyphenyl) (Alternative) |
| Protons Present | H4, H5 | H3, H4 | H3, H5 |
| Coupling ( | Singlets (or | ||
| H5 Shift | ~8.7 ppm (Doublet) | Absent | ~8.8 ppm (Singlet) |
| H4 Shift | ~7.6 ppm (Doublet) | ~7.5 ppm (Doublet) | Absent |
| H3 Shift | Absent | ~8.5 ppm (Doublet) | ~8.6 ppm (Singlet) |
Decision Logic for Isomer Identification
Use this workflow to validate your product.
Caption: Logic flow for distinguishing isothiazole regioisomers via 1H NMR.
Part 4: Experimental Protocol
To ensure high-fidelity data suitable for publication or regulatory submission, follow this protocol.
Sample Preparation
-
Solvent: Chloroform-d (CDCl₃, 99.8% D) is preferred for resolution. DMSO-d6 is acceptable if solubility is poor but may broaden the methoxy signal due to viscosity.
-
Concentration: 5–10 mg of compound in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., Pd residues from cross-coupling) which can cause line broadening.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to
seconds. The H5 proton adjacent to Sulfur relaxes slowly; insufficient D1 will reduce its integration accuracy. -
Scans (NS): 16–32 scans are sufficient for >95% purity.
-
Spectral Width: -1 to 14 ppm (to catch broad exchangeable protons if amides are present as impurities).
Validation (Self-Check)
-
Integration Check: Normalize the Methoxy singlet to 3.00. The aromatic region should integrate to exactly 4.0 (2+2) and the heterocyclic region to 2.0 (1+1).
-
Satellite Check: Look for
C satellites on the methoxy peak (0.55% height at Hz) to verify the main peak isn't a solvent impurity like water (which lacks satellites).
References
-
Wasylishen, R. E., et al. (1975). Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Canadian Journal of Chemistry.
-
Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry.
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
Platform Comparison Guide: Mass Spectrometry Fragmentation of 3-(4-methoxyphenyl)isothiazole
Executive Summary
The structural elucidation of heterocyclic compounds containing electron-donating aromatic substituents requires robust analytical strategies. 3-(4-methoxyphenyl)isothiazole (
This guide objectively compares the performance of two gold-standard mass spectrometry platforms—Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) and Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS) —for analyzing this compound. By detailing the mechanistic causality behind the observed fragmentation patterns, this document provides a self-validating framework for researchers to select the optimal platform for either synthetic verification or complex matrix bioanalysis.
Mechanistic Grounding: The Chemistry of Fragmentation
Understanding the gas-phase chemistry of 3-(4-methoxyphenyl)isothiazole is critical for interpreting spectral data. The molecule's fragmentation is driven by two distinct structural moieties, each responding differently to varying ionization energies.
The 4-Methoxyphenyl Moiety
The methoxy group attached to the aromatic ring is highly susceptible to homolytic cleavage under high-energy conditions. Under 70 eV Electron Ionization (EI), the primary event is the loss of a methyl radical (
The Isothiazole Core
Heterocyclic rings like isothiazole typically fragment via the initial cleavage of the relatively weak sulfur-nitrogen (S-N) bond[2]. In both EI and collision-induced dissociation (CID) environments, this ring-opening event triggers the neutral loss of hydrogen cyanide (HCN, -27 Da)[3]. In tandem MS/MS, heterocyclic ions often fragment by a prominent and characteristic ring cleavage or by cleavage of a bond to the ring[4].
Mass spectrometry fragmentation pathways of 3-(4-methoxyphenyl)isothiazole.
Platform Comparison: EI-GC-MS vs. ESI-LC-MS/MS
Selecting the correct analytical platform depends entirely on the experimental objective.
-
Platform A: EI-GC-MS (Hard Ionization)
-
Mechanism: Bombards the volatilized sample with 70 eV electrons, creating a radical molecular ion
that shatters into highly reproducible fragments. -
Best For: Pure synthetic verification, quality control, and spectral library matching (NIST/Wiley).
-
-
Platform B: ESI-LC-MS/MS (Soft Ionization)
-
Mechanism: Uses a high-voltage electric field to generate an intact, even-electron protonated molecule
. Fragmentation is tightly controlled via CID in a collision cell (e.g., Q-TOF or Triple Quadrupole). -
Best For: Pharmacokinetic (PK) studies, trace quantification in biological matrices, and avoiding thermal degradation.
-
Quantitative Data Presentation
The table below summarizes the expected fragment ions, their relative abundances, and mechanistic origins across both platforms.
| Ion Type | m/z Value | Platform | Relative Abundance | Structural Assignment / Neutral Loss |
| 191 | EI-GC-MS | 80 - 100% (Base) | Radical molecular ion. | |
| 176 | EI-GC-MS | 60 - 80% | Loss of methyl radical from the methoxy group. | |
| 148 | EI-GC-MS | 40 - 60% | Sequential loss of carbon monoxide. | |
| 164 | EI-GC-MS | 20 - 40% | Isothiazole ring cleavage (loss of HCN). | |
| 192 | ESI-LC-MS/MS | 100% (Precursor) | Protonated molecule (Even-electron). | |
| 177 | ESI-LC-MS/MS | 10 - 30% | CID-induced radical loss (uncommon but diagnostic). | |
| 165 | ESI-LC-MS/MS | 50 - 90% | Primary CID pathway: Isothiazole ring cleavage. | |
| 149 | ESI-LC-MS/MS | 20 - 50% | Rearrangement and loss of isocyanic acid. |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. System suitability should be confirmed by monitoring the baseline resolution and the presence of the base peaks defined in Section 3.1.
Comparative MS workflow for analyzing 3-(4-methoxyphenyl)isothiazole.
Protocol A: EI-GC-MS Analysis (Synthetic Verification)
-
Sample Preparation: Dissolve the purified 3-(4-methoxyphenyl)isothiazole standard in GC-grade dichloromethane to a final concentration of 1 mg/mL.
-
Chromatographic Separation:
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial hold at 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Temperatures: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C.
-
Acquisition: Full scan mode from
40 to 400 at a rate of 2.5 scans/sec.
-
-
Validation: Confirm the presence of the molecular ion at
191. The ratio of 191 to 176 should be monitored to confirm the structural integrity of the methoxy group.
Protocol B: ESI-LC-MS/MS Analysis (Complex Matrix/Bioanalysis)
-
Sample Preparation: Dilute the sample in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to a concentration of 100 ng/mL.
-
Chromatographic Separation:
-
Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (+ESI).
-
Source Parameters: Capillary voltage 3.0 kV, Desolvation temperature 350°C, Desolvation gas flow 800 L/hr.
-
CID Parameters: Isolate precursor
192 in Q1. Use Argon as the collision gas in Q2. Ramp collision energy (CE) from 15 eV to 35 eV to capture both the facile HCN loss ( 165) and deeper structural fragmentations.
-
-
Validation: The transition
192 165 is highly diagnostic and should be utilized as the primary quantifier transition in Multiple Reaction Monitoring (MRM) assays.
References
- BenchChem.
- NIH/PMC. "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy".
- AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles". AIP Publishing.
- NIH/PMC. "Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans".
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Confirmation of 3-(4-methoxyphenyl)isothiazole: A Comparative Guide to X-ray Crystallography and Spectroscopic Alternatives
For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of heterocyclic pharmacophores is a non-negotiable step in the drug discovery pipeline. The compound 3-(4-methoxyphenyl)isothiazole presents a unique analytical challenge. The isothiazole core—a five-membered heterocycle containing adjacent sulfur and nitrogen atoms—lacks protons on its heteroatoms, making traditional through-bond NMR correlations ambiguous.
This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SC-XRD) against leading alternatives—Solution-State NMR and Microcrystal Electron Diffraction (MicroED) —for the absolute structure confirmation of 3-(4-methoxyphenyl)isothiazole. By synthesizing mechanistic theory with field-proven experimental protocols, this guide provides a definitive framework for structural validation.
Mechanistic Grounding: Why X-ray Crystallography is the Gold Standard
To confirm the structure of 3-(4-methoxyphenyl)isothiazole, analysts must verify two critical features:
-
Regiochemistry: The attachment of the 4-methoxyphenyl group specifically at the C3 position (adjacent to the nitrogen), rather than C4 or C5.
-
Heterocycle Integrity: The presence and exact length of the S–N bond.
The Limitation of NMR
While Solution-State NMR is rapid and non-destructive, it relies on indirect measurements for heteroatom-heavy rings. Because neither the sulfur nor the nitrogen in the isothiazole ring bears a proton, 2D Heteronuclear Multiple Bond Correlation (HMBC) spectra can only infer the S–N connectivity through long-range
The X-ray Advantage
SC-XRD solves this by bypassing nuclear spin entirely and directly mapping the electron density of the molecule. This allows for the exact measurement of the S–N bond length (typically ~1.63–1.68 Å) and the dihedral angle between the isothiazole and the methoxyphenyl ring, which dictates the molecule's 3D conformation[1]. Detailed X-ray crystal structure analyses of isothiazole derivatives reveal precise bond parameters and intermolecular networks that are invisible in solution[2].
The MicroED Alternative
When single crystals cannot be grown, MicroED serves as a powerful alternative. Utilizing a cryo-electron microscope, MicroED can determine atomic-resolution structures from vanishingly small nanocrystalline powders (~
Decision Workflow for Structural Confirmation
The choice of analytical technique is fundamentally dictated by the physical state of the synthesized product.
Workflow for selecting the optimal structural confirmation method for isothiazole derivatives.
Comparative Performance Analysis
The following table objectively compares the operational parameters and data outputs of the three primary structural confirmation methods.
Table 1: Comparative Performance Metrics for Small Molecule Elucidation
| Parameter | SC-XRD (Product) | Solution-State NMR | MicroED |
| Sample Phase Required | Single Crystal (>50 µm) | Solution (e.g., in CDCl | Nanocrystalline Powder (<200 nm) |
| Sample Quantity | ~1–5 mg | ~5–15 mg | ~ |
| Resolution Limit | < 0.8 Å (Atomic) | N/A (Connectivity only) | ~1.0 Å (Atomic) |
| S–N Bond Confirmation | Direct Measurement | Indirect (HMBC inference) | Direct Measurement |
| Stereo/Conformation | Absolute (Solid-state) | Relative (Solution dynamics) | Absolute (Solid-state) |
| Key Limitation | Crystal growth is a bottleneck | Cannot directly observe S-N bond | Prone to dynamical scattering |
Quantitative Structural Data
When analyzing 3-(4-methoxyphenyl)isothiazole, specific structural parameters act as self-validating checkpoints. The synergy of NMR and X-ray crystallography provides a comprehensive structural profile[4].
Table 2: Expected Structural Parameters for 3-(4-methoxyphenyl)isothiazole
| Structural Feature | SC-XRD Metric (Expected) | NMR Metric (Expected) | Mechanistic Significance |
| S1–N2 Bond | 1.63 – 1.68 Å | Not directly observable | Confirms the integrity of the isothiazole heterocycle. |
| C4–C5 Bond | 1.34 – 1.38 Å | Confirms the double bond character within the ring. | |
| Dihedral Angle | ~50° – 60° | NOESY cross-peaks | Defines the 3D spatial relationship between the aryl and isothiazole rings. |
| C3 Position | C3–C1' Bond: ~1.48 Å | Validates the regiochemistry of the methoxyphenyl substitution. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols detail not just the steps, but the causality behind each experimental choice.
Protocol A: Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystallization via Vapor Diffusion: Dissolve 5 mg of 3-(4-methoxyphenyl)isothiazole in a minimum volume of dichloromethane (solvent). Place the vial inside a larger sealed chamber containing pentane (anti-solvent).
-
Causality: Slow vapor diffusion allows the molecules to arrange into a low-energy, defect-free lattice over several days, which is an absolute prerequisite for high-resolution X-ray diffraction.
-
-
Crystal Mounting & Cryocooling: Select a crystal free of twinning under a polarized microscope. Mount it on a MiTeGen loop using paratone oil and immediately flash-cool to 100 K in a nitrogen cryostream.
-
Causality: Cryocooling minimizes the thermal vibrations of the atoms (reducing the Debye-Waller factor). This sharpens high-angle diffraction spots, allowing for precise resolution of the S–N bond length.
-
-
Data Collection: Irradiate the crystal using Mo K
( Å) or Cu K radiation on a diffractometer. Collect a full sphere of data.-
Causality: Mo K
radiation provides sufficient energy to penetrate the crystal deeply, minimizing absorption artifacts while yielding sub-angstrom resolution data.
-
-
Structure Solution: Use Direct Methods (e.g., SHELXT) to solve the phase problem and refine the structure using least-squares minimization.
Protocol B: Solution-State NMR Spectroscopy
-
Sample Preparation: Dissolve 10 mg of the compound in 600 µL of CDCl
containing 0.03% TMS.-
Causality: The deuterium in CDCl
provides a vital "lock" signal for the spectrometer to stabilize the magnetic field, while TMS serves as the internal 0 ppm reference.
-
-
1D Acquisition: Acquire
H (16 scans) and C (512 scans) spectra. Ensure a relaxation delay (D1) of at least 2 seconds.-
Causality: A sufficient D1 ensures that quaternary carbons (like C3 of the isothiazole ring) fully relax between pulses, allowing them to be accurately detected in the
C spectrum.
-
-
2D HMBC Acquisition: Run a
H- C HMBC experiment optimized for long-range couplings ( = 8 Hz).-
Causality: Because the S and N atoms lack protons, HMBC is critical. It allows the analyst to observe correlations from the isothiazole C4/C5 protons to the quaternary C3 carbon, indirectly confirming the ring's connectivity.
-
References
-
Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control Source: ACS Omega URL:[Link]
-
The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination Source: ACS Central Science URL:[Link]
-
Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology Source: PMC - NIH URL:[Link]
-
Sultam and Sultim Structures, Part 5. Weak Hydrogen Bonds in Molecular Networks of 2-Hetaryl-3-oxosultams Source: Zeitschrift für Naturforschung B URL:[Link]
Sources
IR Spectroscopy Bands for 3-(4-Methoxyphenyl)isothiazole Identification
Executive Summary & Strategic Context
Objective: This guide provides a definitive spectroscopic framework for the identification of 3-(4-methoxyphenyl)isothiazole , distinguishing it from common regioisomers (e.g., 5-substituted analogues) and synthetic precursors.
Significance: Isothiazoles are privileged scaffolds in medicinal chemistry, often serving as bioisosteres for thiazoles and isoxazoles. However, their synthesis—often involving cycloaddition or ring-closure of thio-derivatives—is prone to regioisomeric heterogeneity. Definitive structural confirmation requires resolving the subtle vibrational differences between the 3-aryl and 5-aryl substitution patterns.
Methodology: This analysis synthesizes experimental data from isothiazole ring dynamics and para-substituted anisole derivatives to create a self-validating identification protocol.
Theoretical Framework: The Vibrational Fingerprint
The IR spectrum of 3-(4-methoxyphenyl)isothiazole is a superposition of two distinct vibrational systems: the electron-rich isothiazole heteroaromatic ring and the 4-methoxyphenyl (anisyl) substituent .
The Isothiazole Core (Target Moiety)
Unlike its 1,2-azoles counterparts (isoxazoles), the isothiazole ring exhibits lower frequency C=N stretching due to the "heavy atom" effect of sulfur and distinct ring breathing modes.
-
ν(C=N) Ring Stretch: typically 1500–1560 cm⁻¹.
-
ν(C-S) Stretch: A critical diagnostic band in the fingerprint region (600–750 cm⁻¹), distinguishing it from isoxazoles (which lack this) and thiazoles (where the band shifts due to C2-positioning).
The 4-Methoxyphenyl Substituent
This moiety acts as an internal standard. The para-substitution pattern dictates the out-of-plane (OOP) bending region, while the methoxy group provides sharp, intense stretching bands that confirm the ether linkage.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target compound with its most critical "alternatives": its regioisomer (5-(4-methoxyphenyl)isothiazole) and a common synthetic precursor (4-methoxythiobenzamide).
Table 1: Diagnostic IR Band Comparison
| Vibrational Mode | Target: 3-(4-methoxyphenyl)isothiazole | Alternative: 5-(4-methoxyphenyl)isothiazole | Precursor: 4-Methoxythiobenzamide | Differentiation Logic |
| ν(N-H) / ν(NH₂) | Absent | Absent | 3150–3350 cm⁻¹ (Broad) | Presence of NH bands indicates incomplete cyclization. |
| ν(C=N) Ring | 1510–1540 cm⁻¹ (Conjugated) | 1540–1560 cm⁻¹ | N/A (C=S present) | 3-Aryl conjugation lowers the C=N frequency compared to 5-aryl. |
| ν(C-O-C) Asym | 1250 ± 5 cm⁻¹ (Very Strong) | 1250 ± 5 cm⁻¹ | 1250 ± 5 cm⁻¹ | Confirms the methoxy group integrity (non-diagnostic for isomerism). |
| δ(C-H) OOP (Ring) | ~760 cm⁻¹ (C4-H & C5-H coupling) | ~890 cm⁻¹ (Isolated C3-H) | N/A | CRITICAL: The 3-isomer has adjacent H's (C4, C5); the 5-isomer has an isolated H (C3). |
| δ(C-H) OOP (Ar) | 820–840 cm⁻¹ (Strong Doublet) | 820–840 cm⁻¹ | 820–840 cm⁻¹ | Diagnostic for para-substitution. |
| ν(C=S) Thioamide | Absent | Absent | 1100–1150 cm⁻¹ | Strong band in precursor; must be absent in product. |
Experimental Protocol: High-Fidelity Acquisition
To resolve the subtle splitting in the fingerprint region (critical for isomer differentiation), standard FTIR protocols must be optimized.
Method A: Attenuated Total Reflectance (ATR)[1]
-
Applicability: Rapid screening of solid powders.
-
Crystal Selection: Diamond or ZnSe.
-
Pressure: Apply maximum pressure to ensure intimate contact; isothiazoles are often crystalline solids with high refractive indices.
-
Resolution: Set to 2 cm⁻¹ (standard 4 cm⁻¹ may blur the C4-H/C5-H coupling bands).
Method B: KBr Pellet (Gold Standard)
-
Applicability: Publication-quality spectra and resolving weak overtone bands.
-
Ratio: 1 mg sample : 100 mg dry KBr.
-
Grinding: Grind to a fine powder (<2 µm particle size) to minimize Christian-effect scattering, which can distort the baseline near the C-H stretching region (3000 cm⁻¹).
Data Interpretation Workflow
The following decision logic ensures rigorous identification.
Diagram 1: Isomer & Purity Decision Tree
Caption: Logical workflow for distinguishing the target 3-isomer from precursors and the 5-isomer using key spectral markers.
Diagram 2: Synthesis Monitoring (Precursor to Product)
This diagram illustrates the spectral evolution during the cyclization of a thioamide precursor to the isothiazole product.
Caption: Spectral evolution monitoring. The disappearance of NH/C=S bands and appearance of C=N/C-S ring bands confirms cyclization.
Detailed Band Assignments
The "Fingerprint" Region (600–1500 cm⁻¹)
This is the most critical region for identification.
-
1250 cm⁻¹ (vs): Aryl-Alkyl Ether Stretch. The strongest band in the spectrum. It arises from the antisymmetric stretching of the C-O-C bond in the methoxy group.
-
1170–1180 cm⁻¹ (m): C-H in-plane bending of the phenyl ring.
-
1030 cm⁻¹ (s): Symmetric C-O-C stretching (Methoxy).
-
830 cm⁻¹ (s): Para-Disubstituted Benzene OOP. A sharp, intense band characteristic of 1,4-substitution.
-
740–760 cm⁻¹ (m): Isothiazole Ring OOP. This band corresponds to the in-phase out-of-plane bending of the adjacent C4-H and C5-H protons. Note: In 5-substituted isomers, this band disappears and is replaced by a higher frequency mode (~890 cm⁻¹) for the isolated C3-H.
The Functional Group Region (1500–4000 cm⁻¹)
-
3000–3100 cm⁻¹ (w): Aromatic C-H stretching (Isothiazole + Phenyl).[1]
-
2835, 2940, 2960 cm⁻¹ (m): Methoxy C-H Stretching. The band at ~2835 cm⁻¹ is particularly diagnostic for the O-CH₃ group (symmetric stretch).
-
1605, 1510 cm⁻¹ (s): Aromatic Ring Stretching. The 1605/1510 pair is classic for the phenyl ring, but the 1510 band will be broadened or split due to overlap with the Isothiazole C=N stretch .
References
-
Isothiazole Ring Vibrations & Synthesis
-
Regioisomer Differentiation (Analogous Heterocycles)
-
Substituent Characterization (Methoxy/Phenyl)
Sources
Comparative Stability Guide: Isothiazole vs. Thiazole Derivatives
Executive Summary: The Bioisosteric Verdict
In medicinal chemistry, the choice between thiazole (1,3-thiazole) and isothiazole (1,2-thiazole) is rarely a simple bioisosteric swap. It is a strategic decision between oxidative and reductive liabilities.
-
Thiazole is the industry standard for a reason: it possesses higher basicity (pKa ~2.5) and robust aromaticity. However, it carries a distinct oxidative liability , prone to S-oxidation and subsequent ring scission by CYP450 enzymes.
-
Isothiazole offers a unique physicochemical profile (lower basicity, pKa ~ -0.5) but introduces a reductive liability . The N-S bond is energetically weaker than the C-S bond, making it susceptible to reductive cleavage by nucleophiles (e.g., glutathione) or metabolic reductases.
Verdict: Use thiazole for general scaffolding unless CYP-mediated S-oxidation is a dose-limiting toxicity. Use isothiazole when reducing basicity is critical for permeability or off-target avoidance, provided you screen early for reductive ring opening.
Fundamental Chemical Stability Analysis
The stability difference stems from the heteroatom arrangement and the resulting bond dissociation energies (BDE).
Aromaticity and Basicity
Thiazole is significantly more basic than isothiazole. The lone pair on the nitrogen in thiazole is available for protonation, whereas the adjacent sulfur in isothiazole withdraws electron density, dramatically lowering the pKa.
| Property | Thiazole (1,3-thiazole) | Isothiazole (1,2-thiazole) | Implication |
| Structure | N and S separated by one carbon | N and S directly bonded | Direct N-S bond is the "weak link" |
| Basicity (pKa of MH+) | ~ 2.5 | ~ -0.5 | Thiazole is a better H-bond acceptor; Isothiazole is neutral at physiological pH |
| Aromaticity | High (6 | Moderate | Both are aromatic, but isothiazole's N-S bond has lower double-bond character |
| Lipophilicity (LogP) | Moderate | Variable (often higher) | Isothiazole derivatives often show increased lipophilicity due to lack of ionization |
Bond Dissociation Energy (The "Weak Link")
The critical instability in isothiazole is the Nitrogen-Sulfur (N-S) bond . While C-S bonds in heterocycles are robust (~700 kJ/mol), the N-S bond is significantly weaker and polarized, making it a target for nucleophilic attack and reductive cleavage.
Metabolic Stability & Degradation Pathways
This section details the specific metabolic liabilities of each scaffold. Understanding these mechanisms is crucial for designing "soft spots" out of your lead compounds.
Thiazole: The Oxidative Pathway
Thiazoles are generally stable to hydrolysis but vulnerable to Cytochrome P450 (CYP) mediated oxidation .
-
Mechanism: S-oxidation leads to an unstable sulfoxide/sulfone or epoxidation of the C4-C5 bond.
-
Result: Ring scission, often yielding reactive aldehydes or thioamides (structural alerts for idiosyncratic toxicity).
-
Case Study: MTEP (mGluR5 antagonist) undergoes thiazole ring opening via initial S-oxidation followed by epoxidation.
Isothiazole: The Reductive Pathway
Isothiazoles are vulnerable to reductive ring opening , particularly by thiols like Glutathione (GSH) or reductive enzymes.
-
Mechanism: Nucleophilic attack at the sulfur atom or direct reduction of the N-S bond.
-
Result: Formation of stable cis-enaminothiones or thioamides, which effectively destroys the pharmacophore.
-
Case Study: Ziprasidone is a stable benzisothiazole, but simpler isothiazoles often require steric bulk to protect the N-S bond from attack.
Comparative Degradation Pathways (Diagram)
Caption: Comparative degradation pathways showing Thiazole's oxidative liability vs. Isothiazole's reductive N-S cleavage.
Experimental Protocols for Stability Assessment
To validate the stability of your derivatives, use these self-validating protocols.
Protocol A: Microsomal Stability (Oxidative Stress)
Purpose: Assess susceptibility to CYP-mediated oxidation (primary failure mode for thiazoles).
-
Preparation: Prepare 10 mM stock of test compound in DMSO.
-
Incubation System:
-
Test Compound: 1 µM final concentration.
-
Microsomes: Liver microsomes (human/rat) at 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Procedure:
-
Pre-incubate microsomes and compound for 5 min at 37°C.
-
Initiate reaction with NADPH.
-
Sample at t=0, 5, 15, 30, and 60 min.
-
Quench with ice-cold acetonitrile containing internal standard.
-
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time to determine
and .
Protocol B: Glutathione (GSH) Trapping (Reductive/Nucleophilic Stress)
Purpose: Detect N-S bond cleavage in isothiazoles or reactive metabolite formation in thiazoles.
-
Incubation: Follow Protocol A, but add Glutathione (GSH) at 5 mM (excess) to the incubation mixture.
-
Control: Run a parallel incubation without NADPH but with GSH to distinguish chemical reactivity (direct nucleophilic attack) from metabolic activation.
-
Analysis:
-
Scan for GSH adducts using Neutral Loss scanning (loss of 129 Da or 307 Da) on LC-MS/MS.
-
Specific for Isothiazoles: Look for +2 Da mass shifts (reduction) or ring-opened products (mass + GSH).
-
-
Interpretation:
-
Adducts in NADPH(-) samples = Chemical Instability (Direct N-S attack).
-
Adducts only in NADPH(+) samples = Reactive Metabolite (Bioactivation).
-
Decision Logic for Scaffold Selection
Caption: Decision tree for selecting between thiazole and isothiazole based on physicochemical requirements and stability risks.
References
-
BenchChem. (2025).[1] A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. Retrieved from
-
Yang, J., et al. (2005). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. Xenobiotica. Retrieved from
-
Luo, Y-R. (2007).[2] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[2] (Data supported by NIST/UCSB compilations). Retrieved from
-
Isothiazole.com. (2020). Heterocyclic Building Blocks-Isothiazole: Toxicity and Stability Profile. Retrieved from
-
Chiarini, A., et al. (2015). Novel N-thiazolyl piperazine-1-carboxamide CCR2 antagonists – investigation of an unexpected reaction with glutathione. RSC Advances. Retrieved from
Sources
Validating Reference Standards for 3-(4-methoxyphenyl)isothiazole: A Technical Comparison & Qualification Guide
Executive Summary & Core Directive
In drug discovery, the isothiazole scaffold is a critical bioisostere for pyridine and thiazole rings, frequently employed to modulate metabolic stability and lipophilicity. However, 3-(4-methoxyphenyl)isothiazole presents specific analytical challenges—notably regio-isomerism and sulfur-oxidation sensitivity—that render "Reagent Grade" materials unsuitable for quantitative biological assays (IC50/EC50 determinations).
This guide does not merely list validation steps; it contrasts the risks of using uncharacterized commercial reagents against a Qualified Primary Reference Standard . It provides a self-validating workflow compliant with ICH Q2(R2) guidelines to establish identity, purity, and potency.
Comparative Analysis: Reagent Grade vs. Qualified Standard
The following data illustrates the impact of using a commercial "97% Reagent Grade" source versus a material purified and validated via the protocols in this guide.
The "Hidden" Error in Potency
Commercial certificates of analysis (CoA) for building blocks often rely on "Area %" by HPLC-UV, which ignores moisture, inorganic salts, and residual solvents.
| Parameter | Commercial Reagent Grade | Validated Reference Standard | Impact on Data |
| Purity Method | HPLC-UV (254 nm) Area % | qNMR (Internal Std) & Mass Balance | Accuracy |
| Claimed Purity | 98.5% | 99.8% (Assigned Potency) | |
| Water Content | Not Reported (Typically 0.5-2%) | 0.15% (Determined by KF) | Reagent grade assumes 0% water. |
| Residual Solvent | Not Reported | 0.4% (Ethyl Acetate) | Solvents inflate sample weight. |
| Inorganic Ash | Not Reported | < 0.1% (Sulfated Ash) | Salts are invisible to UV/NMR. |
| True Potency | ~96.0% (Estimated) | 99.2% (Calculated w/ correction) | 3.2% Systematic Error |
| Bio-Assay Result | IC50 = 12.5 nM (Artificially High) | IC50 = 12.1 nM (True Value) | Skews SAR models. |
Critical Insight: A 3% error in potency may seem negligible, but in late-stage lead optimization, this systematic bias can cause a compound to fail "ligand efficiency" metrics or misguide crystallization trials.
Validation Protocols & Methodologies
To upgrade a batch of 3-(4-methoxyphenyl)isothiazole to a Primary Reference Standard , you must execute the following three-pillar validation.
Pillar A: Structural Fidelity (Identity)
Objective: Confirm the structure and rule out the common regioisomer, 5-(4-methoxyphenyl)isothiazole.
Protocol:
-
1H NMR (400 MHz, DMSO-d6):
-
Isothiazole Ring: Look for the characteristic deshielded singlet/doublet protons.
-
H-5 (Isothiazole): ~8.9 ppm (d, J = 4.5 Hz). The proximity to Sulfur and Nitrogen deshields this significantly.
-
H-4 (Isothiazole):[1] ~7.8 ppm (d, J = 4.5 Hz).
-
-
Methoxyphenyl: AA'BB' system at ~7.9 and ~7.0 ppm; Methoxy singlet at ~3.8 ppm.
-
Differentiation: The 5-substituted isomer typically shows a larger chemical shift difference between the isothiazole protons due to the electronic environment change.
-
-
Mass Spectrometry (LC-MS/ESI+):
-
Observe parent ion
Da. -
Fragment Check: Isothiazoles often cleave at the N-S bond. Look for characteristic nitrile fragments (Ar-CN) in MS/MS.
-
Pillar B: Purity & Potency Assignment (The "Gold Standard")
Objective: Establish the "As-Is" potency (mass fraction) for calculating molarity.
Method 1: The Mass Balance Approach (Traditional)
-
HPLC Conditions:
-
Column: C18 (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Why Formic Acid? Isothiazoles are weak bases; acidification prevents peak tailing.
-
Method 2: quantitative NMR (qNMR) (Modern/Preferred)
-
Why: qNMR is absolute. It does not rely on a reference standard of the analyte itself.
-
Internal Standard: Maleic Acid (Traceable to NIST SRM).
-
Protocol:
-
Weigh ~10 mg of analyte and ~10 mg of Maleic Acid (precision ±0.01 mg).
-
Dissolve in DMSO-d6.
-
Set relaxation delay (
) to (typically 30-60s) to ensure full magnetization recovery. -
Integrate the OMe singlet (3H) against the Maleic Acid vinylic protons (2H).
-
Pillar C: Stability Profile
Objective: Determine storage conditions.[2] Isothiazoles can undergo photo-isomerization or S-oxidation.
Stress Test Protocol:
-
Oxidation: Treat with 3% H2O2 for 2 hours. Monitor by HPLC for Sulfoxide formation (
). -
Photostability: Expose solid sample to 1.2 million lux hours (ICH Q1B). Check for ring-opening or dimerization.
Visualizing the Validation Workflow
The following diagram outlines the decision logic for qualifying the reference standard.
Caption: Decision tree for upgrading crude material to a Qualified Reference Standard, highlighting the convergence of orthogonal quantification methods.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3][4] Provides the regulatory framework for specificity, linearity, and accuracy.[3][5][6][7]
-
Quantitative NMR in Quality Control. United States Pharmacopeia (USP). (2024).[3][6][8] Establishes qNMR as an equivalent alternative to Mass Balance for purity assignment.[8][9]
-
Synthesis and Reactions of Isothiazoles. Medicinal & Analytical Chemistry International Journal. (2019).[1][10] Reviews the synthesis routes and common impurity profiles (regioisomers) of isothiazole derivatives.
-
Stability and Degradation of Thiazole/Isothiazole Compounds. BenchChem Technical Guides. (2025).[2][4][10] Details the oxidation and photolytic degradation pathways relevant to sulfur-containing heterocycles.
Sources
- 1. medwinpublisher.org [medwinpublisher.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. m.youtube.com [m.youtube.com]
- 5. mastercontrol.com [mastercontrol.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. database.ich.org [database.ich.org]
- 8. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Isothiazole, 3-(4-methoxyphenyl)- proper disposal procedures
Isothiazole, 3-(4-methoxyphenyl)- is a specialized heterocyclic compound frequently utilized as a critical building block in drug discovery, agricultural chemistry, and biocide development. While its unique structural properties make it highly valuable for synthesizing kinase inhibitors and antimicrobial agents, the isothiazole core presents significant toxicological and environmental hazards[1].
As a Senior Application Scientist, I have designed this comprehensive guide to equip researchers and safety officers with the mechanistic understanding and field-proven protocols required to handle, deactivate, and dispose of this compound safely.
Physicochemical Profile & Hazard Identification
To design an effective disposal protocol, we must first understand the compound's physical and chemical behavior. The presence of the methoxyphenyl group increases the compound's lipophilicity compared to the base isothiazole ring, enhancing its ability to penetrate biological membranes and persist in organic waste streams.
| Property / Hazard | Data / Classification | Operational Implication |
| Chemical Formula | Contains sulfur and nitrogen; combustion yields | |
| Solubility | Soluble in DMSO, DMF, DCM; Poor in | Must be disposed of in organic solvent waste streams; will not easily wash away with aqueous solutions. |
| Sensitization | Strong Skin Sensitizer | Requires stringent PPE (nitrile/neoprene gloves); high risk of allergic contact dermatitis[2]. |
| Aquatic Ecotoxicity | High (Low | Strictly prohibited from drain disposal. Causes severe, long-lasting damage to aquatic ecosystems[3]. |
| Chemical Stability | Sensitive to strong nucleophiles | Can be intentionally degraded using thiols, amines, or bisulfites for spill neutralization[3]. |
Mechanistic Toxicology: The "Why" Behind the Hazards
Standard safety data sheets often list hazards without explaining the underlying causality. Understanding why 3-(4-methoxyphenyl)isothiazole is toxic is the first step in validating our safety protocols.
The toxicity of isothiazole derivatives is primarily driven by their electrophilic nature. When introduced to biological systems, the isothiazole ring undergoes cytochrome P450-mediated bioactivation (specifically via CYP3A4 and CYP1A2)[1]. This oxidation at the sulfur atom creates a highly reactive S-oxide intermediate.
This intermediate aggressively seeks out nucleophiles, rapidly binding to the thiol (-SH) groups of essential intracellular enzymes and glutathione (GSH) at the C-4 position of the isothiazole ring[1]. Once cellular glutathione is depleted, the compound binds indiscriminately to cellular proteins, triggering oxidative stress, rapid apoptosis, and severe contact dermatitis[2].
CYP450-mediated bioactivation and thiol-depletion toxicity pathway of isothiazoles.
Standard Operating Procedure: Routine Disposal
Because isothiazoles are highly toxic to aquatic life and act as potent sensitizers, they must never be disposed of in municipal waste or down the sink . The following protocol ensures regulatory compliance and environmental safety.
Step 1: Waste Segregation
-
Liquid Waste: Collect all solvent solutions containing 3-(4-methoxyphenyl)isothiazole in a dedicated, clearly labeled "Non-Halogenated Organic Waste" container (unless dissolved in DCM, in which case use "Halogenated Organic Waste").
-
Solid Waste: Place all contaminated consumables (pipette tips, weighing boats, Kimwipes, and gloves) into a heavy-duty, sealable biohazard/chemical waste bag.
Step 2: Secondary Containment
-
Store all waste containers in a well-ventilated fume hood or a designated flammable storage cabinet with secondary containment trays to prevent accidental leaks from reaching the floor or drains[4].
Step 3: Licensed Incineration
-
Isothiazole waste must be transferred to a licensed chemical waste disposal contractor. The required disposal method is high-temperature incineration [5]. Incineration completely destroys the heterocyclic ring, converting the compound into basic oxides (
, , ), which are subsequently scrubbed by the incinerator's exhaust systems.
Self-Validating Spill Management & Decontamination Protocol
In the event of a spill, simply wiping up the chemical is insufficient due to its high sensitization potential. We must employ a chemical deactivation strategy utilizing the compound's inherent vulnerability to nucleophilic attack[6].
By applying a strong nucleophile like Sodium Bisulfite (
Step-by-Step Decontamination Workflow:
-
Isolate & PPE: Evacuate non-essential personnel. Don fresh nitrile gloves (double-gloving recommended), safety goggles, and a lab coat[7].
-
Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust.[7]
-
Chemical Neutralization (The Causality Step): Carefully spray or pour a freshly prepared 10% Sodium Bisulfite (
) aqueous solution over the absorbed spill.-
Why? The bisulfite acts as a nucleophile, attacking the isothiazole sulfur/nitrogen bond, permanently opening the ring and destroying its ability to bind to human cellular thiols[3].
-
-
Incubation: Allow the neutralizing solution to sit for 15–20 minutes to ensure complete ring-opening degradation.
-
Collection: Scoop the neutralized slurry using non-sparking tools into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container[5].
-
Validation (Self-Validating System): To guarantee the surface is safe, perform a surface swab of the spill area. Test the swab using a colorimetric Ellman’s reagent (DTNB) assay. If the swab turns yellow upon addition of a standard thiol, it indicates no residual electrophilic isothiazoles remain to consume the thiols.
Self-validating spill response and chemical neutralization workflow for isothiazoles.
References
-
Dalvie, D., et al. (2025). Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery. ResearchGate. Retrieved from[Link]
-
Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules (PMC/NIH). Retrieved from [Link]
-
ACEiT. Safety Data Sheet - Isothiazolone Mixtures (Disposal & Spill Management). ACEiT USA. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. bergerpaintscaribbean.com [bergerpaintscaribbean.com]
- 6. researchgate.net [researchgate.net]
- 7. aceitusa.com [aceitusa.com]
Personal protective equipment for handling Isothiazole, 3-(4-methoxyphenyl)-
Executive Safety Directive: The "Sensitizer" Protocol[1]
Urgent Notice for Researchers: While specific toxicological data for 3-(4-methoxyphenyl)isothiazole is often limited in public registries, the isothiazole core is a well-documented structural alert for skin and respiratory sensitization .[1]
Unlike simple irritants, sensitizers can induce an immune-mediated allergic response (Type IV hypersensitivity) upon second exposure.[1] A single careless exposure today can permanently disqualify a researcher from working with this entire class of compounds in the future.[1]
Core Safety Mandate: Treat this compound as a High-Potency Sensitizer . Do not handle on open benchtops.
Risk Profile & Hazard Identification
Since specific GHS data for this exact isomer is often extrapolated, we utilize a Structure-Activity Relationship (SAR) approach to define the risk profile.[1]
| Hazard Class | GHS Classification (Extrapolated) | Operational Implication |
| Sensitization | Skin Sens. 1A / Resp.[1] Sens. 1 | CRITICAL: Micro-doses can trigger anaphylaxis or severe dermatitis in sensitized individuals.[1] Zero skin contact allowed.[1][2] |
| Acute Toxicity | Acute Tox. 4 (Oral/Inhalation) | Harmful if swallowed or inhaled.[1] The 4-methoxyphenyl group increases lipophilicity, potentially aiding dermal absorption.[1] |
| Irritation | Skin Irrit. 2 / Eye Irrit.[1][2][3][4] 2A | Causes severe irritation to mucous membranes.[1] Dust is a lachrymator (tear-inducing).[1] |
| Reactivity | Stable (Keep Dry) | Isothiazoles are generally stable but can degrade under strong reducing conditions or intense UV light.[1] |
Personal Protective Equipment (PPE) Strategy
The following PPE configuration is non-negotiable. It relies on a "Double-Barrier" logic to prevent the migration of lipophilic organic solids through glove materials.[1]
PPE Selection Logic
-
Primary Barrier (Inner Glove): 4 mil Nitrile (High dexterity).[1]
-
Secondary Barrier (Outer Glove): 8 mil Nitrile or Laminate (Chemical resistance).[1]
-
Respiratory: P100/N95 is insufficient for vapors; all work must occur in a Fume Hood.[1]
Figure 1: PPE Decision Logic based on Sensitization Potential.
Operational Protocols
A. Receiving & Storage[1][2][3][4]
-
Inspection: Upon receipt, inspect the vial for breakage inside a fume hood.[1] Do not open shipping packaging on a general desk.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) if possible. The methoxy group can be susceptible to oxidative degradation over long periods.[1]
-
Secondary Containment: Place the vial inside a secondary unbreakable container (e.g., a polyethylene jar) to prevent contamination of the fridge/freezer.
B. Weighing & Transfer (The "Static-Free" Method)
Isothiazole derivatives are often crystalline solids prone to static charge, which causes "jumping" and unseen dust contamination.[1]
-
Workspace: Set up a balance inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun or a Po-210 strip near the balance pan.[1]
-
The "Coffin" Technique:
-
Solubilization: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab.[1]
C. Reaction Setup
-
Venting: Ensure reaction vessels are vented to a scrubber or hood exhaust.[1] Do not pressurize.
-
Quenching: If using strong nucleophiles, be aware that the isothiazole ring (specifically the N-S bond) can be cleaved, potentially releasing reactive sulfur species.[1]
Emergency Response & Disposal
Spill Response (Solid/Powder)
Do NOT use a brush or broom. This generates dust.[1]
-
Evacuate: Clear the immediate area.
-
PPE Up: Wear a Tyvek suit and full-face respirator if the spill is outside a hood.[1]
-
Wet Wipe Method:
Waste Disposal[2][3][5]
-
Classification: Hazardous Organic Waste (Toxic/Irritant).[1]
-
Segregation: Do not mix with oxidizing acids (Nitric/Perchloric).[1]
-
Labeling: Clearly mark the waste tag with "Sensitizer – Isothiazole Derivative."[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Isothiazole Derivatives. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: Isothiazolinone Hazard Classes.[1] Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
